molecular formula C6H5BrO3 B1330744 2-Bromobenzene-1,3,5-triol CAS No. 84743-77-1

2-Bromobenzene-1,3,5-triol

Cat. No.: B1330744
CAS No.: 84743-77-1
M. Wt: 205.01 g/mol
InChI Key: RGVMEFXEWVKCLS-UHFFFAOYSA-N
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Description

2-Bromobenzene-1,3,5-triol is a natural product found in Rhabdonia verticillata with data available.

Properties

IUPAC Name

2-bromobenzene-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c7-6-4(9)1-3(8)2-5(6)10/h1-2,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVMEFXEWVKCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326640
Record name 2-bromobenzene-1,3,5-triol
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URL https://comptox.epa.gov/dashboard/DTXSID90326640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84743-77-1
Record name 2-Bromo-1,3,5-benzenetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84743-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromobenzene-1,3,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Physicochemical Landscape of 2-Bromobenzene-1,3,5-triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromobenzene-1,3,5-triol, a naturally occurring bromophenol. This document collates available data on its fundamental characteristics, outlines relevant experimental methodologies, and presents logical workflows for its synthesis and characterization, aiming to support research and development endeavors in medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound, also known by synonyms such as bromophloroglucinol and 2-bromo-1,3,5-benzenetriol, is a substituted aromatic compound with the chemical formula C₆H₅BrO₃.[1] Its structure consists of a benzene ring substituted with one bromine atom and three hydroxyl groups. The presence of these functional groups imparts specific physicochemical characteristics crucial for its handling, reactivity, and potential applications.

A summary of its key quantitative properties is presented in the table below. It is important to note that while some properties have been computationally predicted, experimentally determined values are scarce in publicly available literature.

PropertyValueSource
Molecular Formula C₆H₅BrO₃[1]
Molecular Weight 205.01 g/mol [1]
CAS Number 84743-77-1[1]
Predicted pKa 7.70 ± 0.15[2]
Computed XLogP3 1.5[1]
Topological Polar Surface Area 60.7 Ų[1]
Physical Form Solid (at room temperature)General observation

Note: XLogP3 is a computed value for the logarithm of the octanol/water partition coefficient, indicating the lipophilicity of the compound. The Topological Polar Surface Area (TPSA) is a descriptor that correlates with hydrogen bonding potential and is often used in predicting drug transport properties.

Experimental Protocols

Synthesis of Brominated Phloroglucinols

The synthesis of brominated phloroglucinols typically involves the electrophilic bromination of phloroglucinol (1,3,5-trihydroxybenzene). The high reactivity of the phloroglucinol ring towards electrophiles facilitates the substitution of hydrogen atoms with bromine.

A generalized workflow for such a synthesis is depicted below:

G General Synthetic Workflow for Brominated Phloroglucinols reagents Phloroglucinol + Brominating Agent (e.g., Br₂) reaction Electrophilic Aromatic Substitution reagents->reaction workup Reaction Quenching & Aqueous Work-up reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Brominated Phloroglucinol (e.g., this compound) purification->product

A generalized workflow for the synthesis of brominated phloroglucinols.

Methodology:

  • Dissolution: Phloroglucinol is dissolved in a suitable solvent, often a polar solvent like water or a lower alcohol.

  • Bromination: A brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), is added to the solution, often dropwise and with cooling to control the reaction rate. The stoichiometry of the brominating agent can be adjusted to control the degree of bromination.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, it is typically quenched by the addition of a reducing agent (e.g., sodium thiosulfate) to consume any excess bromine. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified using standard techniques such as recrystallization from an appropriate solvent system or column chromatography on silica gel.

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of synthesized or isolated compounds.

Melting Point Determination:

The melting point is a crucial indicator of purity. The capillary method is a common and reliable technique.

G Workflow for Melting Point Determination sample_prep Sample Preparation (Dry and Finely Powdered) capillary_loading Load Sample into Capillary Tube sample_prep->capillary_loading apparatus Place in Melting Point Apparatus capillary_loading->apparatus heating Gradual Heating & Observation apparatus->heating record Record Melting Range heating->record

A standard workflow for determining the melting point of a solid compound.

Solubility Assessment:

A qualitative and semi-quantitative assessment of solubility in various solvents is essential for selecting appropriate solvents for reactions, purification, and biological assays.

Methodology:

  • A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.

  • A measured volume of the solvent (e.g., 0.1 mL) is added.

  • The mixture is vortexed or agitated at a controlled temperature.

  • Visual observation is used to determine if the solid has dissolved completely.

  • If the solid dissolves, further increments of the solute are added until saturation is reached to estimate the solubility.

Biological Context and Potential Signaling Pathways

This compound has been identified as a natural product isolated from the marine red alga Rhabdonia verticillata.[3] Bromophenols, as a class of compounds, are known to exhibit a range of biological activities, including antioxidant and antimicrobial properties.

While specific signaling pathways involving this compound have not been elucidated in the reviewed literature, the known activities of similar phenolic compounds suggest potential interactions with pathways related to oxidative stress and microbial pathogenesis.

The logical relationship for investigating the biological activity of a novel natural product like this compound is outlined below:

G Logical Workflow for Biological Activity Screening isolation Isolation from Natural Source or Chemical Synthesis screening Primary Biological Screening (e.g., Antioxidant, Antimicrobial Assays) isolation->screening hit_id Hit Identification (Active Compound) screening->hit_id pathway_analysis Target Identification & Signaling Pathway Analysis hit_id->pathway_analysis lead_opt Lead Optimization (Structure-Activity Relationship) pathway_analysis->lead_opt dev_candidate Development Candidate lead_opt->dev_candidate

A logical workflow for the screening and development of a bioactive natural product.

Conclusion

This compound is a brominated phenol with potential for further investigation in drug discovery and materials science. This guide has summarized its known physical properties and provided a framework for its synthesis and characterization based on analogous compounds. Further experimental work is required to determine its precise physical constants, delineate its biological activity, and understand its mechanism of action at a molecular level. The information and protocols presented herein are intended to serve as a foundational resource for researchers embarking on studies involving this intriguing natural product.

References

An In-depth Technical Guide to 2-Bromobenzene-1,3,5-triol (CAS: 84743-77-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobenzene-1,3,5-triol, also known as 2-bromophloroglucinol, is a halogenated phenolic compound with the CAS number 84743-77-1. As a derivative of phloroglucinol, it belongs to a class of molecules that are of significant interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthesis, and putative biological activities based on related compounds. This document aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a small molecule with a structure that suggests potential for various chemical interactions and biological activities. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 84743-77-1[1]
Molecular Formula C₆H₅BrO₃[1]
Molecular Weight 205.01 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-Bromo-1,3,5-benzenetriol, Bromophloroglucinol, 2-bromo-phloroglucinol[1]
Canonical SMILES C1=C(C=C(C(=C1O)Br)O)O[1]
Natural Source Reported in the marine red alga Rhabdonia verticillata[1]

Synthesis and Isolation

Synthetic Approach: Electrophilic Bromination of Phloroglucinol

A plausible synthetic route to this compound is the direct electrophilic bromination of phloroglucinol (benzene-1,3,5-triol). Phloroglucinol is an activated aromatic ring, making it susceptible to electrophilic substitution. However, controlling the degree of bromination can be challenging, as polybrominated products can also be formed.

Hypothetical Experimental Protocol:

  • Dissolution: Dissolve phloroglucinol in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

  • Brominating Agent: Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), to the phloroglucinol solution at a controlled temperature, likely at or below room temperature, to manage the reaction's exothermicity and selectivity. The molar ratio of the brominating agent to phloroglucinol should be carefully controlled to favor mono-bromination.

  • Reaction Monitoring: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench any remaining brominating agent. This can be achieved by adding a reducing agent like sodium thiosulfate solution.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine, then dry it over an anhydrous salt like sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product using column chromatography on silica gel to isolate this compound from unreacted starting material and polybrominated byproducts.

G cluster_synthesis Synthetic Workflow start Start: Phloroglucinol dissolution Dissolution in Solvent start->dissolution bromination Addition of Brominating Agent dissolution->bromination monitoring Reaction Monitoring (TLC/HPLC) bromination->monitoring workup Aqueous Work-up & Quenching monitoring->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Product: this compound purification->product G cluster_antioxidant DPPH Assay Workflow start Prepare Compound and DPPH Solutions mixing Mix Compound and DPPH in 96-well Plate start->mixing incubation Incubate in Dark mixing->incubation measurement Measure Absorbance at ~517 nm incubation->measurement calculation Calculate % Inhibition and IC50 measurement->calculation result Antioxidant Capacity calculation->result G cluster_antimicrobial MIC Determination Workflow start Serial Dilution of Compound in 96-well Plate inoculation Inoculation with Microbial Suspension start->inoculation incubation Incubation inoculation->incubation observation Visual Assessment of Growth incubation->observation result Determine MIC observation->result G cluster_moa Hypothetical Mechanisms of Action cluster_antioxidant Antioxidant Effect cluster_antimicrobial Antimicrobial Effect cluster_signaling Cell Signaling Modulation compound This compound scavenging Radical Scavenging compound->scavenging inhibition Inhibition of Microbial Growth compound->inhibition modulation Modulation of Cellular Response compound->modulation ros Reactive Oxygen Species (ROS) ros->scavenging membrane Membrane Disruption membrane->inhibition enzyme_inhibition Enzyme Inhibition enzyme_inhibition->inhibition pathway e.g., NF-κB, MAPK pathway->modulation

References

An In-depth Technical Guide to 2-Bromobenzene-1,3,5-triol and its Chemical Relatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Bromobenzene-1,3,5-triol, including its synonyms, chemical properties, and relationship to analogous compounds. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Synonyms

This compound is a brominated derivative of phloroglucinol (benzene-1,3,5-triol). Its chemical structure consists of a benzene ring substituted with one bromine atom and three hydroxyl groups at positions 1, 3, and 5. The primary synonyms for this compound are:

  • 2-Bromo-1,3,5-benzenetriol[1]

  • Bromophloroglucinol[1]

Other identifiers include the CAS Number 84743-77-1.[1][2] The parent compound, phloroglucinol, is a well-known organic compound used in the synthesis of pharmaceuticals and as a coupling agent in printing.[3]

Physicochemical Properties

The key quantitative data for this compound and its parent compound, phloroglucinol, are summarized in the table below for comparative analysis.

PropertyThis compoundPhloroglucinol
Molecular Formula C6H5BrO3[1][2]C6H6O3[3]
Molecular Weight 205.01 g/mol [1]126.11 g/mol [3]
CAS Number 84743-77-1[1][2]108-73-6[3]
IUPAC Name This compound[1]Benzene-1,3,5-triol[3]
Predicted pKa 7.70 ± 0.15[2]8.45[3]
Appearance Not specifiedColorless to beige solid[3]
Solubility in water Not specified1 g/100 mL[3]

Synthesis and Experimental Protocols

Synthesis of this compound

Conceptual Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Phloroglucinol Phloroglucinol (Starting Material) Bromination Bromination Reaction (e.g., with NBS) Phloroglucinol->Bromination Crude_Product Crude Product Mixture Bromination->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS FTIR FTIR Spectroscopy Pure_Product->FTIR G cluster_brominated Brominated Derivatives Phloroglucinol Phloroglucinol (Benzene-1,3,5-triol) MonoBromo This compound (Monobrominated) Phloroglucinol->MonoBromo Bromination TriBromo 2,4,6-Tribromobenzene-1,3,5-triol (Tribrominated) MonoBromo->TriBromo Further Bromination

References

Unveiling the Marine Trove: A Technical Guide to the Natural Sources of Bromophloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the natural origins of bromophloroglucinol, a halogenated derivative of phloroglucinol with significant therapeutic potential. Found primarily within marine macroalgae, this compound and its related bromophenols exhibit a range of compelling biological activities. This document provides a detailed overview of their natural sources, quantitative data where available, extensive experimental protocols for their extraction and analysis, and an exploration of their known signaling pathways.

Natural Sources and Distribution of Bromophloroglucinol

Bromophloroglucinol and its derivatives are predominantly secondary metabolites found in marine algae, particularly within the division Rhodophyta (red algae) and to a lesser extent, Phaeophyceae (brown algae). The family Rhodomelaceae, within the red algae, is a particularly rich source of these compounds. Genera such as Polysiphonia, Rhodomela, Symphyocladia, and Vertebrata (formerly Polysiphonia) are frequently cited as producers of a diverse array of bromophenols, including bromophloroglucinol.

The biosynthesis of these compounds is facilitated by the presence of bromoperoxidase enzymes in the algae, which catalyze the bromination of phenolic precursors using bromide from seawater. The concentration and diversity of bromophenols can vary depending on factors such as the algal species, geographical location, season, and tidal position.

Quantitative Analysis of Bromophenols in Marine Algae

While a comprehensive, standardized quantitative comparison of bromophloroglucinol content across numerous species is not extensively available in the current literature, several studies have reported the isolation and yield of various bromophenols from specific algal species. This data, while not directly comparable due to variations in extraction methods and reporting metrics, provides valuable insights into the abundance of these compounds in different sources.

Algal SpeciesFamilyBromophenol TypeYield/ConcentrationReference
Polysiphonia urceolataRhodomelaceaeBrominated phenanthrenes, dibromophenolsIC50 values for DPPH scavenging from 6.1 to 35.8 µM
Polysiphonia morrowiiRhodomelaceaeMonobrominated and dibrominated phenols170 mg of 3-bromo-4,5-dihydroxybenzyl methyl ether from 2400 g wet weight
Rhodomela confervoidesRhodomelaceaeBrominated benzyl ethers-
Symphyocladia latiusculaRhodomelaceaeTribrominated phenols96 mg of 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol from 1500 g wet weight
Vertebrata lanosaRhodomelaceaeLanosol and its derivatives-
Sargassum fusiformeSargassaceaePhlorotannins (polymers of phloroglucinol)88.48 ± 0.30 mg PGE/100 mg of ethyl acetate extract
Fucus vesiculosusFucaceaePhlorotannins~0.19 g of phloroglucinol equivalent per 100 g of aqueous extract

Note: PGE = Phloroglucinol Equivalents. The yields reported are from specific extraction experiments and may not reflect the total content in the algae.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of bromophloroglucinol and related compounds from marine algae.

Extraction of Bromophenols from Marine Algae

Objective: To extract bromophenols from dried algal biomass.

Materials:

  • Dried and powdered marine algae (e.g., Polysiphonia sp.)

  • Methanol or Ethanol (ACS grade)

  • Dichloromethane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Hexane (ACS grade)

  • Deionized water

  • Rotary evaporator

  • Filter paper

  • Erlenmeyer flasks

  • Separatory funnel

Protocol:

  • Maceration:

    • Suspend the dried algal powder in a 10-fold volume of methanol or a methanol:dichloromethane (1:1 v/v) mixture.

    • Stir the suspension at room temperature for 24 hours.

    • Filter the mixture through filter paper to separate the extract from the algal residue.

    • Repeat the extraction process with the residue two more times to ensure complete extraction.

    • Combine the filtrates.

  • Solvent Partitioning:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.

    • Resuspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning sequentially with hexane, dichloromethane, and ethyl acetate.

    • Collect each solvent fraction separately. Bromophenols are typically enriched in the ethyl acetate fraction.

  • Drying and Storage:

    • Evaporate the solvent from the desired fraction (typically ethyl acetate) to dryness using a rotary evaporator.

    • Store the dried extract at -20°C until further analysis.

HPLC-MS/MS Analysis for Quantification and Identification

Objective: To separate, identify, and quantify bromophloroglucinol and other bromophenols in the algal extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • Solvent A: 0.1% formic acid in deionized water.

  • Solvent B: 0.1% formic acid in acetonitrile.

HPLC Conditions:

  • Gradient: A typical gradient would be to start with a low percentage of Solvent B (e.g., 10%), increasing linearly to a high percentage (e.g., 90%) over 30-40 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25-35°C.

  • Injection Volume: 5-20 µL.

  • Detection: DAD at 280 nm for phenolic compounds.

MS/MS Conditions:

  • Ionization Mode: Negative ESI is often suitable for phenolic compounds.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known bromophloroglucinols, and full scan for identification of unknown compounds.

  • Ion Transitions: For each target compound, specific parent ion to daughter ion transitions need to be determined by infusing a standard. For phloroglucinol, a transition of m/z 125.0 → 56.9 has been reported.

  • Source Parameters: Optimize nebulizer gas flow, drying gas flow and temperature, and capillary voltage according to the instrument manufacturer's guidelines.

NMR Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of isolated bromophloroglucinol derivatives.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation:

  • Dissolve a purified sample of the bromophenol (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Transfer the solution to an NMR tube.

NMR Experiments:

  • ¹H NMR: Provides information on the proton environment in the molecule.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, which is crucial for unambiguous structure determination.

Signaling Pathways Modulated by Bromophloroglucinol and Related Compounds

While direct studies on the signaling pathways of bromophloroglucinol are emerging, research on the parent compound, phloroglucinol, and other bromophenols provides strong indications of their mechanisms of action, particularly in relation to their antioxidant and anti-inflammatory properties.

Antioxidant Signaling Pathway: Nrf2/ARE

The antioxidant effects of phloroglucinol and related bromophenols are, in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like bromophenols, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2 Release Bromophloroglucinol Bromophloroglucinol Bromophloroglucinol->Nrf2_Keap1 Induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Promotes Transcription Nrf2_n->ARE Binds to Cytoplasm Cytoplasm Antioxidant_Genes->Cytoplasm Increased Antioxidant Enzyme Production

Caption: Nrf2/ARE antioxidant signaling pathway activated by bromophloroglucinol.

Anti-inflammatory Signaling Pathway: NF-κB

The anti-inflammatory properties of phloroglucinol derivatives are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. Phloroglucinol and its derivatives have been shown to suppress the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and reducing the expression of inflammatory mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_IkBa NF-κB - IκBα (Inactive Complex) IkBa_p P-IκBα NFkB_IkBa->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB IκBα Degradation & NF-κB Release NFkB_n NF-κB NFkB->NFkB_n Translocation Bromophloroglucinol Bromophloroglucinol IKK IKK Bromophloroglucinol->IKK LPS Inflammatory Stimuli (e.g., LPS) LPS->IKK Activates IKK->NFkB_IkBa Phosphorylates IκBα DNA DNA NFkB_n->DNA Binds to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Proinflammatory_Genes Promotes Transcription Cytoplasm Cytoplasm Proinflammatory_Genes->Cytoplasm Increased Inflammatory Mediator Production

Caption: Inhibition of the NF-κB inflammatory pathway by bromophloroglucinol.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the investigation of bromophloroglucinol from its natural source to the assessment of its biological activity.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_analysis Structural & Quantitative Analysis cluster_bioactivity Bioactivity Assessment Algae Marine Algae (e.g., Polysiphonia sp.) Extraction Solvent Extraction (Methanol/DCM) Algae->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Purification Chromatography (e.g., HPLC) Partitioning->Purification Isolated_Compound Isolated Bromophloroglucinol Purification->Isolated_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolated_Compound->NMR Structural Elucidation MS Mass Spectrometry (HPLC-MS/MS) Isolated_Compound->MS Identification & Quantification Cell_Culture In Vitro Cell Assays (e.g., Macrophages) Isolated_Compound->Cell_Culture Biological Testing Signaling_Assay Signaling Pathway Analysis (Western Blot, ELISA) Cell_Culture->Signaling_Assay Animal_Model In Vivo Animal Models Cell_Culture->Animal_Model

Caption: General experimental workflow for bromophloroglucinol research.

Conclusion

Bromophloroglucinol and its derivatives, primarily sourced from marine red algae, represent a promising class of natural products for drug discovery and development. Their potent antioxidant and anti-inflammatory activities, mediated through the Nrf2 and NF-κB signaling pathways, underscore their therapeutic potential. This guide provides a foundational framework for researchers, offering detailed methodologies for the extraction, analysis, and biological evaluation of these valuable marine compounds. Further research is warranted to establish standardized quantitative data on their prevalence in various algal species and to fully elucidate their mechanisms of action in different disease models.

An In-depth Technical Guide to the Structural Analysis and Conformation of 2-Bromobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and conformational properties of 2-Bromobenzene-1,3,5-triol. The document details the expected spectroscopic and crystallographic characteristics of the molecule, based on data from closely related analogs, and outlines the standard experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction

This compound, also known as 2-bromo-phloroglucinol, is a halogenated derivative of the highly symmetric phloroglucinol. The introduction of a bromine atom to the aromatic ring significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions. A thorough understanding of its three-dimensional structure and conformational dynamics is crucial for the design of novel pharmaceuticals and functional materials. This guide will cover the key aspects of its structural elucidation and conformational preferences.

Synthesis and Characterization Workflow

The structural analysis of this compound follows a logical workflow, beginning with its synthesis and purification, followed by a comprehensive spectroscopic and, if possible, crystallographic characterization.

Workflow for Structural Analysis of this compound cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conformation Conformational Analysis synthesis Synthesis from Phloroglucinol purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms uv_vis UV-Vis Spectroscopy purification->uv_vis xray X-ray Crystallography purification->xray computational Computational Modeling (DFT) nmr->computational xray->computational Conformational Isomers of this compound cluster_conformers Potential Conformers cluster_factors Influencing Factors A Planar Conformer B Non-planar Conformer (OH groups out of plane) A->B Rotation around C-O bonds SH Steric Hindrance SH->B favors HB Intramolecular H-Bonding HB->A stabilizes

Predicted Acidity of 2-Bromobenzene-1,3,5-triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted acid dissociation constant (pKa) of 2-bromobenzene-1,3,5-triol. It explores the theoretical basis for its acidity, outlines computational and experimental methodologies for pKa determination, and presents relevant data for comparative analysis. This document is intended to serve as a resource for researchers in chemistry, pharmacology, and drug development who require a comprehensive understanding of the physicochemical properties of substituted phenols.

Introduction

This compound, a halogenated derivative of phloroglucinol, is a molecule of interest due to the interplay of its electron-donating hydroxyl groups and the electron-withdrawing bromine substituent. The acidity of the phenolic protons, quantified by the pKa value, is a critical parameter that influences the molecule's ionization state at a given pH. This, in turn, affects its solubility, lipophilicity, and biological activity, making its accurate prediction essential for applications in drug design and development.

Theoretical Framework: Substituent Effects on Acidity

The acidity of a phenol is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Substituents on the aromatic ring can significantly influence this stability through a combination of inductive and resonance effects.

  • Hydroxyl Groups (-OH): The three hydroxyl groups in this compound are activating groups that donate electron density to the benzene ring via a positive resonance effect (+R). However, due to the high electronegativity of oxygen, they exert an electron-withdrawing inductive effect (-I). In the case of phenols, the resonance effect of the remaining hydroxyl groups helps to delocalize the negative charge of the phenoxide ion, thereby stabilizing it.

  • Bromine Atom (-Br): As a halogen, bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), which tends to increase the acidity of the phenol by stabilizing the negative charge of the phenoxide ion. Conversely, it has a weak, deactivating positive resonance effect (+R) due to its lone pairs of electrons. For halogens, the inductive effect generally outweighs the resonance effect in influencing acidity.

The net effect of these substituents on the pKa of this compound is a balance between these competing electronic influences. The bromine atom's electron-withdrawing nature is expected to increase the acidity relative to the parent compound, phloroglucinol.

Predicted and Experimental pKa Values

While experimental determination remains the gold standard, computational methods provide reliable estimates of pKa values, particularly for novel or uncharacterized compounds.

CompoundPredicted pKaExperimental pKaData Source
This compound7.70 ± 0.15Not available[1]
Benzene-1,3,5-triol (Phloroglucinol)Not applicablepKa1 = 8.45, pKa2 = 8.9[2][3][4][5]

The predicted pKa of this compound is lower than the first pKa of phloroglucinol, which is consistent with the acid-strengthening effect of the electron-withdrawing bromine substituent.

Methodologies for pKa Determination

Computational Prediction of pKa

The prediction of pKa values for substituted phenols is commonly achieved through quantum mechanical calculations.[6][7] A robust and widely used approach involves the use of a thermodynamic cycle that dissects the dissociation process into gas-phase and solvation energies.[8]

Experimental Protocol: Computational pKa Prediction via a Thermodynamic Cycle

  • Gas-Phase Geometry Optimization: The three-dimensional structures of the neutral phenol (HA) and its corresponding phenoxide anion (A⁻) are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*.

  • Gas-Phase Free Energy Calculation: The Gibbs free energies of the optimized structures in the gas phase (G°gas(HA) and G°gas(A⁻)) are calculated.

  • Solvation Free Energy Calculation: The free energies of solvation for both the neutral molecule (ΔG°solv(HA)) and the anion (ΔG°solv(A⁻)) are calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • pKa Calculation: The pKa is then calculated using the following equation, which incorporates the gas-phase free energy of the proton (G°gas(H⁺)) and its solvation free energy (ΔG°solv(H⁺)), which are known values:

    pKa = (G°gas(A⁻) - G°gas(HA) - G°gas(H⁺) + ΔG°solv(A⁻) - ΔG°solv(HA) - ΔG°solv(H⁺)) / (2.303 * RT)

    Where R is the gas constant and T is the temperature in Kelvin.

Experimental Determination of pKa

Spectrophotometric titration is a common and accurate method for the experimental determination of the pKa of phenolic compounds.

Experimental Protocol: Spectrophotometric pKa Determination

  • Preparation of Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture). A series of buffer solutions with known pH values spanning the expected pKa range are also prepared.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of the compound is recorded in highly acidic (fully protonated form) and highly alkaline (fully deprotonated form) solutions to identify the wavelengths of maximum absorbance (λmax) for both species.

  • Titration: Aliquots of the stock solution are added to each buffer solution, and the absorbance is measured at the predetermined λmax values.

  • Data Analysis: The pKa is determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.

Visualizations

Dissociation_Equilibrium cluster_reactants Protonated Form (HA) cluster_products Deprotonated Form (A⁻) + Proton (H⁺) HA This compound A_minus 2-Bromobenzene-1,3,5-triolate HA->A_minus Ka A_minus->HA H_plus H⁺

Caption: Dissociation equilibrium of this compound.

Computational_Workflow cluster_gas_phase Gas-Phase Calculations cluster_solvation Solvation Calculations cluster_pka pKa Calculation opt_HA Geometry Optimization of HA gfe_HA Gibbs Free Energy of HA opt_HA->gfe_HA solv_HA Solvation Free Energy of HA opt_HA->solv_HA opt_A Geometry Optimization of A⁻ gfe_A Gibbs Free Energy of A⁻ opt_A->gfe_A solv_A Solvation Free Energy of A⁻ opt_A->solv_A pKa pKa Value gfe_HA->pKa gfe_A->pKa solv_HA->pKa solv_A->pKa

References

Solubility of 2-Bromobenzene-1,3,5-triol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromobenzene-1,3,5-triol, a brominated phloroglucinol derivative of interest in pharmaceutical and chemical research. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. Detailed methodologies for the widely accepted shake-flask equilibrium method are presented, followed by analytical quantification using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. Furthermore, this guide explores the potential biological relevance of this compound by illustrating a putative signaling pathway based on the known activities of structurally related bromophenols, which include antioxidant and enzyme-inhibiting properties.

Introduction

This compound (also known as 2-bromophloroglucinol) is a halogenated aromatic compound. The presence of a bromine atom and three hydroxyl groups on the benzene ring suggests it may possess interesting chemical and biological properties. Brominated phenols and phloroglucinol derivatives are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting effects[1][2][3]. Understanding the solubility of this compound in various organic solvents is a critical first step in its preclinical development, influencing everything from synthesis and purification to formulation and biological screening.

This guide serves as a practical resource for researchers, providing the necessary protocols to generate reliable solubility data and offering context for its potential applications in drug discovery and development.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅BrO₃[4]
Molecular Weight 205.01 g/mol [4]
CAS Number 84743-77-1[5]
Appearance Solid (predicted)-
pKa (predicted) 7.70 ± 0.15[5]

Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. The table below is provided as a template for researchers to populate with experimentally determined values. The general principle of "like dissolves like" suggests that this compound, being a polar molecule due to its three hydroxyl groups, will exhibit higher solubility in polar organic solvents.

Table 1: Experimentally Determined Solubility of this compound at 25°C (Template)

SolventSolvent TypeSolubility (g/L)Solubility (mol/L)Method of Analysis
MethanolPolar ProticData to be determinedData to be determinedHPLC/UV-Vis
EthanolPolar ProticData to be determinedData to be determinedHPLC/UV-Vis
AcetonePolar AproticData to be determinedData to be determinedHPLC/UV-Vis
AcetonitrilePolar AproticData to be determinedData to be determinedHPLC/UV-Vis
Dimethyl Sulfoxide (DMSO)Polar AproticData to be determinedData to be determinedHPLC/UV-Vis
Tetrahydrofuran (THF)Polar AproticData to be determinedData to be determinedHPLC/UV-Vis
Dichloromethane (DCM)NonpolarData to be determinedData to be determinedHPLC/UV-Vis
TolueneNonpolarData to be determinedData to be determinedHPLC/UV-Vis
HexaneNonpolarData to be determinedData to be determinedHPLC/UV-Vis

Experimental Protocols

The following section details the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound[6][7][8][9]. This is followed by protocols for sample analysis using HPLC and UV-Vis spectroscopy.

Shake-Flask Method for Solubility Determination

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a glass vial. A general guideline is to add approximately 2-3 times the expected amount needed for saturation.

    • Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended[6].

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 24 hours in a temperature-controlled environment.

    • To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring not to disturb the solid pellet at the bottom.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis). The dilution factor must be accurately recorded.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of phenolic compounds[10][11][12][13].

Instrumentation and Conditions (Typical for Phenolic Compounds):

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds[10].

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile or methanol (Solvent B)[11]. The gradient program should be optimized to achieve good separation of this compound from any impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound and selecting the wavelength of maximum absorbance (λmax). Phenolic compounds generally absorb in the range of 270-280 nm[10].

  • Injection Volume: 10-20 µL.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of at least five calibration standards by serial dilution.

  • Calibration Curve:

    • Inject the standard solutions into the HPLC system and record the peak area for each concentration.

    • Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.

  • Sample Analysis:

    • Inject the diluted sample solution (from the shake-flask experiment) into the HPLC system.

    • Determine the peak area of this compound in the sample.

  • Calculation of Solubility:

    • Using the equation of the calibration curve, calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to obtain the solubility of this compound in the original undiluted supernatant.

Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and faster method for concentration determination, suitable if this compound is the only absorbing species in the solution at the chosen wavelength[14][15][16][17].

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the solvent of interest.

    • Scan the solution across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at λmax.

    • Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law). The curve should be linear (R² > 0.99).

  • Sample Analysis and Calculation:

    • Measure the absorbance of the diluted sample solution at λmax.

    • Calculate the concentration of the diluted sample using the calibration curve.

    • Multiply the result by the dilution factor to determine the solubility.

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the study of this compound.

G cluster_0 Experimental Workflow for Solubility Determination prep Preparation of Supersaturated Solution equil Equilibration (24-48h at constant T) prep->equil phase_sep Phase Separation (Settling & Centrifugation) equil->phase_sep sample Sample Collection & Filtration (0.22 µm) phase_sep->sample analysis Analysis (HPLC or UV-Vis) sample->analysis calc Calculation of Solubility analysis->calc

Caption: Workflow for the shake-flask solubility determination method.

G cluster_1 Putative Biological Activity of this compound compound This compound ros Reactive Oxygen Species (ROS) compound->ros Scavenging enzyme Target Enzyme (e.g., PTP1B, Acetylcholinesterase) compound->enzyme Inhibition oxidative_stress Oxidative Stress ros->oxidative_stress disease_pathway Disease Pathway enzyme->disease_pathway cellular_damage Cellular Damage oxidative_stress->cellular_damage cellular_damage->disease_pathway therapeutic_effect Therapeutic Effect disease_pathway->therapeutic_effect

Caption: Putative signaling pathway based on known activities of bromophenols.

Discussion

The solubility of a compound is a fundamental property that dictates its utility in various applications, from chemical synthesis to drug delivery. For this compound, obtaining accurate solubility data in a range of organic solvents is essential for its progression as a research chemical or potential therapeutic agent. The protocols outlined in this guide provide a standardized approach to generating this critical information.

The potential biological activities of this compound are inferred from studies on similar brominated phenols and phloroglucinols. These compounds are known to possess significant antioxidant properties, which are attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals[1][18][19][20][21]. Furthermore, various bromophenols have been identified as potent inhibitors of enzymes such as protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase, suggesting their potential in the treatment of diabetes and neurodegenerative diseases, respectively[22][23][24][25][26]. The presence of the bromine atom can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Conclusion

This technical guide provides a comprehensive framework for the experimental determination of the solubility of this compound in organic solvents. By following the detailed protocols for the shake-flask method coupled with HPLC or UV-Vis analysis, researchers can generate the reliable and reproducible data necessary for advancing their research and development activities. The exploration of the potential biological activities of this compound, based on its structural similarity to other bioactive bromophenols, highlights its potential as a valuable molecule for further investigation in medicinal chemistry and drug discovery. The provided visualizations of the experimental workflow and a putative signaling pathway serve as useful tools for conceptualizing the practical and theoretical aspects of working with this compound.

References

In-Depth Technical Guide: Thermogravimetric Analysis of 2-Bromobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Theoretical Background

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability, decomposition profile, and composition of materials.

For 2-Bromobenzene-1,3,5-triol, a substituted phenolic compound, TGA can elucidate:

  • Thermal Stability: The temperature at which the compound begins to decompose.

  • Decomposition Stages: The number of distinct steps in the decomposition process.

  • Residual Mass: The amount of non-volatile residue remaining at the end of the analysis.

  • Influence of Atmosphere: How the presence of an inert (e.g., nitrogen) or reactive (e.g., air) gas affects the decomposition pathway.

Given its structure, the thermal decomposition of this compound is anticipated to involve the loss of hydroxyl groups, the cleavage of the carbon-bromine bond, and the eventual breakdown of the aromatic ring.

Hypothetical Thermogravimetric Data

In the absence of specific experimental data, a hypothetical summary of expected TGA results for this compound is presented in Table 1. This data is projected based on the analysis of similar phenolic and brominated compounds.

Parameter Nitrogen Atmosphere Air Atmosphere Notes
Onset of Decomposition (°C) ~180 - 220~170 - 210The initial weight loss is likely due to the loss of hydroxyl groups and potentially the bromine atom. Decomposition may start earlier in the air due to oxidative processes.
Major Decomposition Step(s) 1 - 22 - 3In nitrogen, decomposition might proceed in fewer, more defined steps. In air, oxidative degradation can introduce additional steps.
Temperature of Max. Weight Loss (°C) ~250 - 350~240 - 330The peak of the derivative thermogravimetric (DTG) curve would indicate the point of the fastest decomposition.
Residual Mass at 800 °C (%) < 10< 5A lower residual mass is expected in an oxidative atmosphere due to the complete combustion of the organic material.

Table 1: Hypothetical Thermogravimetric Data for this compound.

Detailed Experimental Protocol for Thermogravimetric Analysis

This section outlines a detailed protocol for performing a thermogravimetric analysis of this compound.

3.1. Instrumentation and Materials

  • Thermogravimetric Analyzer: A calibrated TGA instrument capable of heating to at least 900 °C with a sensitive microbalance.

  • Sample Pans: Inert sample pans, typically ceramic (alumina) or platinum.

  • Gases: High-purity nitrogen (99.999%) and dry air.

  • Sample: Pure this compound, finely ground to ensure uniform heat distribution.

  • Microbalance: For accurate weighing of the sample.

3.2. Experimental Procedure

  • Instrument Preparation:

    • Turn on the TGA instrument and the gas supply.

    • Perform any necessary calibrations (e.g., temperature and mass) according to the manufacturer's instructions.

    • Run a blank (empty sample pan) under the same experimental conditions to obtain a baseline.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the finely ground this compound into a tared sample pan.

    • Record the exact mass of the sample.

  • TGA Measurement:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with the desired gas (nitrogen or air) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert or oxidative atmosphere.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 800-900 °C at a constant heating rate (e.g., 10 °C/min).

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Subtract the baseline from the sample TGA curve.

    • Plot the percentage of weight loss versus temperature.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates.

    • Determine the onset temperature of decomposition, the temperatures of each decomposition step, and the final residual mass.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for conducting the thermogravimetric analysis of this compound.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start sample_prep Sample Preparation (5-10 mg of this compound) start->sample_prep instrument_prep Instrument Preparation (Calibration, Baseline) start->instrument_prep load_sample Load Sample into TGA sample_prep->load_sample instrument_prep->load_sample purge Purge with Gas (N2 or Air) load_sample->purge heating Heating Program (e.g., 10 °C/min to 900 °C) purge->heating data_acq Data Acquisition (Mass vs. Temperature) heating->data_acq data_analysis Data Analysis (TGA/DTG Curves) data_acq->data_analysis interpretation Interpretation of Thermal Events data_analysis->interpretation end End interpretation->end

Caption: Logical workflow for the thermogravimetric analysis of this compound.

4.2. Hypothetical Thermal Decomposition Pathway

The diagram below presents a plausible, albeit hypothetical, thermal decomposition pathway for this compound under inert conditions.

Decomposition_Pathway A This compound B Loss of H2O and HBr A->B Heat (~180-300 °C) C Intermediate Phenolic Radicals B->C D Ring Opening and Fragmentation C->D Heat (>300 °C) E Volatile Products (e.g., CO, CO2, Brominated Hydrocarbons) D->E F Char Residue D->F

Caption: Hypothetical thermal decomposition pathway of this compound.

Conclusion

While specific experimental TGA data for this compound is currently unavailable, this guide provides a comprehensive framework for researchers and scientists to approach its thermal analysis. The detailed experimental protocol offers a practical methodology for obtaining reliable data, and the hypothetical decomposition pathway serves as a basis for interpreting the results. Future experimental work is necessary to validate the thermal behavior proposed in this guide. It is recommended that any TGA study on this compound be complemented by techniques such as Differential Scanning Calorimetry (DSC) and Evolved Gas Analysis (EGA) using mass spectrometry or Fourier-transform infrared spectroscopy to gain a more complete understanding of its thermal properties and decomposition products.

Potential Biological Activity of 2-Bromobenzene-1,3,5-triol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 2-Bromobenzene-1,3,5-triol and its derivatives. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates its potential therapeutic applications based on the well-documented bioactivities of its parent compound, phloroglucinol, and other structurally related brominated phenols. This guide covers potential anti-inflammatory, antioxidant, anticancer, antimicrobial, and enzyme inhibitory activities. Detailed experimental protocols for the evaluation of these activities are provided, alongside signaling pathway diagrams to elucidate potential mechanisms of action. All quantitative data from related compounds is summarized for comparative analysis.

Introduction

Phloroglucinol (benzene-1,3,5-triol) and its derivatives are a class of phenolic compounds that have garnered significant interest in the scientific community due to their wide array of biological activities.[1] These activities include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3] The introduction of a bromine atom to the phloroglucinol core, yielding this compound, is anticipated to modulate its physicochemical properties and potentially enhance its biological efficacy. Halogenation is a common strategy in medicinal chemistry to improve parameters such as lipophilicity and metabolic stability, which can lead to enhanced pharmacological profiles. This guide explores the putative biological activities of this compound derivatives based on the established activities of analogous compounds.

Synthesis of this compound Derivatives

The synthesis of this compound can be achieved from the commercially available starting material, phloroglucinol.[4] Further derivatization can be accomplished through various organic reactions to yield a library of novel compounds for biological screening.

A generalized synthetic workflow is presented below.

G Phloroglucinol Phloroglucinol Bromination Bromination (e.g., NBS, Br2) Phloroglucinol->Bromination Core This compound Bromination->Core Derivatization Derivatization Reactions (e.g., Alkylation, Acylation, etc.) Core->Derivatization Derivatives This compound Derivatives Derivatization->Derivatives Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Derivatives->Purification Screening Biological Activity Screening Purification->Screening

Caption: General synthesis and screening workflow.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related bromophenols and phloroglucinol derivatives, this compound derivatives are hypothesized to possess several key biological activities.

Anti-inflammatory Activity

Phloroglucinol derivatives have been shown to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB).[1][5]

Potential Mechanism of Action: Inhibition of NF-κB and iNOS Signaling Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades that lead to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS, which produces nitric oxide (NO), a key inflammatory mediator. Polyphenolic compounds can interfere with this pathway at multiple points.[6][7]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates iNOS_protein iNOS Protein NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Arginine L-Arginine Arginine->iNOS_protein Substrate iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Induces Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_mRNA->iNOS_protein Translation Inhibitor This compound Derivative (Hypothesized) Inhibitor->IKK Inhibits Inhibitor->NFkB_nuc Inhibits Translocation

Caption: Hypothesized inhibition of NF-κB and iNOS pathways.

Quantitative Data for Related Phloroglucinol Derivatives

CompoundTargetIC50 (µM)Reference
DiacylphloroglucinoliNOS19.0[1][5]
DiacylphloroglucinolNF-κB34.0[1][5]
Alkylated acylphloroglucinoliNOS19.5[1][5]
Alkylated acylphloroglucinolNF-κB37.5[1][5]
Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The hydroxyl groups on the aromatic ring can donate a hydrogen atom to free radicals, thereby neutralizing them.

Quantitative Data for Related Bromophenols

CompoundAssayIC50 (µg/mL)Reference
Bromophenol Derivative 1DPPH Radical Scavenging14.5[8]
Bromophenol Derivative 2DPPH Radical Scavenging20.5[8]
Anticancer Activity

Certain phloroglucinol derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9] The mechanisms of action are diverse and can include the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Phloroglucinol and its derivatives have been reported to possess antibacterial, antifungal, and antiviral properties.[10][11] The proposed mechanisms of action include membrane disruption and the generation of oxidative stress.[11]

Enzyme Inhibition

Novel phloroglucinol derivatives have shown potent inhibitory activity against several metabolic enzymes.[12] This suggests that this compound derivatives could be explored as inhibitors for various enzymes implicated in disease.

Quantitative Data for Related Phloroglucinol Derivatives [12]

Enzyme TargetKi Range (nM)
Acetylcholinesterase (AChE)1.14 - 3.92
Butyrylcholinesterase (BChE)0.24 - 1.64
α-Glycosidase6.73 - 51.10
Human Carbonic Anhydrase I (hCA I)1.80 - 5.10
Human Carbonic Anhydrase II (hCA II)1.14 - 5.45

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments cited in this guide.

Antioxidant Activity Assays
  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in the dark.

    • Prepare a series of dilutions of the test compound in a suitable solvent.

    • Prepare a positive control (e.g., ascorbic acid or Trolox) at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each test compound dilution.

    • Add 100 µL of the DPPH working solution to each well.

    • Prepare a blank well containing only the solvent and a control well containing the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • Plot the % inhibition against the sample concentration to determine the IC50 value.

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each test compound dilution.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6-10 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

In Vitro Anticancer Activity Assay
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Treat the cells with various concentrations of the test compound.

    • Include a vehicle control (solvent used to dissolve the compound) and an untreated control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity Assay
  • Preparation:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton broth).

    • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation and Incubation:

    • Inoculate each well with the microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Enzyme Inhibition Assays
  • Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

    • AChE or BChE enzyme solution

    • Substrate solution (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE)

    • Test compound solutions at various concentrations

  • Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

    • Add the enzyme solution and pre-incubate.

    • Initiate the reaction by adding the substrate solution.

  • Measurement:

    • Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculation:

    • Determine the rate of reaction for each concentration of the inhibitor.

    • Calculate the percentage of inhibition and the IC50 value.

  • Reagents:

    • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

    • Human or bovine carbonic anhydrase

    • p-Nitrophenyl acetate (p-NPA) as the substrate

    • Test compound solutions

  • Procedure:

    • In a 96-well plate, add the buffer, test compound, and CA enzyme solution.

    • Pre-incubate to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate.

  • Measurement:

    • Monitor the increase in absorbance at 400-405 nm due to the formation of p-nitrophenol.

  • Calculation:

    • Calculate the rate of reaction and determine the IC50 value.

  • Reagents:

    • Phosphate buffer (e.g., 50 mM, pH 6.8)

    • α-Glucosidase enzyme solution

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Sodium carbonate solution to stop the reaction

    • Test compound solutions

  • Procedure:

    • Pre-incubate the enzyme with the test compound in the buffer.

    • Add the pNPG substrate to start the reaction and incubate.

    • Stop the reaction by adding sodium carbonate.

  • Measurement:

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculation:

    • Determine the percentage of inhibition and the IC50 value.

Conclusion

While direct experimental evidence for the biological activities of this compound derivatives is currently sparse, the extensive research on related phloroglucinol and bromophenol compounds provides a strong rationale for their investigation as potential therapeutic agents. The synthetic accessibility from phloroglucinol allows for the generation of a diverse library of derivatives for screening. The established protocols for evaluating anti-inflammatory, antioxidant, anticancer, antimicrobial, and enzyme inhibitory activities provide a clear roadmap for future research. The potential for these compounds to modulate key signaling pathways, such as NF-κB and iNOS, further underscores their promise in drug discovery and development. Further investigation into the synthesis and biological evaluation of this compound derivatives is highly warranted.

References

The Pivotal Role of 2-Bromobenzene-1,3,5-triol in Marine Natural Products: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the 2-Bromobenzene-1,3,5-triol core, a key structural motif in a variety of bioactive marine natural products. This guide provides a comprehensive overview of its sources, biological activities, and the experimental methodologies crucial for its study, aimed at researchers, scientists, and drug development professionals.

The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a plethora of unique molecular scaffolds with significant therapeutic potential. Among these, brominated phenolic compounds, particularly those derived from marine algae and sponges, have emerged as a prominent class of natural products exhibiting a wide spectrum of biological activities. At the heart of many of these bioactive molecules lies the this compound core, also known as 2-bromophloroglucinol. This fundamental structural unit is a key building block for a range of marine natural products, contributing significantly to their pharmacological profiles, which include potent antioxidant, antimicrobial, and anticancer properties. This technical guide delves into the significance of the this compound scaffold, summarizing the current knowledge of its natural sources, biological activities with quantitative data, and detailed experimental protocols for its investigation.

Natural Occurrence: A Focus on Marine Algae

The this compound motif and its derivatives are predominantly found in marine red algae (Rhodophyta). Notably, the red alga Rhabdonia verticillata has been identified as a producer of halogenated phloroglucinol derivatives, highlighting it as a key organism of interest for isolating compounds with this core structure.[1] While the simple this compound molecule itself has been reported in this species, it more commonly serves as a structural component of more complex marine natural products. These compounds are biosynthesized in marine organisms through the action of bromoperoxidases, enzymes that catalyze the bromination of phenolic rings using bromide from seawater.[2]

Biological Activities and Therapeutic Potential

Marine natural products containing the this compound core exhibit a range of significant biological activities, making them attractive candidates for drug discovery and development. The presence of the bromine atom and multiple hydroxyl groups on the benzene ring are key determinants of their bioactivity.

Antioxidant Activity

Brominated phloroglucinols are potent antioxidants. Their ability to scavenge free radicals is a well-documented property, primarily attributed to the hydrogen-donating capacity of their phenolic hydroxyl groups. The antioxidant potential of these compounds is crucial for the protection of marine organisms against oxidative stress in their environment and is a key area of investigation for their potential application in human health, particularly in combating diseases associated with oxidative damage.

Antimicrobial Activity

A significant number of bromophenols isolated from marine algae have demonstrated promising antimicrobial activity against a variety of pathogenic bacteria and fungi.[2] The structural features of the this compound core are believed to play a crucial role in their ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. This makes them a valuable source of inspiration for the development of new antibiotics, especially in the face of rising antimicrobial resistance.

Anticancer Activity

Emerging research has highlighted the potential of marine bromophenols as anticancer agents.[2] These compounds have been shown to inhibit the proliferation of various cancer cell lines. The precise mechanisms of action are still under investigation but are thought to involve the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell survival and growth.

Quantitative Biological Activity Data

To facilitate comparative analysis and aid in structure-activity relationship (SAR) studies, the following table summarizes the quantitative biological activity data for a selection of bromophenol derivatives from marine sources. While specific data for this compound is limited, the presented data for related compounds provide valuable insights into the potential potency of this structural class.

Compound/ExtractMarine SourceBiological ActivityAssayResult (IC50/MIC)Reference
Bromophenol DerivativesRhodomela confervoidesAntibacterialMIC< 70 µg/mL against various bacteria[2]
(3,5-dibromo-4-hydroxyphenyl) acetic acid butyl esterPolysiphonia urceolataAntioxidantDPPH Radical Scavenging9.67 - 21.90 µM[3]
Bromo-deoxypolyphenolsLeathesia nanaCytotoxicityMTT assay against various cancer cell lines-[4]
BromophenolsSymphyocladia latiusculaAntifungalMIC against Candida albicans10 - 37.5 µg/mL[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of marine natural products containing the this compound core.

Isolation and Purification of Brominated Phloroglucinols

The following is a general workflow for the isolation and purification of brominated phloroglucinols from marine algae, such as Rhabdonia verticillata.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Collection of Marine Algae wash Washing and Drying start->wash grind Grinding to Fine Powder wash->grind extract Solvent Extraction (e.g., Methanol) grind->extract concentrate Concentration of Crude Extract extract->concentrate partition Solvent Partitioning concentrate->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography hplc Preparative HPLC chromatography->hplc structure Structure Elucidation (NMR, MS) hplc->structure bioassay Biological Activity Testing hplc->bioassay

Figure 1: General workflow for isolation and analysis.

Methodology:

  • Collection and Preparation: Fresh marine algae are collected and thoroughly washed with seawater and then freshwater to remove epiphytes and salts. The cleaned material is then air-dried or freeze-dried and ground into a fine powder.[2]

  • Extraction: The powdered algal material is extracted exhaustively with an organic solvent, typically methanol or ethanol, at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.[2]

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Purification: The fractions obtained from solvent partitioning are subjected to various chromatographic techniques for further purification. This typically involves column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure compounds.

  • Structure Elucidation: The chemical structures of the isolated pure compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) and Mass Spectrometry (MS).

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and straightforward method to evaluate the free radical scavenging activity of natural products.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[2][6]

  • Sample Preparation: The test compounds are dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Assay Procedure:

    • In a microplate well or a cuvette, add a specific volume of the sample solution (e.g., 100 µL).

    • Add a defined volume of the DPPH working solution (e.g., 100 µL).

    • The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2][6]

    • A blank containing only the solvent and DPPH solution is also prepared.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the sample concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test bacterium or fungus is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).

  • Preparation of Test Compound Dilutions: A stock solution of the test compound is prepared and serially diluted in the growth medium in a 96-well microplate.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are also included.

  • Incubation: The microplate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm.

Signaling Pathways and Logical Relationships

The biological activities of marine natural products containing the this compound core are often exerted through their interaction with specific cellular signaling pathways. For instance, their antioxidant effects can be linked to the modulation of pathways involved in cellular oxidative stress response.

signaling_pathway ROS Reactive Oxygen Species (ROS) OxidativeDamage Cellular Oxidative Damage ROS->OxidativeDamage induces Bromophloroglucinol This compound (and derivatives) Bromophloroglucinol->ROS scavenges Nrf2 Nrf2 Bromophloroglucinol->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription of AntioxidantEnzymes->ROS neutralize CellProtection Cellular Protection AntioxidantEnzymes->CellProtection leads to

Figure 2: Antioxidant signaling pathway modulation.

The diagram above illustrates a plausible mechanism by which bromophloroglucinols exert their antioxidant effects. They can directly scavenge reactive oxygen species (ROS) and also activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. This leads to the increased expression of antioxidant enzymes, thereby enhancing the cell's capacity to combat oxidative stress and prevent cellular damage.

Conclusion and Future Perspectives

The this compound core represents a privileged scaffold in the realm of marine natural products. Its presence in a variety of bioactive compounds isolated from marine algae underscores its importance as a starting point for the development of new therapeutic agents. The potent antioxidant, antimicrobial, and anticancer activities associated with this structural motif warrant further investigation.

Future research should focus on the targeted isolation and characterization of novel derivatives from diverse marine sources, particularly from under-explored organisms. A deeper understanding of the structure-activity relationships of these compounds will be crucial for the rational design and synthesis of more potent and selective analogues. Furthermore, detailed mechanistic studies are needed to fully elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects. The continued exploration of the chemical and biological diversity of marine natural products centered around the this compound core holds significant promise for the discovery of next-generation drugs to address pressing global health challenges.

References

A Technical Guide to the Spectroscopic Analysis of 2-Bromobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromobenzene-1,3,5-triol, also known as 2-bromophloroglucinol, is a halogenated derivative of phloroglucinol. Its chemical formula is C₆H₅BrO₃ and it has a molecular weight of 205.01 g/mol . As a substituted phenol, it is of interest to researchers in medicinal chemistry and materials science. This guide provides a summary of predicted spectroscopic data for this compound and outlines general experimental protocols for acquiring such data. It is important to note that, to date, detailed experimental spectroscopic data for this specific compound has not been published in peer-reviewed literature. Therefore, the data presented herein is based on established spectroscopic principles and computational predictions.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.5Singlet3HAr-OH
~6.0 - 6.5Singlet2HAr-H

Note: The chemical shift of the hydroxyl protons can vary significantly depending on the solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~155 - 160C-OH
~100 - 105C-Br
~95 - 100C-H

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch (phenolic)
3100 - 3000WeakC-H stretch (aromatic)
1620 - 1580MediumC=C stretch (aromatic ring)
1480 - 1440MediumC=C stretch (aromatic ring)
1380 - 1310MediumO-H bend (in-plane)
1250 - 1180StrongC-O stretch (phenol)
1100 - 1000MediumC-H bend (in-plane)
850 - 750StrongC-H bend (out-of-plane)
600 - 500MediumC-Br stretch

Mass Spectrometry (MS) Fragmentation:

In an electron ionization mass spectrum, this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[1] The molecular ion peaks would therefore appear at m/z 204 and 206.

Expected fragmentation pathways include:

  • Loss of a bromine radical (Br•) to give a fragment at m/z 125.

  • Loss of carbon monoxide (CO) from the phenolic ring, a common fragmentation for phenols.

  • Sequential loss of water (H₂O) from the hydroxyl groups.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄) in a standard 5 mm NMR tube.[2] The choice of solvent is crucial as the acidic phenolic protons may exchange with protic solvents. DMSO-d₆ is often a good choice for observing hydroxyl protons.

  • Instrument Setup:

    • The NMR spectrometer is typically operated at a high frequency (e.g., 400 MHz or higher for ¹H).

    • The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the solvent.

    • The magnetic field homogeneity is optimized by shimming.[2]

  • ¹H NMR Acquisition:

    • A standard one-pulse experiment is typically used.

    • Key parameters include a 30-45° pulse angle, a spectral width covering the expected range of proton signals (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.[2]

    • A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon.[3]

    • A larger number of scans is required due to the lower natural abundance of ¹³C.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[4]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

    • Place the powder into a pellet press and apply high pressure to form a thin, transparent pellet.[5]

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid in a volatile solvent (e.g., acetone or methylene chloride).[6]

    • Apply a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[6]

  • Data Acquisition:

    • Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty spectrometer.

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) or by direct infusion. For GC-MS, the sample is first vaporized in a heated injection port.[7]

  • Ionization (Electron Ionization - EI):

    • In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8]

    • This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•).[9]

    • The excess energy from ionization leads to fragmentation of the molecular ion into smaller, charged fragments.[10]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Workflow for Spectroscopic Analysis of a Synthesized Compound

Spectroscopic_Workflow General Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Solid Sample IR IR Spectroscopy Purification->IR Solid Sample MS Mass Spectrometry Purification->MS Solid Sample Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Publication Publication Structure_Confirmation->Publication

References

Methodological & Application

Step-by-step synthesis of 2-Bromobenzene-1,3,5-triol from phloroglucinol.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2-Bromobenzene-1,3,5-triol

Introduction this compound, a halogenated derivative of phloroglucinol, is a valuable chemical intermediate in organic synthesis. Phloroglucinol (1,3,5-trihydroxybenzene) is a highly activated aromatic compound, making it susceptible to electrophilic aromatic substitution.[1][2] This high reactivity allows for the introduction of a bromine atom onto the benzene ring under controlled conditions to yield the mono-brominated product. This protocol details a standard laboratory procedure for the synthesis of this compound from phloroglucinol via electrophilic bromination. The procedure emphasizes control over stoichiometry to favor mono-substitution and prevent the formation of poly-brominated species like 2,4,6-tribromophloroglucinol.[1][3]

Experimental Protocol

Objective: To synthesize this compound by the controlled bromination of phloroglucinol.

Reaction Scheme: C₆H₃(OH)₃ + Br₂ → C₆H₂Br(OH)₃ + HBr

Materials and Reagents:

Reagent Formula Molar Mass ( g/mol ) Amount Moles (mmol)
Phloroglucinol (Anhydrous) C₆H₃(OH)₃ 126.11 1.26 g 10.0
Bromine Br₂ 159.81 1.60 g (0.51 mL) 10.0
Glacial Acetic Acid CH₃COOH 60.05 25 mL -
Dichloromethane (DCM) CH₂Cl₂ 84.93 As needed -
Ethyl Acetate (EtOAc) C₄H₈O₂ 88.11 As needed -
Hexane C₆H₁₄ 86.18 As needed -
Anhydrous Sodium Sulfate Na₂SO₄ 142.04 As needed -
Saturated Sodium Bicarbonate NaHCO₃ 84.01 As needed -

| Saturated Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | - |

Procedure:

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.26 g (10.0 mmol) of anhydrous phloroglucinol in 25 mL of glacial acetic acid.

  • Cool the flask in an ice-water bath to 0-5 °C. Stir the solution until the phloroglucinol is completely dissolved.

2. Bromination:

  • In the dropping funnel, prepare a solution of 1.60 g (0.51 mL, 10.0 mmol) of bromine in 10 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred phloroglucinol solution over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition to control the reaction rate and minimize side product formation.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour, then let it warm to room temperature and stir for another 2-3 hours.

3. Reaction Quench and Work-up:

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • To neutralize unreacted bromine, add a saturated solution of sodium thiosulfate dropwise until the characteristic orange/brown color of bromine disappears.

  • The aqueous mixture is then extracted three times with 50 mL portions of ethyl acetate (EtOAc).

  • Combine the organic layers and wash them sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution to remove residual acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate.

4. Purification:

  • Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product is purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) to isolate the desired this compound.

  • Alternatively, recrystallization from a suitable solvent system like dichloromethane/hexane can be employed for purification.[1]

5. Characterization:

  • The final product should be a solid.

  • Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[4]

Logical Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Bromination Reaction cluster_workup Work-up & Extraction cluster_purification Isolation & Purification cluster_analysis Final Product dissolve Dissolve Phloroglucinol in Glacial Acetic Acid cool Cool to 0-5 °C dissolve->cool add_br2 Dropwise Addition of Br2 Solution cool->add_br2 prep_br2 Prepare Br2 Solution in Acetic Acid prep_br2->add_br2 stir_cold Stir at 0-5 °C (1 hr) add_br2->stir_cold stir_rt Stir at RT (2-3 hrs) stir_cold->stir_rt quench Quench with Water & Sodium Thiosulfate stir_rt->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with H2O & NaHCO3 extract->wash dry Dry over Na2SO4 wash->dry filter_evap Filter & Concentrate (Rotary Evaporator) dry->filter_evap purify Purify by Column Chromatography filter_evap->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Bromine (Br₂) is highly toxic, corrosive, and volatile. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Dichloromethane and other organic solvents are volatile and flammable. Handle away from ignition sources.

  • Hydrochloric acid (HCl) may be generated as a byproduct and is corrosive.[5] Proper quenching and washing steps are critical.

References

Application Notes and Protocols for the Selective Mono-bromination of 1,3,5-Trihydroxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trihydroxybenzene, commonly known as phloroglucinol, is a highly activated aromatic compound due to the presence of three electron-donating hydroxyl groups. This high reactivity makes it susceptible to polysubstitution, presenting a significant challenge for selective mono-bromination. Direct bromination of phloroglucinol often leads to a mixture of di- and tri-brominated products, making it an unselective process. To achieve selective mono-bromination, an indirect, multi-step approach involving protection of the reactive hydroxyl groups is generally the most effective strategy.

This document provides detailed protocols for a reliable three-step synthesis of 2-bromo-1,3,5-trihydroxybenzene. The methodology involves the initial protection of the hydroxyl groups of phloroglucinol via methylation, followed by the selective mono-bromination of the resulting 1,3,5-trimethoxybenzene, and concluding with the deprotection (demethylation) of the brominated intermediate to yield the final product.

Reaction Pathway Overview

The selective mono-bromination of 1,3,5-trihydroxybenzene is most effectively achieved through a three-step process:

  • Protection (Methylation): The hydroxyl groups of 1,3,5-trihydroxybenzene are converted to methyl ethers to reduce the activation of the aromatic ring and prevent O-bromination.

  • Selective Mono-bromination: The resulting 1,3,5-trimethoxybenzene undergoes a regioselective electrophilic aromatic substitution to introduce a single bromine atom.

  • Deprotection (Demethylation): The methyl ether groups of the brominated intermediate are cleaved to regenerate the hydroxyl groups, yielding the desired 2-bromo-1,3,5-trihydroxybenzene.

Synthesis_Workflow cluster_0 Step 1: Protection (Methylation) cluster_1 Step 2: Selective Mono-bromination cluster_2 Step 3: Deprotection (Demethylation) Phloroglucinol 1,3,5-Trihydroxybenzene TMB 1,3,5-Trimethoxybenzene Phloroglucinol->TMB (CH₃)₂SO₄, K₂CO₃, Acetone TMB_in 1,3,5-Trimethoxybenzene Br_TMB 2-Bromo-1,3,5-trimethoxybenzene TMB_in->Br_TMB NBS, PHT, CCl₄ Br_TMB_in 2-Bromo-1,3,5-trimethoxybenzene Final_Product 2-Bromo-1,3,5-trihydroxybenzene Br_TMB_in->Final_Product BBr₃, DCM

Figure 1: Indirect synthesis workflow for selective mono-bromination.

Experimental Protocols

Protocol 1: Protection of 1,3,5-Trihydroxybenzene (Methylation)

This protocol details the methylation of 1,3,5-trihydroxybenzene to form 1,3,5-trimethoxybenzene.

Materials:

  • Anhydrous 1,3,5-trihydroxybenzene (phloroglucinol)

  • Dimethyl sulphate ((CH₃)₂SO₄)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • Diethyl ether

  • 5% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulphate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, a solution of anhydrous 1,3,5-trihydroxybenzene (6.3 g, 0.05 mole) in dry acetone (100 ml) is prepared.

  • To this solution, add ignited potassium carbonate (40 g) and dimethyl sulphate (15.6 ml, 20.8 g, 0.165 mole).

  • The mixture is refluxed for 6 hours under anhydrous conditions.

  • After cooling, the mixture is filtered, and the inorganic salts are washed with hot acetone (2 x 20 ml).

  • The combined acetone solution is distilled to remove the solvent.

  • The residue is macerated with crushed ice and then extracted with diethyl ether.

  • The ether extracts are washed with a 5% sodium hydroxide solution, followed by water.

  • The organic layer is dried over anhydrous sodium sulphate and the solvent is removed by distillation to yield 1,3,5-trimethoxybenzene.

ParameterValue
Starting Material1,3,5-Trihydroxybenzene
ReagentsDimethyl sulphate, Potassium carbonate
SolventDry Acetone
Reaction Time6 hours
Reaction TemperatureReflux
Reported Yield71.4%
Protocol 2: Selective Mono-bromination of 1,3,5-Trimethoxybenzene

This protocol describes the selective mono-bromination of 1,3,5-trimethoxybenzene using N-bromosuccinimide (NBS) and pyridinium tribromide (PHT).

Materials:

  • 1,3,5-Trimethoxybenzene

  • N-bromosuccinimide (NBS)

  • Pyridinium tribromide (PHT)

  • Carbon tetrachloride (CCl₄)

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of 1,3,5-trimethoxybenzene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of pyridinium tribromide.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel using MTBE and deionized water.

  • Wash the organic layer three times with deionized water.

  • Separate the organic layer and wash once with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the solid product, 2-bromo-1,3,5-trimethoxybenzene.

ParameterValue
Starting Material1,3,5-Trimethoxybenzene
ReagentsN-bromosuccinimide (NBS), Pyridinium tribromide (PHT)
SolventCarbon tetrachloride (CCl₄)
Reaction TemperatureRoom Temperature
Reported Yield80.3%
Protocol 3: Deprotection of 2-Bromo-1,3,5-trimethoxybenzene (Demethylation)

This protocol outlines the demethylation of 2-bromo-1,3,5-trimethoxybenzene to yield 2-bromo-1,3,5-trihydroxybenzene using boron tribromide (BBr₃). This is a representative procedure based on the demethylation of a similar aryl methyl ether.[1]

Materials:

  • 2-Bromo-1,3,5-trimethoxybenzene

  • Boron tribromide (BBr₃), 1M solution in Dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Oven-dried round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-1,3,5-trimethoxybenzene (1.0 eq) in anhydrous DCM in an oven-dried round-bottom flask.[1]

  • Cool the solution to 0 °C using an ice bath.[1]

  • Slowly add a 1M solution of BBr₃ in DCM (approximately 3.0 - 3.6 eq, one equivalent per methyl ether group) dropwise to the stirred solution.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for 3 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.[1]

  • Carefully and slowly quench the reaction by adding deionized water.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[1]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the final product, 2-bromo-1,3,5-trihydroxybenzene.[1]

ParameterValueReference
Starting Material2-Bromo-1,3,5-trimethoxybenzene
ReagentBoron tribromide (BBr₃)[1]
SolventDichloromethane (DCM), anhydrous[1]
BBr₃ Stoichiometry~3.0 - 3.6 equivalents[1]
Initial Temperature0 °C[1]
Reaction Temperature25 °C (warmed from 0 °C)[1]
Reaction Time3 hours[1]
Reported Yield (for analog)90.9%[1]

Summary of Quantitative Data

StepStarting MaterialProductKey ReagentsSolventTemperatureTimeYield (%)
1. Methylation1,3,5-Trihydroxybenzene1,3,5-Trimethoxybenzene(CH₃)₂SO₄, K₂CO₃AcetoneReflux6 h71.4%
2. Bromination1,3,5-Trimethoxybenzene2-Bromo-1,3,5-trimethoxybenzeneNBS, PHTCCl₄Room Temp.-80.3%
3. Demethylation2-Bromo-1,3,5-trimethoxybenzene2-Bromo-1,3,5-trihydroxybenzeneBBr₃DCM0 °C to RT3 h~90.9%*

*Yield reported for a closely related substrate, 2-Bromo-5-methoxybenzaldehyde.[1]

Logical Relationships and Considerations

Logical_Relationships Start Start: 1,3,5-Trihydroxybenzene High_Reactivity High Ring Activation (3 -OH groups) Start->High_Reactivity Strategy Solution: Indirect Synthesis Pathway Start->Strategy Polysubstitution Challenge: Polysubstitution Risk High_Reactivity->Polysubstitution No_Selectivity Direct Bromination: Low Selectivity Polysubstitution->No_Selectivity Protection Step 1: Protection (Methylation) Strategy->Protection Reduced_Reactivity Reduced Ring Activation Protection->Reduced_Reactivity Bromination Step 2: Selective Mono-bromination Reduced_Reactivity->Bromination Controlled_Substitution Controlled Substitution Bromination->Controlled_Substitution Deprotection Step 3: Deprotection (Demethylation) Controlled_Substitution->Deprotection Final_Product Target Product: 2-Bromo-1,3,5-trihydroxybenzene Deprotection->Final_Product

Figure 2: Logical workflow for selective mono-bromination strategy.

The high electron-donating nature of the three hydroxyl groups in 1,3,5-trihydroxybenzene makes the aromatic ring exceptionally nucleophilic, leading to rapid and often uncontrollable reactions with electrophiles like bromine. The protection of these hydroxyl groups as methyl ethers serves to moderate the ring's reactivity, allowing for a more controlled and selective bromination. The final deprotection step is crucial to regenerate the desired trihydroxy functionality. The choice of a potent demethylating agent like boron tribromide is necessary for the efficient cleavage of the stable aryl methyl ether bonds.[1]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for performing palladium-catalyzed cross-coupling reactions using 2-Bromobenzene-1,3,5-triol. This versatile building block, also known as bromophloroglucinol, offers a unique scaffold for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The presence of three hydroxyl groups requires careful consideration of reaction conditions to achieve successful coupling. The following sections detail protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

General Considerations for Reactions with this compound

The acidic nature of the phenolic hydroxyl groups in this compound can interfere with many cross-coupling reactions. The use of a strong base can lead to deprotonation of the hydroxyl groups, potentially poisoning the catalyst or leading to undesired side reactions. Therefore, two general strategies are presented:

  • Direct Coupling: Employing reaction conditions that are tolerant of acidic protons. This often involves the use of specific bases and ligands.

  • Protection Strategy: Protecting the hydroxyl groups prior to the cross-coupling reaction. A common protecting group for phenols is the methyl ether, which can be introduced using a reagent like dimethyl sulfate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1]

Experimental Protocol: Synthesis of 2-Arylbenzene-1,3,5-triol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Toluene/Water (4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), SPhos (0.04 equivalents), and K₃PO₄ (3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001875-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane/H₂O1101680-90
33-Tolylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O902470-80

Note: Yields are estimated based on reactions with similar substrates and will require optimization for this compound.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2]

Experimental Protocol: Synthesis of 2-Alkenylbenzene-1,3,5-triol

This protocol provides a general method for the Heck reaction of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve this compound (1 equivalent) and the alkene (1.5 equivalents) in DMF.

  • Add Pd(OAc)₂ (0.01 equivalents), P(o-tol)₃ (0.02 equivalents), and Et₃N (2 equivalents).

  • Seal the tube and heat the mixture to 120 °C for 12-24 hours. Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Data Presentation: Representative Heck Reaction Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1201865-75
2Butyl acrylatePdCl₂(PPh₃)₂ (2)-K₂CO₃DMA1301670-80
3CyclohexenePd₂(dba)₃ (0.5)PCy₃ (1.5)NaOAcDioxane1102460-70

Note: Yields are estimated based on reactions with similar substrates and will require optimization for this compound.

Visualization: Heck Reaction Experimental Workflow

Heck_Workflow cluster_prep Reaction Setup Reactants This compound Alkene Mix_Reagents Combine in Sealed Tube Reactants->Mix_Reagents Catalyst_System Pd(OAc)2 P(o-tol)3 Catalyst_System->Mix_Reagents Base_Solvent Et3N DMF Base_Solvent->Mix_Reagents Heating Heat at 120 °C Mix_Reagents->Heating Workup Aqueous Workup Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 2-Alkenylbenzene-1,3,5-triol Purification->Product

Caption: A typical experimental workflow for a Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Synthesis of 2-Alkynylbenzene-1,3,5-triol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed THF and Et₃N.

  • Add the terminal alkyne (1.5 equivalents) dropwise at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT1870-80
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF501665-75
3TrimethylsilylacetylenePd₂(dba)₃ (1)CuI (2)PiperidineToluene602475-85

Note: Yields are estimated based on reactions with similar substrates and will require optimization for this compound.

Visualization: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Ar-Pd(II)-Br Ar-Pd(II)-Br Pd(0)->Ar-Pd(II)-Br Oxidative Addition Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Ar-Pd(II)-Br->Ar-Pd(II)-C≡CR Transmetalation Ar-Pd(II)-C≡CR->Pd(0) Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR->Ar-C≡CR Reductive Elimination Cu(I)Br Cu(I)Br R-C≡C-Cu(I) R-C≡C-Cu(I) Cu(I)Br->R-C≡C-Cu(I) Base, R-C≡CH R-C≡C-Cu(I)->Ar-Pd(II)-Br R-C≡C-Cu(I)->Cu(I)Br

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3]

Experimental Protocol: Synthesis of 2-Aminobenzene-1,3,5-triol Derivatives

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Xantphos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 equivalents), Xantphos (0.02 equivalents), and NaOtBu (1.4 equivalents).

  • Add this compound (1 equivalent) and the amine (1.2 equivalents).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor by TLC.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1001870-80
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101675-85
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH902465-75

Note: Yields are estimated based on reactions with similar substrates and will require optimization for this compound.

Visualization: Key Components in Buchwald-Hartwig Amination

Buchwald_Hartwig_Components Aryl_Bromide Aryl Bromide This compound Product {Aryl Amine Product} Aryl_Bromide->Product Amine Amine Primary or Secondary Amine->Product Catalyst Palladium Catalyst Pd₂(dba)₃ or Pd(OAc)₂ Catalyst->Product Ligand Phosphine Ligand Xantphos, BINAP, etc. Ligand->Product Base Base NaOtBu, Cs₂CO₃, etc. Base->Product

Caption: Key components and their roles in the Buchwald-Hartwig amination.

References

Application Notes and Protocols: 2-Bromobenzene-1,3,5-triol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromobenzene-1,3,5-triol (also known as 2-bromophloroglucinol) as a versatile building block in organic synthesis. This document offers detailed experimental protocols for key transformations and summarizes quantitative data to facilitate its application in the synthesis of complex molecules, including natural products and potential pharmaceutical agents.

Introduction

This compound is a polyfunctional aromatic compound featuring a benzene ring substituted with one bromine atom and three hydroxyl groups. This unique arrangement of functional groups makes it an attractive starting material for the synthesis of a variety of organic molecules. The presence of the bromine atom allows for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, while the phenolic hydroxyl groups can be functionalized to introduce diverse substituents, leading to the construction of complex molecular architectures. Notably, the 2-bromophloroglucinol core is found in naturally occurring bioactive compounds, such as vidalol A, an anti-inflammatory bromophenol isolated from marine red algae.[1]

Key Applications

The strategic placement of the bromo and hydroxyl functionalities on the benzene ring enables a range of synthetic transformations, making this compound a valuable precursor for:

  • Biaryl and Polyphenolic Compounds: The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl linkages. The resulting polyphenolic biaryls are prevalent motifs in many biologically active natural products.

  • Ether Derivatives: The hydroxyl groups can be readily converted to ethers via Williamson ether synthesis, allowing for the introduction of various alkyl and aryl substituents. This modification can be used to alter the solubility, lipophilicity, and biological activity of the resulting molecules.

  • Heterocycle Synthesis: The combination of nucleophilic hydroxyl groups and an electrophilic aromatic ring (activated by the bromine) can be exploited in the synthesis of various oxygen-containing heterocyclic systems.

Synthesis of this compound

This compound can be synthesized from the readily available starting material, phloroglucinol, through electrophilic aromatic bromination. Careful control of the reaction conditions is necessary to achieve mono-bromination and avoid the formation of di- and tri-brominated byproducts.

Synthesis Phloroglucinol Phloroglucinol Product This compound Phloroglucinol->Product Electrophilic Bromination NBS N-Bromosuccinimide (NBS) NBS->Product Solvent Solvent (e.g., THF, CH3CN) Solvent->Product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound
ParameterValue
Reactants Phloroglucinol (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Aqueous work-up, extraction with ethyl acetate
Purification Column chromatography on silica gel
Hypothetical Yield 70-80%

Procedure:

  • Dissolve phloroglucinol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1.5 to 3.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The carbon-bromine bond in this compound provides a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds. The hydroxyl groups can be protected prior to the coupling reaction if necessary, depending on the reaction conditions and the nature of the boronic acid used.

Suzuki_Coupling ArylBromide This compound Product Biaryl Product ArylBromide->Product Suzuki-Miyaura Coupling BoronicAcid Arylboronic Acid (R-B(OH)2) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Williamson_Ether_Synthesis Phenol This compound Product Ether Product Phenol->Product Williamson Ether Synthesis Base Base (e.g., K2CO3, NaH) Base->Phenol AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Workflow cluster_synthesis Synthesis of Building Block cluster_functionalization Functionalization cluster_analysis Analysis & Purification Start Phloroglucinol Synthesis Bromination Start->Synthesis BuildingBlock This compound Synthesis->BuildingBlock Coupling Suzuki Coupling BuildingBlock->Coupling Etherification Williamson Ether Synthesis BuildingBlock->Etherification Workup Work-up & Extraction Coupling->Workup Etherification->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization FinalProduct Target Molecule Characterization->FinalProduct

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] This powerful and versatile reaction, catalyzed by a palladium complex, is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures, including biaryl and polyaryl structures.[2] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[3]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromobenzene-1,3,5-triol, a highly functionalized aryl bromide. The presence of multiple hydroxyl groups on the aromatic ring presents unique challenges, including potential interference with the catalytic cycle and the need for careful selection of reaction parameters to ensure high yields and selectivity. The following protocol has been developed to address these challenges, providing a robust method for the synthesis of novel polyhydroxylated biaryl compounds, which are of significant interest in medicinal chemistry and drug discovery.

Data Presentation

The successful execution of a Suzuki-Miyaura coupling is dependent on the careful optimization of several key parameters. The following tables summarize typical quantitative data for the coupling of functionalized aryl bromides, providing a comparative overview of various catalysts, bases, and solvents.

Table 1: Catalyst and Ligand Performance in Suzuki-Miyaura Couplings of Aryl Bromides

Catalyst PrecursorLigandCatalyst Loading (mol%)Typical Yield (%)Notes
Pd(PPh₃)₄PPh₃1 - 570 - 95A common and effective catalyst for a wide range of substrates.[4]
Pd(OAc)₂SPhos1 - 385 - 98Highly active catalyst system, particularly for challenging substrates.
Pd/CNone5 - 1060 - 85Heterogeneous catalyst, allowing for easier product purification.[5]
Pd₂(dba)₃XPhos1 - 380 - 97Effective for electron-rich and sterically hindered aryl bromides.

Table 2: Effect of Base on Suzuki-Miyaura Coupling Yields

BaseEquivalentsSolventTypical Yield (%)Notes
K₂CO₃2 - 3Toluene/Water75 - 90A widely used and cost-effective base.[6]
K₃PO₄2 - 3Dioxane80 - 95Often effective for substrates with sensitive functional groups.[6]
Cs₂CO₃2 - 3DMF85 - 98Highly effective but more expensive; good for challenging couplings.[6]
Na₂CO₃2 - 3Ethanol/Water70 - 88A mild and economical choice.

Table 3: Solvent Effects in Suzuki-Miyaura Coupling Reactions

Solvent SystemTypical Reaction Temperature (°C)Typical Yield (%)Notes
Toluene/Water (4:1)80 - 11075 - 90Common biphasic system that facilitates the dissolution of both organic and inorganic reagents.[7]
1,4-Dioxane/Water (4:1)80 - 10080 - 95Aprotic ether solvent, often gives excellent results.[7]
DMF80 - 12080 - 95Polar aprotic solvent, useful for less reactive substrates.[8]
Ethanol/Water (1:1)70 - 8070 - 88A "greener" solvent option.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2-3 equiv).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Addition of Catalyst and Solvent:

    • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Add the degassed solvent system (e.g., Toluene/Water, 4:1 v/v) to the flask via a syringe or cannula. The total solvent volume should be sufficient to dissolve the reactants (typically 5-10 mL per mmol of the limiting reagent).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization:

    • Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][9] The key steps are oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdX->ArPdAr_prime Ar'-B(OR)2 Base Transmetalation Transmetalation ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination ArX_in Ar-X Ar_prime_B_in Ar'-B(OR)2 Base_in Base ArAr_prime_out Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general laboratory workflow for performing the Suzuki-Miyaura coupling reaction as described in the protocol.

Experimental_Workflow start Start setup Reaction Setup: - Add this compound,  Arylboronic acid, and Base - Inert Atmosphere start->setup reagents Add Catalyst and Degassed Solvent setup->reagents reaction Heat and Stir (80-100 °C, 2-12 h) reagents->reaction workup Workup: - Cool to RT - Extraction with Ethyl Acetate reaction->workup purification Purification: Flash Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End characterization->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

References

Application Notes: 2-Bromobenzene-1,3,5-triol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzene-1,3,5-triol, a halogenated derivative of the versatile chemical scaffold phloroglucinol, is an emerging building block in the field of materials science. Its unique trifunctional nature, combining the reactivity of hydroxyl groups with the potential for cross-coupling reactions at the bromine site, makes it a valuable monomer for the synthesis of advanced porous organic materials. These materials, including porous organic polymers (POPs) and covalent organic frameworks (COFs), are characterized by high surface areas, tunable porosities, and chemical stability, rendering them suitable for a wide range of applications, from gas storage and catalysis to drug delivery and biomedical imaging.

The presence of the bromine atom offers a strategic advantage for post-synthetic modification, allowing for the introduction of various functional groups to tailor the material's properties for specific applications. Furthermore, the inherent biological activities of the phloroglucinol core, such as anti-inflammatory and antimicrobial properties, make materials derived from this compound particularly promising for drug development and therapeutic applications.

This document provides detailed application notes and experimental protocols for the utilization of this compound and its close analogs in the synthesis of porous organic materials, with a special focus on their potential in drug delivery systems.

Applications in Porous Organic Polymer (POP) Synthesis

This compound and its halogenated analogs are excellent candidates for the synthesis of POPs through various cross-coupling reactions. The Sonogashira cross-coupling reaction, in particular, has been successfully employed to create highly porous and stable frameworks. In a representative synthesis, a halogenated phloroglucinol derivative can be reacted with a multi-alkyne linker to form a rigid, three-dimensional polymer network.

Key Advantages:
  • High Surface Area: The resulting POPs exhibit large Brunauer–Emmett–Teller (BET) surface areas, providing a high capacity for gas adsorption and drug loading.

  • Tunable Porosity: The pore size and volume can be controlled by the choice of the linker molecule, allowing for the optimization of the material for specific guest molecules.

  • Chemical Stability: The strong covalent bonds forming the polymer framework impart excellent thermal and chemical stability to the material.

  • Functionality: The hydroxyl groups of the phloroglucinol core and the potential for post-synthetic modification of the bromine atom allow for the introduction of various functionalities to enhance performance in specific applications.

Quantitative Data Summary

The following table summarizes typical characterization data for porous organic polymers synthesized from halogenated phloroglucinol derivatives.

Material IDMonomersPolymerization MethodBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g)Reference
PPOP-OH2,4,6-Triiodophloroglucinol, 5,10,15,20-Tetrakis(4-ethynylphenyl)-21H,23H-porphineSonogashira Coupling7500.451.8 at 273 K[1]
TT-CPP2Tris(thienyl)triazine derivativeSonogashira Coupling5800.382.1 at 263 K[2]

Experimental Protocols

Protocol 1: Synthesis of a Porous Organic Polymer via Sonogashira Coupling

This protocol describes a general method for the synthesis of a porous organic polymer using a halogenated phloroglucinol derivative (e.g., 2,4,6-triiodophloroglucinol as a close analog to this compound) and a tetra-alkyne linker.[1]

Materials:

  • 2,4,6-Triiodophloroglucinol (1.0 equiv)

  • 5,10,15,20-Tetrakis(4-ethynylphenyl)-21H,23H-porphine (TEPP) (0.75 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Methanol

  • Tetrahydrofuran (THF)

Procedure:

  • In a Schlenk flask, dissolve 2,4,6-triiodophloroglucinol and TEPP in a 1:1 (v/v) mixture of DMF and TEA.

  • Degas the solution by bubbling with nitrogen for 30 minutes.

  • Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture under a nitrogen atmosphere.

  • Heat the reaction mixture at 105 °C for 48 hours under a nitrogen atmosphere.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the product extensively with DMF, THF, and methanol to remove any unreacted monomers and catalyst residues.

  • Dry the resulting polymer powder under vacuum at 80 °C for 24 hours.

Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polymer and the disappearance of the alkyne and C-I bonds.

  • Solid-State ¹³C NMR Spectroscopy: To further verify the polymer structure.

  • Powder X-ray Diffraction (PXRD): To assess the crystallinity of the material.

  • Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and pore size distribution.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Protocol 2: Drug Loading and In Vitro Release Study

This protocol provides a general procedure for loading a therapeutic agent into a phloroglucinol-based porous organic polymer and evaluating its release profile in a simulated physiological environment.[3][4]

Materials:

  • Phloroglucinol-based porous organic polymer (e.g., 50 mg)

  • Drug of interest (e.g., 5-Fluorouracil)

  • Hexane (or other suitable solvent for the drug)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Drug Loading:

  • Suspend the porous organic polymer (50 mg) in a hexane solution of the drug (e.g., 5 mL, 0.1 M).

  • Stir the suspension at room temperature for 24 hours in a sealed container to prevent solvent evaporation.

  • Collect the drug-loaded polymer by filtration.

  • Wash the drug-loaded polymer with fresh hexane to remove any surface-adsorbed drug.

  • Dry the sample at room temperature under vacuum.

  • Determine the drug loading capacity by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectrophotometry.

In Vitro Drug Release:

  • Suspend a known amount of the drug-loaded polymer (e.g., 10 mg) in a vial containing a specific volume of PBS (e.g., 10 mL) at 37 °C with gentle agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with fresh pre-warmed PBS to maintain a constant volume.

  • Analyze the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Porous Organic Polymer cluster_drug_delivery Drug Delivery Application Monomers This compound + Linker Reaction Sonogashira Coupling (Pd/Cu catalyst, Base) Monomers->Reaction 1. Polymerization Purification Solvent Washing & Drying Reaction->Purification 2. Work-up POP Porous Organic Polymer Purification->POP 3. Isolation DrugLoading Drug Loading (Incubation in drug solution) POP->DrugLoading 4. Encapsulation DrugRelease In Vitro Drug Release (PBS, 37°C) DrugLoading->DrugRelease 5. Release Study Analysis UV-Vis Spectroscopy DrugRelease->Analysis 6. Quantification

Caption: Experimental workflow for the synthesis and drug delivery application of a this compound based porous organic polymer.

signaling_pathway cluster_inflammation Inflammatory Response cluster_drug_action Therapeutic Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates iNOS iNOS (Pro-inflammatory) NFkB->iNOS induces POP_Drug POP loaded with Phloroglucinol Derivative Phloroglucinol Released Phloroglucinol Derivative POP_Drug->Phloroglucinol Sustained Release Phloroglucinol->IKK inhibits

Caption: Conceptual signaling pathway for the anti-inflammatory action of a phloroglucinol derivative released from a porous organic polymer carrier.

References

Application Notes and Protocols: Synthesis of Novel Antioxidants from 2-Bromobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the proposed synthesis of novel antioxidant compounds derived from 2-Bromobenzene-1,3,5-triol. While direct synthesis from this specific starting material is not extensively documented, this application note extrapolates from established methodologies for the derivatization of bromophenols to outline a robust synthetic strategy. The protocols herein describe the synthesis of ether derivatives, which are common modifications to enhance the biological activity of phenolic compounds. Furthermore, standard protocols for evaluating the antioxidant capacity of the synthesized compounds, namely the DPPH and ABTS radical scavenging assays, are provided. Comparative antioxidant activity data for a range of existing bromophenol derivatives are also presented to serve as a benchmark for newly synthesized molecules. This guide is intended to facilitate the exploration of novel antioxidant candidates with potential applications in pharmaceuticals and nutraceuticals.

Proposed Synthesis of Novel Antioxidants

The proposed synthetic route focuses on the derivatization of the hydroxyl groups of this compound via Williamson ether synthesis. This method is a reliable and versatile approach for preparing ethers from alcohols or phenols.[1][2][3][4] The introduction of various alkyl or aryl groups through ether linkages can modulate the antioxidant and lipophilic properties of the parent compound, potentially enhancing its efficacy and bioavailability.

Proposed Reaction Scheme: Synthesis of Bis-Alkylated this compound Derivatives

The proposed synthesis involves the reaction of this compound with an appropriate alkyl halide in the presence of a base. The reaction can be controlled to favor di-substitution, leaving one hydroxyl group free, which is often crucial for radical scavenging activity.

General Reaction:

Experimental Protocols

General Protocol for the Synthesis of Bis-Alkylated this compound Derivatives

This protocol is adapted from general procedures for the Williamson ether synthesis of phenolic compounds.[1][2][3][4]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (2.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired bis-alkylated product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for DPPH Radical Scavenging Assay

This protocol is a standard method for assessing the free radical scavenging activity of antioxidant compounds.[5][6]

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Synthesized antioxidant compound

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (0.1 mM) in methanol.

  • Prepare a series of dilutions of the synthesized compound and the standard antioxidant in methanol.

  • In a 96-well microplate, add 100 µL of each dilution of the test compound or standard.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula:

    where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the sample.

Protocol for ABTS Radical Cation Scavenging Assay

The ABTS assay is another common method to evaluate antioxidant activity.[7][8][9][10]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Synthesized antioxidant compound

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•⁺) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•⁺ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the synthesized compound and the standard antioxidant in methanol or PBS.

  • In a 96-well microplate, add 20 µL of each dilution of the test compound or standard.

  • Add 180 µL of the diluted ABTS•⁺ solution to each well.

  • Incubate the plate in the dark at room temperature for 10 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity as described for the DPPH assay.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the sample.

Quantitative Data of Related Bromophenol Antioxidants

The following table summarizes the antioxidant activity of various bromophenol derivatives reported in the literature, which can serve as a reference for the expected potency of newly synthesized compounds.

CompoundAssayIC₅₀ (µg/mL)Reference
Methyl N′-(2,3,6-tribromo-4,5-dihydroxybenzyl)-γ-ureidobutyrateDPPH14.5[5]
Methyl N′-(2,3-dibromo-4,5-dihydroxybenzyl)-γ-ureidobutyrateDPPH20.5[5]
Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE)DPPH-[6]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)DPPH-[6]
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acidDPPH-[7][9]
2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acidDPPH-[7][9]

Note: Specific IC₅₀ values for some compounds were not provided in the abstracts; however, their potent radical scavenging activity was highlighted.

Visualizations

Experimental Workflow

G Proposed Synthesis and Evaluation Workflow A This compound C Williamson Ether Synthesis (Base, Solvent, Heat) A->C B Alkyl Halide (R-X) B->C D Crude Product C->D E Purification (Column Chromatography) D->E F Pure Novel Antioxidant E->F G Characterization (NMR, MS) F->G H Antioxidant Assays (DPPH, ABTS) F->H I Data Analysis (IC50) H->I G Nrf2 Antioxidant Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Cul3 Cul3-Rbx1 (Ubiquitination) Proteasome Proteasomal Degradation Cul3->Proteasome Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Cul3 Nrf2_Keap1->Proteasome degradation of Nrf2 Maf Maf Nrf2_n->Maf heterodimerizes with ARE Antioxidant Response Element (ARE) Maf->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of Proteins Antioxidant Proteins Genes->Proteins translation

References

Application Note: O-Alkylation of Bromophloroglucinol for Synthesis of Novel Ether Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromophloroglucinols are an important class of halogenated phenolic compounds that serve as versatile building blocks in the synthesis of a wide range of biologically active molecules and natural products. The strategic O-alkylation of these scaffolds allows for the introduction of diverse functionalities, leading to the generation of novel ether derivatives with potential applications in drug discovery and materials science. This application note provides a detailed experimental protocol for the O-alkylation of bromophloroglucinol, focusing on the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages. The protocol herein describes the per-O-methylation of a brominated phloroglucinol derivative as a representative example.

Principle and Signaling Pathway

The O-alkylation of bromophloroglucinol is typically achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the acidic hydroxyl groups of the bromophloroglucinol, forming a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide or sulfate), leading to the displacement of the leaving group and the formation of the desired ether bond.

For polyhydroxylated systems like bromophloroglucinol, achieving complete (per-)alkylation often requires stoichiometric or an excess of both the base and the alkylating agent to ensure all hydroxyl groups react. The choice of base, solvent, and reaction temperature is critical to optimize the reaction rate and yield, while minimizing potential side reactions such as C-alkylation.

O_Alkylation_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Bromophloroglucinol Bromophloroglucinol (Ar-OH) Phenoxide Bromophenoxide Ion (Ar-O⁻) Bromophloroglucinol->Phenoxide + Base Base Base (e.g., K2CO3) Product O-Alkylated Bromophloroglucinol (Ar-OR) Phenoxide->Product + R-X (SN2 reaction) AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Product Byproduct Salt Byproduct (e.g., KX)

Caption: General reaction pathway for the O-alkylation of bromophloroglucinol.

Experimental Protocols

This section details the experimental procedure for the per-O-methylation of tribromophloroglucinol, a representative bromophloroglucinol derivative.

Materials:

  • Tribromophloroglucinol

  • Dimethyl sulfate (DMS)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Diethyl ether

  • 5% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (Büchner funnel and flask)

  • Separatory funnel

  • Rotary evaporator

Procedure: Synthesis of 1,3,5-Tribromo-2,4,6-trimethoxybenzene

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous tribromophloroglucinol.

  • Addition of Reagents: To the flask, add anhydrous acetone, followed by finely powdered anhydrous potassium carbonate. Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Slowly add dimethyl sulfate to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux under a constant stirring rate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature and filter off the inorganic salts. Wash the salts with hot acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Purification: Macerate the residue with crushed ice and extract the product with diethyl ether. Wash the ether extracts with a 5% sodium hydroxide solution, followed by water until the washings are neutral.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1,3,5-tribromo-2,4,6-trimethoxybenzene.

Data Presentation

Starting MaterialAlkylating AgentBaseSolventReaction TimeYield (%)Reference
PhloroglucinolDimethyl sulfateK₂CO₃Acetone6 hr71.4[1]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the O-alkylation of bromophloroglucinol.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Charge flask with Bromophloroglucinol B Add anhydrous acetone and K2CO3 A->B C Add Dimethyl Sulfate B->C D Reflux the mixture C->D E Cool and filter D->E F Remove solvent E->F G Extract with ether F->G H Wash with NaOH and H2O G->H I Dry and evaporate H->I J Recrystallize I->J K Pure O-Alkylated Bromophloroglucinol J->K

Caption: Workflow for the O-alkylation of bromophloroglucinol.

Conclusion

This application note provides a comprehensive and detailed protocol for the O-alkylation of bromophloroglucinol, a key transformation for the synthesis of novel ether derivatives. The provided Williamson ether synthesis protocol is a reliable and adaptable method for researchers in organic synthesis and drug development. The detailed workflow and data presentation offer a clear guide for the successful implementation of this important reaction.

References

Application Notes and Protocols for the Analytical Characterization of 2-Bromobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-Bromobenzene-1,3,5-triol (also known as Bromophloroglucinol), a key intermediate in organic synthesis and drug discovery. The following protocols and data are intended to guide researchers in establishing robust analytical strategies for identity, purity, and stability assessment of this compound.

Compound Profile

Compound Name This compound
Synonyms 2-Bromo-1,3,5-benzenetriol, Bromophloroglucinol
Molecular Formula C₆H₅BrO₃[1]
Molecular Weight 205.01 g/mol [1]
CAS Number 84743-77-1[1]
Chemical Structure
alt text
Source: PubChem CID 354621

Analytical Techniques and Protocols

A multi-technique approach is recommended for the comprehensive characterization of this compound. This includes chromatographic separation for purity assessment and spectroscopic methods for structural elucidation and confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The use of formic acid makes the method compatible with mass spectrometry (MS) detection.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (a starting point could be 220 nm and 254 nm).

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid).

Data Presentation: Expected HPLC Results

Parameter Expected Value Notes
Retention Time (RT) To be determined empirically.The retention time will be influenced by the exact column and mobile phase conditions.
Purity (%) >95% (typical for research grade)Calculated as the peak area of the main component relative to the total peak area.
Related Impurities Peaks at different retention times.Potential impurities could include starting materials from synthesis (e.g., phloroglucinol) or by-products (e.g., di- or tri-brominated species).
Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Split or splitless injection of a 1 µL sample.

  • Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Final Temperature: 250 °C, hold for 5 min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent such as methanol or ethyl acetate.

Data Presentation: Expected Mass Spectrometry Data

Ion Predicted m/z Interpretation
[M]⁺ 204/206Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).
[M-HBr]⁺ 125Loss of hydrogen bromide.
[M-CO]⁺ 176/178Loss of a carbonyl group.
[C₆H₅O₃]⁺ 125Fragment corresponding to the trihydroxybenzene cation.

Note: The fragmentation pattern is predictive and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are suitable solvents.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected chemical shifts (δ) for the aromatic protons and hydroxyl protons should be observed.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected chemical shifts for the six carbon atoms of the benzene ring should be observed.

Data Presentation: Predicted NMR Data (in DMSO-d₆)

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic CH~6.0 - 7.0s2HH-4, H-6
Hydroxyl OH~8.0 - 10.0br s3H-OH
¹³C NMR Predicted δ (ppm) Assignment
C-Br~100 - 110C-2
C-OH~150 - 160C-1, C-3, C-5
C-H~95 - 105C-4, C-6

Note: Predicted chemical shifts are estimates and will be influenced by the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Presentation: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
3500 - 3200 (broad)O-H stretchingHydroxyl (-OH)
3100 - 3000C-H stretchingAromatic C-H
1620 - 1580C=C stretchingAromatic ring
1400 - 1300O-H bendingPhenolic -OH
1200 - 1000C-O stretchingPhenolic C-O
700 - 500C-Br stretchingCarbon-Bromine bond

Visualized Workflows

Workflow for the Complete Characterization of this compound

cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC (Purity Assessment) Purification->HPLC Purity >95%? GCMS GC-MS (Molecular Weight Confirmation) Purification->GCMS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR IR IR Spectroscopy (Functional Group ID) Purification->IR Data_Integration Integrate All Analytical Data HPLC->Data_Integration GCMS->Data_Integration NMR->Data_Integration IR->Data_Integration Final_Report Certificate of Analysis / Research Report Data_Integration->Final_Report

Caption: Workflow for the synthesis, purification, and comprehensive analytical characterization of this compound.

Logical Flow for Structural Confirmation

Start Isolated Compound MS Mass Spectrometry Start->MS Confirms Molecular Weight NMR NMR Spectroscopy Start->NMR Confirms Connectivity & Skeleton IR IR Spectroscopy Start->IR Confirms Functional Groups Structure_Confirmed Structure Confirmed MS->Structure_Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed

References

Troubleshooting & Optimization

How to prevent polybromination in phloroglucinol reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and detailed methodologies for controlling the bromination of phloroglucinol, a common challenge in synthetic chemistry due to the high reactivity of the phloroglucinol ring.

Frequently Asked Questions (FAQs)

Q1: Why does my phloroglucinol bromination reaction result in a mixture of polybrominated products?

A1: Phloroglucinol's three hydroxyl groups are strong activating groups in electrophilic aromatic substitution reactions. They significantly increase the electron density of the aromatic ring, making it highly susceptible to multiple substitutions by bromine, often leading to di- and tribrominated products.[1][2] Direct bromination of phloroglucinol is often not selective.[2][3]

Q2: How can I favor monobromination over polybromination in a direct bromination reaction?

A2: While achieving high selectivity for a single monobrominated product through direct bromination is challenging, you can influence the product distribution by carefully controlling the reaction conditions. Key factors include:

  • Choice of Brominating Agent: Use milder brominating agents like N-bromosuccinimide (NBS) instead of elemental bromine (Br₂).[1] NBS provides a slower, more controlled release of the electrophilic bromine species.

  • Stoichiometry: Carefully control the stoichiometry to use one equivalent or slightly less of the brominating agent relative to phloroglucinol.

  • Solvent: Employ non-polar, aprotic solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) to temper the reactivity of the brominating agent.[1]

  • Temperature: Conduct the reaction at low temperatures (e.g., 0 °C or below) to slow down the reaction rate and improve selectivity.[1]

Q3: I am still getting a mixture of products. Are there more reliable methods for selective monobromination?

A3: Yes, a more robust strategy for achieving selective monobromination involves modifying the phloroglucinol ring to control its reactivity and direct the substitution. Two effective approaches are:

  • Use of Protecting Groups (Etherification): Converting the hydroxyl groups to ethers, such as methyl ethers (to form 1,3,5-trimethoxybenzene), significantly moderates the ring's activation. The methoxy groups are still activating and ortho-, para-directing, but their bulk and electronic effect allow for more controlled bromination.[3] The hydroxyl groups can be regenerated later if needed.

  • Introduction of a Deactivating/Directing Group: Introducing an electron-withdrawing group, such as a formyl (-CHO) or acyl (-COR) group, deactivates the ring and can direct subsequent bromination to a specific position. Reactions like the Gattermann or Hoeben-Hoesch reaction can be used for this purpose.[4][5] This approach allows for regioselective functionalization.

Troubleshooting Guide: Direct Bromination of Phloroglucinol

This guide addresses common issues encountered during the direct bromination of phloroglucinol.

Problem Potential Cause Troubleshooting & Optimization
Formation of a precipitate (likely polybrominated products) High reactivity of phloroglucinol with the brominating agent.1. Switch to a Milder Reagent: Use N-bromosuccinimide (NBS) instead of Br₂.[6] 2. Change Solvent: Use a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[1] 3. Lower Temperature: Perform the reaction at 0 °C or below. 4. Control Stoichiometry: Use a 1:1 or slightly less than 1:1 molar ratio of brominating agent to phloroglucinol.
Multiple spots on TLC / Multiple peaks in GC-MS indicating a product mixture Lack of selectivity in the reaction. Phloroglucinol's high reactivity leads to a mixture of mono-, di-, and tribrominated isomers.[2][3]1. Optimize Conditions: Systematically vary the solvent, temperature, and addition rate of the brominating agent to find a window for improved selectivity. 2. Consider an Alternative Strategy: If a pure monobrominated product is required, using a protecting group strategy (etherification) or introducing a directing group is highly recommended.
Low yield of desired monobrominated product Competing polybromination reactions consume the starting material and desired product.1. Slow Addition: Add the brominating agent very slowly to the phloroglucinol solution to maintain a low concentration of the electrophile. 2. Monitor Reaction Closely: Use TLC or another appropriate technique to monitor the reaction progress and stop it once the desired product is maximized.
Reaction is too fast and uncontrollable The combination of a highly activated substrate and a reactive brominating agent.1. Dilution: Use a more dilute solution of both the substrate and the brominating agent. 2. Reverse Addition: Add the phloroglucinol solution to the brominating agent solution to ensure the brominating agent is always in excess locally, which can sometimes favor a specific product, though this needs to be empirically tested.

Experimental Protocols

Protocol 1: Controlled Direct Bromination of Phloroglucinol using NBS

This protocol aims to favor monobromination by controlling the reaction conditions. Note that a mixture of products is still likely.

  • Dissolve Phloroglucinol: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve one equivalent of phloroglucinol in a dry, non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).

  • Cool the Solution: Cool the flask to 0 °C using an ice bath.

  • Prepare NBS Solution: In a separate flask, dissolve one equivalent of N-bromosuccinimide (NBS) in the same solvent.

  • Slow Addition: Add the NBS solution dropwise to the stirred phloroglucinol solution over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed or the desired product formation appears to be maximized, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the different brominated isomers.

Protocol 2: Selective Monobromination via 1,3,5-Trimethoxybenzene

This protocol involves the protection of the hydroxyl groups as methyl ethers to achieve selective monobromination.

Part A: Methylation of Phloroglucinol to 1,3,5-Trimethoxybenzene

  • Dissolve Phloroglucinol: Dissolve one equivalent of phloroglucinol in a suitable solvent like acetone or methanol.

  • Add Base: Add a slight excess of a base such as potassium carbonate (K₂CO₃).

  • Add Methylating Agent: Add at least three equivalents of a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Work-up: Filter off the base and evaporate the solvent. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude 1,3,5-trimethoxybenzene by recrystallization or column chromatography.

Part B: Bromination of 1,3,5-Trimethoxybenzene

  • Dissolve Substrate: Dissolve one equivalent of 1,3,5-trimethoxybenzene in a suitable solvent such as acetic acid or dichloromethane.

  • Add Brominating Agent: Add one equivalent of a brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent. Wash the organic layer with a solution of sodium thiosulfate, followed by water and brine. Dry over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the resulting monobromo-1,3,5-trimethoxybenzene by recrystallization or column chromatography.

  • (Optional) Deprotection: If phloroglucinol monobromide is the desired final product, the methyl ethers can be cleaved using reagents like boron tribromide (BBr₃).

Protocol 3: Regioselective Acylation of Phloroglucinol (Hoeben-Hoesch Reaction)

This protocol introduces an acyl group that deactivates the ring, potentially allowing for more controlled subsequent reactions.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a gas inlet, a condenser, and a stirrer, place one equivalent of phloroglucinol and a nitrile (e.g., acetonitrile) as both reactant and solvent.

  • Add Catalyst: Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), under an inert atmosphere.

  • Introduce HCl Gas: Pass a stream of dry hydrogen chloride (HCl) gas through the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. An imine intermediate will precipitate.

  • Hydrolysis: After the reaction is complete, hydrolyze the imine by adding water and heating the mixture.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. Purify the resulting acylphloroglucinol by recrystallization or column chromatography.[4]

Visualizations

Polybromination_Pathway Phloroglucinol Phloroglucinol Monobromo Monobromophloroglucinol Phloroglucinol->Monobromo + Br₂ Dibromo Dibromophloroglucinol Monobromo->Dibromo + Br₂ Tribromo Tribromophloroglucinol Dibromo->Tribromo + Br₂ Troubleshooting_Workflow Start Polybromination Observed Control_Conditions Control Reaction Conditions Start->Control_Conditions Milder_Reagent Use Milder Brominating Agent (e.g., NBS) Control_Conditions->Milder_Reagent Yes Low_Temp Lower Reaction Temperature Milder_Reagent->Low_Temp Nonpolar_Solvent Use Non-polar Solvent Low_Temp->Nonpolar_Solvent Stoichiometry Adjust Stoichiometry Nonpolar_Solvent->Stoichiometry Check_Selectivity Selectivity Improved? Stoichiometry->Check_Selectivity Success Monobromination Achieved Check_Selectivity->Success Yes Alternative_Strategy Adopt Alternative Strategy Check_Selectivity->Alternative_Strategy No Protecting_Groups Use Protecting Groups (Etherification) Alternative_Strategy->Protecting_Groups Option 1 Directing_Groups Introduce Directing Group (Acylation) Alternative_Strategy->Directing_Groups Option 2 Protecting_Groups->Success Directing_Groups->Success Alternative_Strategies Phloroglucinol Phloroglucinol Strategy1 Strategy 1: Protection Phloroglucinol->Strategy1 Strategy2 Strategy 2: Deactivation/Direction Phloroglucinol->Strategy2 Ether 1,3,5-Trimethoxybenzene Strategy1->Ether Methylation Acyl Acylphloroglucinol Strategy2->Acyl Acylation (e.g., Hoeben-Hoesch) Monobromo_Ether Monobromo-1,3,5-trimethoxybenzene Ether->Monobromo_Ether Bromination Selective_Bromination Selective Bromination Acyl->Selective_Bromination Bromination Monobromo_Phloro Monobromophloroglucinol Monobromo_Ether->Monobromo_Phloro Demethylation (Optional)

References

Technical Support Center: Identifying Impurities in 2-Bromobenzene-1,3,5-triol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromobenzene-1,3,5-triol and the identification of its impurities by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

The synthesis of this compound is typically achieved through the electrophilic bromination of Phloroglucinol (Benzene-1,3,5-triol).[1][2] Given this starting material, the most probable impurities are:

  • Unreacted Starting Material: Phloroglucinol.

  • Over-brominated Products: If the reaction stoichiometry or conditions are not carefully controlled, poly-brominated species can form. These include 2,4-Dibromobenzene-1,3,5-triol and 2,4,6-Tribromobenzene-1,3,5-triol.

  • Solvent and Reagent Artifacts: Depending on the purity of the solvents and reagents used, you may observe peaks corresponding to these materials or their degradation products.

Q2: My GC chromatogram shows several peaks. How can I tentatively identify them based on elution order?

The elution order in gas chromatography depends on the boiling point and polarity of the compounds, as well as the type of GC column used. For polar compounds like phenols, derivatization is often required to increase volatility and reduce peak tailing.[3] Assuming a standard non-polar column (like a DB-5) and that all phenolic hydroxyl groups have been derivatized (e.g., acetylated), the elution order is generally based on molecular weight and the number of bromine atoms. Heavier, more substituted compounds will typically have longer retention times.

Table 1: Typical Elution Order and Data for Derivatized Compounds (Note: Retention times are illustrative and will vary based on the specific GC method.)

Compound Name (Acetylated)Molecular Formula (Acetylated)Molecular Weight ( g/mol )Expected Retention Time
Triacetoxybenzene (Derivatized Phloroglucinol)C₁₂H₁₂O₆252.22Lowest
2-Bromo-1,3,5-triacetoxybenzene (Derivatized Product)C₁₂H₁₁BrO₆331.12Intermediate
2,4-Dibromo-1,3,5-triacetoxybenzene (Derivatized Impurity)C₁₂H₁₀Br₂O₆410.02Higher
2,4,6-Tribromo-1,3,5-triacetoxybenzene (Derivatized Impurity)C₁₂H₉Br₃O₆488.92Highest
Q3: How can I use mass spectrometry to confirm the identity of my product and its impurities?

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. For bromine-containing compounds, the most definitive feature is the isotopic pattern of bromine.[4] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (a ~1:1 ratio).[5] This results in a characteristic "M+2" peak in the mass spectrum that is almost identical in height to the molecular ion peak (M⁺).[5][6] If a compound contains two bromine atoms, you will observe M⁺, M+2, and M+4 peaks in a characteristic 1:2:1 ratio.[6]

Table 2: Key Mass Spectrometry Data for Identification of Raw Compounds

Compound NameMolecular FormulaMolecular Weight (⁷⁹Br)Expected M⁺ (m/z)Key Isotopic Peaks (and Ratio)
PhloroglucinolC₆H₆O₃126.11126N/A
This compound C₆H₅BrO₃ 203.94 204 M⁺ (204) and M+2 (206) in ~1:1 ratio
2,4-Dibromobenzene-1,3,5-triolC₆H₄Br₂O₃281.85282M⁺ (282), M+2 (284), M+4 (286) in ~1:2:1 ratio
2,4,6-Tribromobenzene-1,3,5-triolC₆H₃Br₃O₃359.76360M⁺ (360), M+2 (362), M+4 (364), M+6 (366) in ~1:3:3:1 ratio

Note: The listed m/z values correspond to the most abundant isotopes. Derivatization will increase the molecular weight accordingly.

Q4: I am seeing poor peak shapes (tailing) or no peaks at all for my compounds. What is the problem?

This is a common issue when analyzing polar compounds like phenols by GC.[7][8] The hydroxyl (-OH) groups can interact with active sites (exposed silanols) in the GC inlet liner and column, leading to poor peak shape, reduced signal, or complete loss of the analyte.[8]

Solution: Derivatization is necessary to block the polar hydroxyl groups. This process replaces the acidic protons on the hydroxyls with non-polar groups, making the molecule more volatile and less likely to interact with active sites in the system.[3][9] Common methods include silylation (e.g., using BSTFA) or acetylation (e.g., using acetic anhydride).[10]

Experimental Protocols

Protocol 1: Illustrative Synthesis of this compound

This protocol is a generalized procedure for the mono-bromination of phloroglucinol. Safety Note: Handle bromine and all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Dissolution: Dissolve 1 equivalent of phloroglucinol in a suitable solvent (e.g., glacial acetic acid or water). Cool the solution in an ice bath.

  • Bromination: Slowly add 1 equivalent of molecular bromine (Br₂) dropwise to the cooled solution with constant stirring. Maintain the temperature below 10°C.

  • Reaction: Allow the reaction to stir at room temperature for several hours until completion (monitoring by TLC is recommended).

  • Work-up: Quench any excess bromine with a solution of sodium bisulfite. The product may precipitate and can be collected by filtration. Alternatively, extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic extract, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Sample Preparation (Acetylation) and GC-MS Analysis

This protocol describes a general method for derivatizing the sample and analyzing it by GC-MS.[10]

  • Sample Preparation: Accurately weigh approximately 1-2 mg of your crude reaction mixture into a 2 mL autosampler vial.

  • Derivatization: Add 500 µL of ethyl acetate, 100 µL of acetic anhydride, and 1-2 drops of pyridine (as a catalyst) to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.

Table 3: Example GC-MS Parameters

ParameterSetting
Gas Chromatograph (GC)
Injection ModeSplitless (1 µL injection volume)
Inlet Temperature250°C
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramInitial 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Transfer Line Temp280°C
Scan Range50 - 550 m/z

Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying an unknown peak in your chromatogram during the analysis of your this compound synthesis reaction.

GCMS_Troubleshooting cluster_start Start Analysis cluster_process Peak Identification start Run Derivatized Sample on GC-MS analyze_chrom Analyze Chromatogram: Observe all peaks and their retention times start->analyze_chrom select_peak Isolate Mass Spectrum of an Unknown Peak analyze_chrom->select_peak check_isotope Does the spectrum show a characteristic M+2 peak (or M+4, etc.)? select_peak->check_isotope match_mw Compare Molecular Ion (M⁺) and fragments to potential structures (See Table 2) check_isotope->match_mw  Yes identify_start Impurity Identified (Unreacted Phloroglucinol) check_isotope->identify_start  No identify_impurity Impurity Identified (e.g., Di- or Tri-brominated) match_mw->identify_impurity other_impurity Consider solvent or reagent artifacts identify_start->other_impurity

References

Optimizing reaction conditions for the synthesis of 2-Bromobenzene-1,3,5-triol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Bromobenzene-1,3,5-triol. This document offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The primary and most well-documented starting material for the synthesis of this compound is phloroglucinol (1,3,5-trihydroxybenzene). The high reactivity of the phloroglucinol ring, due to the three activating hydroxyl groups, makes it susceptible to electrophilic aromatic substitution, such as bromination.

Q2: Which brominating agents are suitable for the synthesis of this compound?

Several brominating agents can be used, with the choice impacting selectivity and handling safety. The most common options include:

  • Molecular Bromine (Br₂): A strong and readily available brominating agent. However, its high reactivity can lead to over-bromination, producing di- and tri-brominated products. It is also highly corrosive and toxic, requiring careful handling.

  • N-Bromosuccinimide (NBS): A solid and easier-to-handle reagent that provides a low, constant concentration of bromine during the reaction.[1] NBS is often preferred for selective bromination of activated aromatic rings and can offer better control over the reaction, minimizing the formation of poly-brominated byproducts.[2] Using N-Bromosuccinimide in solvents like dimethylformamide (DMF) has been shown to favor para-selective bromination of electron-rich aromatic compounds.[3]

  • Pyridinium Tribromide (PBr₃): A solid, stable, and safer alternative to liquid bromine.[1] It is easier to handle and measure, though it can be less reactive than molecular bromine.[1]

Q3: What are the main challenges in the synthesis of this compound?

The primary challenge is controlling the selectivity of the bromination reaction. Phloroglucinol is a highly activated aromatic compound, and the partial bromination to achieve the mono-substituted product is often non-selective.[4] This leads to the formation of a mixture of mono-, di-, and tri-brominated phloroglucinols, which can be difficult to separate.[4] Preventing oxidation of the highly reactive phenol ring is another important consideration.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low yield of the desired this compound and formation of multiple products.

  • Cause A: Over-bromination. The high reactivity of the phloroglucinol ring makes it prone to multiple brominations.

    • Solution:

      • Control Stoichiometry: Carefully control the molar ratio of the brominating agent to phloroglucinol. Use a slight excess or an equimolar amount of the brominating agent for mono-bromination.

      • Choice of Brominating Agent: Employ a milder and more selective brominating agent like N-Bromosuccinimide (NBS) instead of molecular bromine.[2]

      • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.

      • Slow Addition: Add the brominating agent dropwise or in small portions to the phloroglucinol solution to maintain a low concentration of the electrophile.

  • Cause B: Formation of undesired isomers.

    • Solution: The choice of solvent can influence the regioselectivity. For instance, using DMF as a solvent with NBS has been reported to enhance para-selectivity in the bromination of activated phenols.[3]

Problem 2: The reaction mixture turns dark or forms a tar-like substance.

  • Cause A: Oxidation of phloroglucinol or the brominated products. Phenols are susceptible to oxidation, especially under harsh reaction conditions.[5]

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Control Temperature: Avoid excessive heating, as higher temperatures can accelerate oxidation.

      • Quenching: After the reaction is complete, quench the reaction mixture with a reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate, to remove any unreacted bromine and prevent further oxidation.[6]

Problem 3: Difficulty in isolating and purifying the this compound.

  • Cause A: Similar polarities of the brominated products. Mono-, di-, and tri-brominated phloroglucinols have similar chemical properties, making their separation challenging.

    • Solution:

      • Column Chromatography: This is the most effective method for separating the different brominated products. A silica gel stationary phase is typically used.

      • Solvent System for Chromatography: The choice of eluent is critical. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is often necessary to achieve good separation. Start with a higher proportion of the non-polar solvent and gradually increase the polarity.

      • Thin Layer Chromatography (TLC): Use TLC to monitor the progress of the column chromatography and identify the fractions containing the desired product. The different brominated phloroglucinols will have different Rf values.

Experimental Protocols

Method 1: Selective Monobromination using N-Bromosuccinimide (NBS)

This protocol is designed to favor the formation of the mono-bromo product by using a controlled brominating agent.

Materials:

  • Phloroglucinol

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium bisulfite solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve phloroglucinol (1.0 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.0 - 1.1 equivalents) in anhydrous DMF.

  • Add the NBS solution dropwise to the phloroglucinol solution over a period of 30-60 minutes, while maintaining the temperature at 0 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed or the desired product formation is maximized, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Extract the reaction mixture with dichloromethane (3 x volume of the reaction mixture).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

Data Presentation

Table 1: Comparison of Brominating Agents for Phenol Bromination

Brominating AgentFormKey ApplicationsAdvantagesDisadvantages
**Molecular Bromine (Br₂) **Fuming red-brown liquidElectrophilic addition to alkenes/alkynes, aromatic brominationStrong brominating agent, readily availableHighly corrosive, toxic, difficult to handle, can lead to over-bromination.[1]
N-Bromosuccinimide (NBS) White crystalline solidAllylic and benzylic bromination, bromohydrin formationEasy to handle solid, provides a low, constant concentration of bromine, often more selective.[1]Can be less reactive than Br₂, requires initiation for radical reactions.
Pyridinium Tribromide Red-orange crystalline solidElectrophilic bromination of ketones, phenols, and alkenesSolid, stable, and safer alternative to liquid bromine.[1]Can be less reactive than Br₂.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Phloroglucinol in DMF cool Cool to 0°C start->cool add_nbs Dropwise addition of NBS in DMF cool->add_nbs react Reaction Monitoring (TLC) add_nbs->react quench Quench with NaHSO₃ solution react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate column Column Chromatography (Silica gel, Hexane/EtOAc) concentrate->column product This compound column->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_tlc Analyze TLC of crude product start->check_tlc multiple_spots Multiple Spots Observed? check_tlc->multiple_spots single_spot Mainly one spot but low mass recovery check_tlc->single_spot multiple_spots->single_spot No over_bromination Over-bromination likely. (Di- and Tri-brominated products) multiple_spots->over_bromination Yes oxidation Oxidation/Decomposition (Dark, tarry residue) single_spot->oxidation solution_recovery Optimize work-up and purification: - Check extraction efficiency - Optimize chromatography conditions single_spot->solution_recovery solution_over_bromination Optimize reaction conditions: - Lower temperature - Slower addition of brominating agent - Use milder reagent (NBS) over_bromination->solution_over_bromination solution_oxidation Improve reaction setup: - Use inert atmosphere - Ensure efficient quenching oxidation->solution_oxidation

Caption: Troubleshooting guide for low yield in the synthesis.

References

Removing di- and tri-brominated byproducts from 2-Bromobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Bromobenzene-1,3,5-triol, specifically in removing di- and tri-brominated byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common di- and tri-brominated byproducts formed during the synthesis of this compound?

A1: During the bromination of 1,3,5-benzenetriol (phloroglucinol), over-bromination can readily occur, leading to the formation of 2,4-dibromobenzene-1,3,5-triol and 2,4,6-tribromobenzene-1,3,5-triol as the primary di- and tri-brominated impurities. The high activation of the phloroglucinol ring makes it susceptible to multiple substitutions.[1][2]

Q2: What are the key physical properties of the target compound and its main byproducts?

A2: Understanding the physical properties of your target compound and its impurities is crucial for developing an effective purification strategy. Below is a summary of available data.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₆H₅BrO₃205.0184743-77-1
2,4-Dibromobenzene-1,3,5-triolC₆H₄Br₂O₃283.9084743-75-9
2,4,6-Tribromobenzene-1,3,5-triolC₆H₃Br₃O₃362.803354-82-3

Q3: Which purification techniques are most effective for removing di- and tri-brominated byproducts from this compound?

A3: The choice of purification method depends on the scale of your experiment and the level of purity required. The most common and effective techniques are:

  • Recrystallization: Ideal for larger quantities and as a final purification step.

  • Column Chromatography: A versatile technique for separating compounds with different polarities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers the highest resolution for separating closely related isomers, especially on a smaller scale.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation of this compound from its more brominated analogues. A suitable mobile phase will show distinct spots for each compound. Visualization can be achieved under UV light (254 nm) for these aromatic compounds or by using a visualizing agent.[3]

Troubleshooting Guides

Recrystallization

Problem: Low recovery of this compound after recrystallization.

  • Possible Cause: The chosen solvent has too high a solubility for the target compound at low temperatures, or too much solvent was used.

  • Solution:

    • Carefully select a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Use the minimum amount of hot solvent necessary to dissolve the crude product completely.

    • After the first crop of crystals is collected, concentrate the mother liquor and cool it again to obtain a second crop.

Problem: The purified crystals are still showing contamination with byproducts.

  • Possible Cause: The solubility difference between the target compound and the impurities in the chosen solvent is not significant enough. The cooling process was too rapid, leading to the co-precipitation of impurities.

  • Solution:

    • Experiment with different solvent systems. A mixed solvent system (e.g., ethanol/water or acetic acid/water) can often provide better selectivity.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.

    • Perform a second recrystallization step.

Problem: The compound "oils out" instead of crystallizing.

  • Possible Cause: The compound is coming out of the solution at a temperature above its melting point. This is more likely if the compound has a low melting point or if there are significant impurities present.

  • Solution:

    • Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot solution to lower the saturation point to a temperature below the melting point.

    • Try a different solvent system with a lower boiling point.

    • Use a seed crystal to induce crystallization at a lower temperature.

Column Chromatography

Problem: Poor separation of this compound and its brominated byproducts on the column.

  • Possible Cause: The polarity of the eluent is either too high or too low, or the stationary phase is not providing enough selectivity.

  • Solution:

    • Optimize the mobile phase composition. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient is often effective for separating isomers.

    • Consider using a different stationary phase. While silica gel is a good starting point, other stationary phases like alumina or functionalized silica (e.g., cyano- or phenyl-bonded) may offer different selectivity.

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to displace the highly polar triol from the stationary phase.

  • Solution:

    • Gradually increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. You may need to add a small amount of an even more polar solvent like methanol.

Preparative HPLC

Problem: Co-elution or poor resolution of peaks.

  • Possible Cause: The mobile phase composition, stationary phase, or other chromatographic parameters are not optimized for this specific separation.

  • Solution:

    • Optimize the Mobile Phase:

      • Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.

      • If using one organic modifier, try switching to the other, as they offer different selectivities.

      • For ionizable compounds like phenols, adjusting the pH of the mobile phase with a small amount of acid (e.g., formic acid or acetic acid) can significantly impact retention and selectivity.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry. For separating halogenated aromatic isomers, phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can provide enhanced selectivity compared to standard C18 columns.[4]

    • Adjust the Temperature: Varying the column temperature can alter selectivity.

Problem: Peak tailing.

  • Possible Cause: Secondary interactions between the phenolic hydroxyl groups and the silica backbone of the stationary phase.

  • Solution:

    • Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase to mask the active sites on the silica.

    • Operate at a lower pH to ensure the phenolic hydroxyl groups are protonated.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general starting point for the purification of this compound. The optimal solvent system should be determined empirically on a small scale.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture, acetic acid/water mixture, or toluene)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as ethanol and water, is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen "good" solvent (e.g., ethanol) and heat the mixture with stirring until the solid dissolves.

  • Addition of "Bad" Solvent (for mixed solvent systems): If using a mixed solvent system, slowly add the "bad" solvent (e.g., water) dropwise to the hot solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This protocol describes a general procedure for purification by column chromatography. The optimal mobile phase should be determined by TLC analysis first.

Materials:

  • Crude this compound

  • Silica gel (60-200 mesh)

  • Chromatography column

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane)

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Develop a TLC method to separate the components of the crude mixture. Test various solvent systems of differing polarities (e.g., different ratios of hexane/ethyl acetate). The ideal eluent system will give the target compound an Rf value of approximately 0.2-0.4 and good separation from the byproduct spots.

  • Column Packing: Pack the chromatography column with silica gel using either a dry packing or slurry packing method.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the non-polar solvent used in your TLC system (e.g., hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing amounts of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Preparative HPLC

This is a starting point for developing a preparative HPLC method. Optimization of the mobile phase and gradient will be necessary.

Instrumentation and Materials:

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative HPLC column (e.g., C18, Phenyl-Hexyl, or PFP)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC-grade additives (e.g., formic acid or acetic acid)

  • Crude this compound, dissolved in a suitable solvent and filtered

Chromatographic Conditions (Starting Point):

  • Column: Phenyl-Hexyl or PFP column (for enhanced selectivity of halogenated isomers).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of B and gradually increase it. A shallow gradient is recommended. For example:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 50% B

    • 35-40 min: 50% to 90% B

    • 40-45 min: Hold at 90% B

    • 45-50 min: 90% to 10% B

    • 50-60 min: Hold at 10% B

  • Flow Rate: Dependent on the column diameter.

  • Detection Wavelength: Monitor at a wavelength where all compounds have good absorbance (e.g., around 280 nm).

  • Injection Volume: Dependent on the column size and concentration of the sample.

Procedure:

  • Method Development: If possible, develop and optimize the separation on an analytical scale first to conserve material.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a solvent compatible with the initial mobile phase conditions and filter it through a 0.22 µm filter.

  • Purification: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved cool_slowly Cool Slowly to Room Temp dissolved->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals_form Crystals Form ice_bath->crystals_form filter Vacuum Filtration crystals_form->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Figure 1. Experimental workflow for recrystallization.

Column_Chromatography_Workflow start Start tlc TLC Analysis to Determine Mobile Phase start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Gradient of Increasing Polarity load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure Identify pure fractions evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Figure 2. Workflow for column chromatography purification.

HPLC_Troubleshooting_Logic start Poor Peak Resolution optimize_mp Optimize Mobile Phase (Solvent Ratio, pH, Additives) start->optimize_mp resolution_ok Resolution Improved? optimize_mp->resolution_ok change_sp Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) adjust_temp Adjust Column Temperature change_sp->adjust_temp adjust_temp->resolution_ok resolution_ok->change_sp No end Successful Separation resolution_ok->end Yes

Figure 3. Logical relationship for HPLC troubleshooting.

References

Stability issues and proper storage of 2-Bromobenzene-1,3,5-triol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues and proper storage of 2-Bromobenzene-1,3,5-triol for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place.[1] The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended. The compound should also be protected from light.

Q2: What are the primary stability concerns for this compound?

As a brominated phloroglucinol derivative, this compound is susceptible to a few key degradation pathways:

  • Oxidation: Phenolic compounds, especially polyhydroxylated ones like phloroglucinol derivatives, are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This can lead to the formation of colored degradation products. Phloroglucinol itself is known to be susceptible to oxidation.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the compound. Studies on other bromophenols have shown that photodegradation can occur, leading to various photoproducts.[2]

  • Hygroscopicity: While specific data for this compound is limited, many phenolic compounds are hygroscopic and can absorb moisture from the air, which may facilitate other degradation pathways.

Q3: I've observed a discoloration (e.g., pink, brown) in my sample of this compound. What could be the cause?

Discoloration is a common indicator of degradation, likely due to oxidation. The formation of quinone-like structures or polymeric materials from the phenolic ring can result in colored impurities. This process can be initiated by exposure to air, light, or elevated temperatures.

Q4: Can I handle this compound on an open bench?

It is recommended to handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any fine particles.[1] While short periods on an open bench for weighing may be acceptable, prolonged exposure to the open atmosphere should be avoided to minimize oxidation and moisture uptake.

Troubleshooting Guide

This guide provides a systematic approach to addressing common stability issues with this compound.

Issue 1: Visual Impurities or Discoloration
  • Symptom: The typically off-white or light-colored solid appears discolored (e.g., yellow, pink, brown) or shows visible signs of clumping.

  • Potential Cause: Oxidation or moisture absorption.

  • Troubleshooting Steps:

    • Assess Storage Conditions: Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed).

    • Purity Check: Perform a purity analysis (e.g., HPLC, NMR) to quantify the level of impurity.

    • Purification: If the impurity level is unacceptable, consider recrystallization to purify the material. The choice of solvent will need to be determined empirically.

    • Preventive Measures: For future use, aliquot the material upon receipt into smaller, tightly sealed vials to minimize repeated exposure of the bulk material to the atmosphere. Store under an inert atmosphere if possible.

Issue 2: Inconsistent Experimental Results
  • Symptom: Variability in experimental outcomes (e.g., reaction yield, biological activity) when using different batches or even the same batch over time.

  • Potential Cause: Degradation of the compound leading to lower potency or the presence of interfering impurities.

  • Troubleshooting Steps:

    • Confirm Identity and Purity: Use analytical methods like NMR and HPLC-MS to confirm the chemical structure and purity of the this compound being used.

    • Forced Degradation Study: To understand potential degradation products, a forced degradation study can be performed on a small scale. This involves exposing the compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting mixture by HPLC-MS.

    • Stability-Indicating Method: Develop a stability-indicating HPLC method that can separate the intact compound from its potential degradation products. This will allow for accurate quantification of the active ingredient in your samples.

Data Presentation

Table 1: Recommended Storage Conditions for Phenolic and Brominated Aromatic Compounds

ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8 °C) or CoolSlows down the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Minimizes oxidation by excluding oxygen.
Light Amber Vial / Protect from LightPrevents photodegradation.
Container Tightly SealedPrevents exposure to moisture and air.
Location Well-ventilated, Dry AreaEnsures a stable storage environment and safety.[1]

Experimental Protocols

Protocol: Stability Assessment of this compound via HPLC

Objective: To determine the purity of a this compound sample and assess its stability over time under specific storage conditions.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for phenolic compounds is a gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. For example:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask. This will be your stock solution. Prepare a series of dilutions to establish a calibration curve.

  • Sample Preparation: Prepare a sample solution of your this compound at a similar concentration to one of the calibration standards.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the standard solutions and the sample solution.

    • Run a suitable gradient to elute the compound and any potential impurities. A generic gradient could be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B

    • Monitor the elution profile at a suitable wavelength (e.g., determined by a UV scan of the compound, likely around 220 nm and 270 nm for phenolic compounds).

  • Data Analysis:

    • Determine the retention time of this compound from the standard injection.

    • Calculate the purity of your sample by the area percent method (Area of main peak / Total area of all peaks) x 100%.

    • For stability studies, analyze the sample at initial and subsequent time points (e.g., 1, 3, 6 months) under the defined storage conditions. A decrease in the main peak area and the appearance of new peaks would indicate degradation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability start Start: Stability Issue Observed (e.g., Discoloration, Inconsistent Results) check_storage Step 1: Verify Storage Conditions (Cool, Dry, Dark, Sealed?) start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes correct_storage Action: Correct Storage Conditions Aliquot for future use. improper_storage->correct_storage reassess Re-assess Stability correct_storage->reassess purity_analysis Step 2: Perform Purity Analysis (e.g., HPLC, NMR) reassess->purity_analysis proper_storage->purity_analysis is_pure Is Purity Acceptable? purity_analysis->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes purify Action: Purify Compound (e.g., Recrystallization) is_pure->purify No end End: Issue Resolved use_compound->end purify->purity_analysis

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways Potential Degradation Pathways of this compound main_compound This compound oxidation Oxidation (Air, Light, Metal Ions) main_compound->oxidation photodegradation Photodegradation (UV/Visible Light) main_compound->photodegradation hydrolysis Hydrolysis (Moisture) main_compound->hydrolysis oxidized_products Quinone-type Structures & Polymeric materials (Colored) oxidation->oxidized_products photo_products Debrominated Species & Ring-opened products photodegradation->photo_products hydrolyzed_products Potential for Debromination or other reactions hydrolysis->hydrolyzed_products

Caption: Potential degradation pathways.

References

Troubleshooting low yield in the bromination of phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the bromination of phloroglucinol.

Troubleshooting Guide

This guide addresses common issues encountered during the electrophilic aromatic bromination of phloroglucinol, a highly activated aromatic compound.

Question: My bromination of phloroglucinol resulted in a low yield of the desired product. What are the potential causes and how can I improve it?

Answer:

Low yields in the bromination of phloroglucinol can stem from several factors, ranging from suboptimal reaction conditions to challenges in product purification. Here is a systematic guide to troubleshoot and enhance your reaction yield.

Reaction Conditions

Phloroglucinol is highly reactive, and controlling the reaction conditions is crucial for achieving a good yield and the desired degree of bromination.

  • Stoichiometry of the Brominating Agent: The number of bromine equivalents will determine the final product. Using one equivalent of a brominating agent does not guarantee monosubstitution; a mixture of mono-, di-, and tribrominated products is often obtained due to the high reactivity of the phloroglucinol ring.

    • For Monobromophloroglucinol: Achieving high selectivity for monobromination is challenging. Consider using a milder brominating agent and carefully controlling the addition at low temperatures.

    • For Dibromophloroglucinol: Use of approximately two equivalents of the brominating agent is a starting point.

    • For Tribromophloroglucinol: A slight excess of three equivalents of the brominating agent is typically used to drive the reaction to completion.

  • Choice of Brominating Agent:

    • Molecular Bromine (Br₂): This is a strong and common brominating agent. Its high reactivity can lead to over-bromination and the formation of byproducts. It is often used for producing di- and tribromophloroglucinol.

    • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent.[1] It can be a better choice when trying to control the degree of bromination, although selectivity with highly activated rings like phloroglucinol can still be an issue.

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and selectivity.

    • Polar Protic Solvents (e.g., water, acetic acid): These solvents can accelerate the reaction but may also lead to over-bromination and side reactions. Bromination of phenols in polar solvents can be very rapid.

    • Nonpolar Solvents (e.g., carbon tetrachloride, dichloromethane): These solvents offer better control over the reaction but may require longer reaction times or a catalyst.

  • Temperature Control: The bromination of phloroglucinol is typically an exothermic reaction.

    • Low Temperatures (0 °C to room temperature): Running the reaction at lower temperatures can help control the reaction rate, minimize side reactions, and improve selectivity.

    • Elevated Temperatures: Increasing the temperature can lead to faster reaction rates but often results in lower yields due to increased byproduct formation.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation or byproduct formation.

Side Reactions and Byproduct Formation

The high reactivity of phloroglucinol makes it susceptible to side reactions.

  • Over-bromination: As mentioned, it is easy to add more bromine atoms to the ring than desired. Careful control of stoichiometry and reaction conditions is key.

  • Oxidation: Phloroglucinol and its brominated derivatives can be sensitive to oxidation, especially in the presence of strong oxidizing agents or upon exposure to air and light for extended periods. This can lead to the formation of colored impurities.

  • Formation of Complex Mixtures: Due to the lack of high selectivity in partial bromination, the reaction often yields a mixture of mono-, di-, and tribrominated products, making purification difficult and reducing the yield of a single desired product.

Work-up and Purification

A significant loss of product can occur during the work-up and purification stages.

  • Quenching: After the reaction is complete, any excess bromine should be quenched. A solution of sodium thiosulfate or sodium bisulfite is commonly used for this purpose.

  • Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent. Multiple extractions are recommended.

  • Purification:

    • Recrystallization: This is a common method for purifying solid brominated phloroglucinols. Choosing the right solvent system is critical for obtaining a high recovery of pure product.

    • Column Chromatography: For complex mixtures or to isolate specific isomers, silica gel column chromatography may be necessary. However, this can be a source of yield loss.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize 2,4-dibromophloroglucinol, but I keep getting a mixture of products. How can I improve the selectivity?

A1: Achieving high selectivity for dibromophloroglucinol is inherently difficult due to the activating nature of the hydroxyl groups. However, you can try the following:

  • Use exactly two equivalents of N-Bromosuccinimide (NBS) as it is generally more selective than molecular bromine.

  • Perform the reaction in a less polar solvent like dichloromethane or chloroform to moderate the reactivity.

  • Add the brominating agent slowly and maintain a low reaction temperature (e.g., 0 °C).

  • Monitor the reaction closely by TLC and stop it once the desired product is maximized. Be prepared for a purification step like column chromatography to isolate the desired product from the mixture.

Q2: My reaction mixture turns dark brown/black. What is causing this and how can I prevent it?

A2: A dark coloration often indicates oxidation of the phenolic compounds. To minimize this:

  • Degas your solvent before use to remove dissolved oxygen.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid unnecessarily long reaction times and exposure to light.

  • During work-up, consider adding an antioxidant like ascorbic acid to the aqueous phase.

Q3: What are the most common byproducts in the bromination of phloroglucinol?

A3: The most common "byproducts" are actually other brominated forms of phloroglucinol due to lack of selectivity. For example, when targeting dibromophloroglucinol, you will likely have unreacted monobromophloroglucinol and over-brominated tribromophloroglucinol in your crude product. Depending on the reaction conditions, oxidation products can also be present as colored impurities.

Q4: Is a catalyst necessary for the bromination of phloroglucinol?

A4: Generally, no Lewis acid catalyst (like FeBr₃ or AlBr₃) is needed. Phloroglucinol is a highly activated aromatic ring due to the three hydroxyl groups, which strongly direct electrophilic substitution. The reaction proceeds readily without a catalyst. In fact, using a catalyst would likely lead to an uncontrollable, rapid reaction with extensive byproduct formation.

Data Presentation

The following table summarizes reported yields for the bromination of phloroglucinol under different conditions. Note that direct comparative studies are limited, and yields are highly dependent on the specific experimental setup and purification methods.

Desired ProductBrominating Agent (Equivalents)SolventTemperatureReported YieldReference
DibromophloroglucinolBr₂ (2)Not specifiedNot specifiedNot specified
TribromophloroglucinolBr₂ (3)Not specifiedNot specifiedNot specified
4-BromoresorcinolNBS (1)Acetone80 °C>70% (overall process)Patent CN103641687A
4-BromoresorcinolNBS (1)Dichloromethane40 °C>70% (overall process)Patent CN103641687A
4-Bromoresorcinol*NBS (1)Chloroform60 °C>70% (overall process)Patent CN103641687A

*Note: These yields are for the overall process of converting resorcinol to phloroglucinol, where bromination is the first step. The yield of the isolated brominated intermediate is not explicitly stated but is implied to be high.

Experimental Protocols

High-Yield Synthesis of 2,4,6-Tribromophloroglucinol

This protocol is adapted from established procedures for the exhaustive bromination of highly activated phenols.

Materials:

  • Phloroglucinol

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (10% w/v)

  • Deionized water

  • Sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phloroglucinol (1 equivalent) in a minimal amount of glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (3.1 equivalents) in glacial acetic acid dropwise to the stirred phloroglucinol solution over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of starting material and lower brominated intermediates.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Add 10% sodium thiosulfate solution dropwise until the orange/brown color of excess bromine disappears.

  • The white precipitate of 2,4,6-tribromophloroglucinol will form. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol-water) to obtain pure 2,4,6-tribromophloroglucinol.

  • Dry the purified crystals under vacuum.

Mandatory Visualization

Reaction Pathway for the Bromination of Phloroglucinol

Bromination_Pathway Phloroglucinol Phloroglucinol Monobromo Monobromophloroglucinol Phloroglucinol->Monobromo + Br+ Dibromo Dibromophloroglucinol Monobromo->Dibromo + Br+ Tribromo Tribromophloroglucinol Dibromo->Tribromo + Br+

Caption: Sequential bromination of phloroglucinol.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_stoichiometry Incorrect Stoichiometry? check_conditions->check_stoichiometry adjust_stoichiometry Adjust Bromine Equivalents check_stoichiometry->adjust_stoichiometry Yes check_temp Suboptimal Temperature? check_stoichiometry->check_temp No adjust_stoichiometry->check_temp Then adjust_temp Optimize Temperature (e.g., lower) check_temp->adjust_temp Yes check_time Incorrect Reaction Time? check_temp->check_time No adjust_temp->check_time Then optimize_time Monitor with TLC/HPLC check_time->optimize_time Yes check_side_reactions Evidence of Side Reactions (e.g., color change)? check_time->check_side_reactions No optimize_time->check_side_reactions Then inert_atmosphere Use Inert Atmosphere, Degas Solvents check_side_reactions->inert_atmosphere Yes check_workup Review Work-up & Purification check_side_reactions->check_workup No inert_atmosphere->check_workup Then inefficient_extraction Inefficient Extraction? check_workup->inefficient_extraction multiple_extractions Perform Multiple Extractions inefficient_extraction->multiple_extractions Yes purification_loss Loss During Purification? inefficient_extraction->purification_loss No multiple_extractions->purification_loss Then optimize_purification Optimize Recrystallization Solvent/Chromatography purification_loss->optimize_purification Yes end Improved Yield purification_loss->end No optimize_purification->end

Caption: A step-by-step workflow to diagnose and resolve low yield issues.

Logical Relationships of Experimental Parameters

Logical_Relationships cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes Bromine_Eq Bromine Equivalents Selectivity Selectivity Bromine_Eq->Selectivity Directly impacts degree of bromination Temperature Temperature Yield Yield Temperature->Yield Higher temp can decrease yield Temperature->Selectivity Lower temp can improve selectivity Side_Reactions Side Reactions Temperature->Side_Reactions Higher temp increases side reactions Solvent Solvent Polarity Solvent->Selectivity Polar solvents can decrease selectivity Solvent->Side_Reactions Polar solvents can increase side reactions Reaction_Time Reaction Time Reaction_Time->Yield Optimal time is crucial Reaction_Time->Side_Reactions Too long can increase side reactions

Caption: Interplay of key parameters affecting the bromination outcome.

References

Recrystallization solvents for purifying crude 2-Bromobenzene-1,3,5-triol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the recrystallization of crude 2-Bromobenzene-1,3,5-triol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: Which solvents are recommended for the recrystallization of this compound?

A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For a polar compound like this compound, suitable solvents would be polar protic or aprotic solvents. Water may also be used, potentially in a mixed solvent system. Below is a table of suggested starting solvents.

Solvent SystemBoiling Point (°C)PolarityRationale & Considerations
Single Solvents
Water100HighGood for highly polar compounds. May require a large volume. Risk of "oiling out" if the compound's melting point is below 100°C.
Ethanol78HighGenerally a good solvent for polar organic molecules.
Methanol65HighSimilar to ethanol but with a lower boiling point.
Isopropanol82Medium-HighAnother good option for polar compounds.
Acetone56Medium-HighCan be a very effective solvent, but its low boiling point may lead to rapid evaporation and premature crystallization.
Ethyl Acetate77MediumA less polar option that may provide a good solubility differential.
Mixed Solvents
Ethanol/WaterVariableHighA common and effective system. Dissolve in minimal hot ethanol and add hot water dropwise until turbidity appears, then redissolve with a few drops of hot ethanol.
Acetone/WaterVariableHighSimilar to ethanol/water, useful for compounds with moderate polarity.
Toluene/EthanolVariableLow to HighFor less polar impurities. Dissolve in hot ethanol and add toluene.

Q3: How can I determine the best solvent for my specific batch of crude this compound?

To find the ideal solvent, perform small-scale solubility tests. Place a small amount of your crude product (10-20 mg) in a test tube and add a few drops of the solvent. Observe the solubility at room temperature and then heat the mixture to boiling. A good solvent will show low solubility at room temperature and complete dissolution at boiling. After cooling, the formation of crystals indicates a suitable solvent.

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound choose_solvent Choose Appropriate Solvent(s) start->choose_solvent dissolve Dissolve Crude Product in Minimum Amount of Hot Solvent choose_solvent->dissolve hot_filtration Perform Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Allow Filtrate to Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in an Ice Bath to Maximize Crystal Yield cool->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with a Small Amount of Cold Solvent vacuum_filtration->wash dry Dry the Purified Crystals wash->dry end Pure this compound dry->end

Caption: A typical workflow for the recrystallization of this compound.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Based on preliminary tests, select a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration. Preheat a funnel and a receiving flask to prevent premature crystallization.[3] Pour the hot solution through a fluted filter paper.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3] Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Troubleshooting Guide

Problem 1: The compound "oils out" instead of forming crystals.

  • Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated.[4][5] This is common with low-melting point compounds.[4]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation point.[5]

    • Allow the solution to cool more slowly to a temperature below the melting point before significant precipitation occurs.[4]

    • Consider using a different solvent or a mixed-solvent system where the compound is less soluble at elevated temperatures.[5]

    • "Scratching" the inside of the flask with a glass rod as it cools may help induce crystallization.[4]

Problem 2: No crystals form upon cooling.

  • Cause A: Too much solvent was used. The solution is not supersaturated enough for crystals to form.

    • Solution: Boil off some of the solvent to increase the concentration and then allow it to cool again.[6]

  • Cause B: The solution is supersaturated but crystallization has not been induced.

    • Solution 1: Scratching. Use a glass rod to scratch the inner surface of the flask at the meniscus. This creates a rough surface that can initiate crystal nucleation.[6]

    • Solution 2: Seeding. Add a "seed crystal" (a tiny amount of the pure compound) to the cooled solution to provide a template for crystal growth.[5][6]

    • Solution 3: Evaporation. Dip a glass rod into the solution and allow the solvent to evaporate, then reintroduce the rod with the small crystals into the solution.[6]

Problem 3: The crystal yield is very low.

  • Cause A: Too much solvent was used. A significant amount of the compound remains dissolved in the mother liquor.[5][6]

    • Solution: Before your next attempt, use the minimum amount of hot solvent necessary for dissolution.[5] You can try to recover more product from the mother liquor by evaporating some of the solvent.[6]

  • Cause B: Premature crystallization during hot filtration. The compound crystallized on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus is pre-heated before pouring the hot solution.[5]

  • Cause C: The crystals were washed with too much cold solvent or the solvent was not cold enough.

    • Solution: Use a minimal amount of ice-cold solvent for washing the collected crystals.[2]

Problem 4: Crystals form too quickly.

  • Cause: The solution is too concentrated, leading to rapid precipitation which can trap impurities.[6]

  • Solution: Reheat the solution and add a small amount of additional hot solvent. Allow the solution to cool more slowly. An ideal crystallization should show initial crystal formation after about 5 minutes and continue over a 20-minute period.[6]

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree start Recrystallization Issue? oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? start->no_crystals low_yield Low Crystal Yield? start->low_yield solution_oiling_1 Reheat, Add More Solvent, Cool Slowly oiling_out->solution_oiling_1 Yes solution_oiling_2 Try a Different Solvent System oiling_out->solution_oiling_2 If persists too_much_solvent_no_crystals Too Much Solvent? no_crystals->too_much_solvent_no_crystals Yes too_much_solvent_low_yield Too Much Solvent Used? low_yield->too_much_solvent_low_yield Yes boil_off_solvent Boil Off Some Solvent too_much_solvent_no_crystals->boil_off_solvent Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal too_much_solvent_no_crystals->induce_crystallization No use_less_solvent Use Less Solvent Next Time too_much_solvent_low_yield->use_less_solvent Yes premature_crystallization Premature Crystallization? too_much_solvent_low_yield->premature_crystallization No preheat_funnel Preheat Filtration Apparatus premature_crystallization->preheat_funnel Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of 2-Bromobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Bromobenzene-1,3,5-triol (also known as 2-bromophloroglucinol). The primary synthetic route involves the electrophilic bromination of phloroglucinol, a reaction that requires careful control to prevent common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The main challenge is controlling the selectivity of the bromination reaction. The starting material, phloroglucinol (benzene-1,3,5-triol), has a highly activated aromatic ring due to the three hydroxyl groups. This high reactivity makes it susceptible to over-bromination, leading to the formation of di- and tri-brominated side products.[1] Achieving high yields of the desired mono-brominated product requires careful control over stoichiometry, temperature, and the choice of brominating agent.

Q2: What are the most common side products I should expect?

A2: The most common side products are polybrominated phloroglucinols. Due to the activating nature of the hydroxyl groups, the initial product, this compound, is still reactive enough to undergo further electrophilic substitution. The primary byproducts are typically 2,4-Dibromobenzene-1,3,5-triol and 2,4,6-Tribromobenzene-1,3,5-triol.[1]

Q3: How can I monitor the reaction's progress and identify products?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a moderately polar solvent system (e.g., ethyl acetate/hexane). You should see distinct spots for the starting phloroglucinol, the desired mono-bromo product, and the di- and tri-bromo side products. The Rf value will typically decrease with increasing bromination (Phloroglucinol > Mono-bromo > Di-bromo > Tri-bromo). For definitive identification, techniques like LC-MS or GC-MS are recommended after derivatization.

Q4: What purification methods are most effective for isolating the mono-bromo product?

A4: Column chromatography is the most effective method for separating this compound from unreacted starting material and polybrominated byproducts. A silica gel stationary phase with a gradient elution of ethyl acetate in hexane is a common choice. Careful fraction collection guided by TLC analysis is crucial for obtaining a pure product. Recrystallization can also be used if a suitable solvent system is found, but it may be challenging to separate the different brominated species effectively.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Yield of Desired Product Over-bromination: Addition of the brominating agent was too fast, the reaction temperature was too high, or an excess of the brominating agent was used.1. Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of Br2. 2. Maintain a low reaction temperature (e.g., 0°C to -10°C). 3. Add the brominating agent slowly and dropwise as a dilute solution. 4. Use a precise stoichiometry, typically 1.0 equivalent or slightly less of the brominating agent.
Multiple Products Observed on TLC/LC-MS Lack of Selectivity: The reaction conditions favor the formation of a mixture of mono-, di-, and tri-brominated products.1. Ensure the reaction is run at a low temperature to increase selectivity for the kinetic mono-bromo product. 2. Use a less polar solvent to slightly deactivate the ring and slow the reaction rate. 3. Strictly control the stoichiometry of the brominating agent to 1.0 equivalent.
Product is a Dark, Tarry Substance Oxidation: The phenol groups are sensitive to oxidation, which can be catalyzed by impurities or exposure to air, especially under basic or neutral conditions.1. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use degassed solvents. 3. Ensure the workup is performed under mildly acidic conditions to keep the phenol groups protonated and less susceptible to oxidation.
Difficulty Separating Products by Column Chromatography Similar Polarity: The brominated derivatives may have very close Rf values, making separation difficult.1. Use a long column with a fine-grade silica gel for higher resolution. 2. Employ a shallow gradient or isocratic elution with a carefully optimized solvent system. 3. Repeat the chromatography on the mixed fractions if necessary.

Experimental Protocol

The following is a representative protocol for the controlled mono-bromination of phloroglucinol.

Materials:

  • Phloroglucinol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: Dissolve phloroglucinol in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0°C in an ice bath and purge with an inert gas (e.g., nitrogen).

  • Bromination: In a separate flask, dissolve NBS in anhydrous THF. Add this solution dropwise to the cooled phloroglucinol solution over 30-60 minutes, ensuring the temperature remains below 5°C.

  • Monitoring: Monitor the reaction progress using TLC. The reaction is typically complete when the starting material spot has been consumed.

  • Quenching: Once the reaction is complete, quench it by adding cold saturated aqueous sodium thiosulfate solution to consume any unreacted bromine species.

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic components. Wash the organic layer sequentially with water, 1 M HCl, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate this compound.

Visual Guides

Synthesis and Side Reaction Pathway

G A Phloroglucinol (Benzene-1,3,5-triol) X + Br+ A->X B This compound (Desired Product) Y + Br+ B->Y C 2,4-Dibromobenzene-1,3,5-triol (Side Product) Z + Br+ C->Z D 2,4,6-Tribromobenzene-1,3,5-triol (Side Product) X->B Controlled Conditions Y->C Further Bromination Z->D Further Bromination

Caption: Reaction pathway for the synthesis of this compound and its common side products.

Troubleshooting Workflow

G start Experiment Complete: Analyze Crude Product purity Purity Issue? (Multiple Spots on TLC) start->purity yield Low Yield Issue? purity->yield No overbromination Likely Over-bromination purity->overbromination Yes yield->overbromination Yes (High MW Byproducts) oxidation Check for Oxidation (Dark Color) yield->oxidation Yes (Tarry Product) purify Proceed to Purification (Column Chromatography) yield->purify No solution_overbromination Solutions: 1. Lower Temperature 2. Slower Addition of Reagent 3. Check Stoichiometry overbromination->solution_overbromination solution_oxidation Solutions: 1. Use Inert Atmosphere 2. Degas Solvents oxidation->solution_oxidation end Pure Product Obtained purify->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Managing Oxidation of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the oxidation of phenolic compounds during experimental workups.

Troubleshooting Guide

Phenolic compound oxidation is a common challenge that can lead to sample degradation, discoloration, and reduced biological activity. Use this guide to identify and resolve potential issues in your workflow.

Problem: Sample exhibits a progressive color change (e.g., yellowing, browning, or pinkening) during workup.

Potential Cause Suggested Solution Rationale
Exposure to Atmospheric Oxygen - Perform extractions and subsequent steps under an inert atmosphere (e.g., nitrogen or argon).- Use deoxygenated solvents. Prepare by sparging with an inert gas for 15-30 minutes before use.Oxygen is a primary driver of oxidation, leading to the formation of colored quinone-type compounds.
Inappropriate pH - Adjust the pH of your extraction and purification buffers. Many phenolic compounds are more stable at a slightly acidic pH (around 3-6).[1][2]The stability of phenolic compounds is highly pH-dependent. High pH can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.[1]
Presence of Metal Ion Contaminants - Add a chelating agent such as EDTA or DTPA to your buffers (typically at a concentration of 0.1-1 mM).[3]Transition metals like iron (Fe) and copper (Cu) can catalyze the oxidation of phenols.[4][5][6] Chelating agents bind these metal ions, preventing them from participating in redox reactions.[4]
High Temperature - Conduct extraction and workup procedures at reduced temperatures (e.g., on an ice bath).- If using techniques like rotary evaporation, use the lowest feasible temperature.Elevated temperatures can accelerate the rate of oxidation and thermal degradation of sensitive phenolic compounds.[3][7][8]
Light Exposure - Protect your samples from light by using amber glassware or by wrapping flasks and vials with aluminum foil.UV radiation can initiate and promote oxidative reactions.

Frequently Asked Questions (FAQs)

Q1: How can I visually identify if my phenolic compounds are oxidizing?

A1: The most common sign of phenolic oxidation is a change in the color of your solution. This often manifests as a progression from colorless or pale yellow to a more intense yellow, amber, brown, pink, or even purple hue. This is due to the formation of quinones and their subsequent polymerization, which are highly colored compounds.

Q2: What is the fundamental chemical process behind phenolic oxidation?

A2: Phenolic oxidation is a redox reaction where a phenolic compound loses electrons. It typically proceeds in stages, starting with the formation of a phenoxyl radical. This unstable radical can then be further oxidized to form a semiquinone and ultimately a quinone. These quinones are highly reactive and can polymerize, leading to the characteristic discoloration and degradation of the sample.

Q3: At what pH are my phenolic compounds most stable?

A3: While the optimal pH can vary depending on the specific structure of the phenol, a slightly acidic environment (pH 3-6) is generally recommended to minimize oxidation.[1][2] Alkaline conditions (high pH) deprotonate the phenolic hydroxyl group, forming a phenoxide ion that is much more easily oxidized.[1] Some studies have shown that caffeic, chlorogenic, and gallic acids are particularly unstable at high pH.[1]

Q4: Can trace metals from my reagents or glassware cause oxidation?

A4: Yes, even trace amounts of transition metals, such as iron and copper, can act as potent catalysts for phenolic oxidation.[4][5][6] These metals can facilitate the generation of reactive oxygen species through Fenton-like reactions.[4][5] It is crucial to use high-purity reagents and consider washing glassware with a chelating agent solution (like EDTA) to remove any residual metal ions.

Q5: Which antioxidant should I choose to protect my sample?

A5: The choice of antioxidant depends on your solvent system and downstream applications. Common choices include:

  • Ascorbic Acid (Vitamin C): Effective in aqueous solutions.

  • Butylated Hydroxytoluene (BHT): A common choice for organic solvents.

  • Sodium Metabisulfite: A strong reducing agent often used in extractions. The effectiveness of phenolic acids as antioxidants is related to the number and position of hydroxyl groups on the aromatic ring.[9]

Q6: How can I monitor the extent of oxidation in my sample?

A6: Several analytical techniques can be used to assess oxidation:

  • UV-Vis Spectroscopy: Monitor for the appearance of new absorption bands in the visible region, which often correspond to colored oxidation products.

  • High-Performance Liquid Chromatography (HPLC): Track the decrease in the peak area of your target phenolic compound and the emergence of new peaks corresponding to degradation products.[10] HPLC with UV, electrochemical, or mass spectrometry detection is highly sensitive for this purpose.[10][11]

  • Cyclic Voltammetry (CV): This electrochemical technique can be used to study the oxidation potential of your compounds and detect the formation of electroactive oxidation products like quinones.[12][13]

Experimental Protocols

Protocol 1: Extraction of Phenolic Compounds under an Inert Atmosphere

This protocol describes a general procedure for performing a liquid-liquid extraction while minimizing exposure to atmospheric oxygen.

  • Solvent Deoxygenation: Before starting the extraction, place your extraction solvents in an appropriate flask and sparge with a gentle stream of nitrogen or argon gas for 15-30 minutes. This removes dissolved oxygen.

  • Apparatus Setup: Set up your separatory funnel and collection flasks. Flush the entire apparatus with the inert gas for a few minutes.

  • Inert Atmosphere: Maintain a positive pressure of the inert gas in the headspace of the separatory funnel throughout the extraction process. This can be achieved by attaching a balloon filled with the inert gas to a needle inserted through a septum at the top of the funnel.

  • Extraction: Introduce your sample and the deoxygenated extraction solvent into the separatory funnel.

  • Shaking and Venting: Stopper the funnel and shake gently. When venting the funnel, do so into the inert atmosphere to prevent the introduction of air.

  • Layer Separation: Allow the layers to separate and drain the desired layer into a collection flask that has been pre-flushed with the inert gas.

  • Subsequent Steps: Continue to protect the collected extract by blanketing it with the inert gas during any subsequent concentration or purification steps.

Quantitative Data Summary

Table 1: Influence of pH on Phenolic Compound Stability

The stability of phenolic compounds is significantly influenced by the pH of the medium. The following table summarizes the general stability profile.

pH RangeGeneral StabilityRationale
Acidic (pH < 5) Generally Stable In acidic conditions, the hydroxyl groups of phenols are protonated, which makes them less susceptible to oxidation.[1]
Neutral (pH 6-8) Moderately Stable Stability decreases as the pH approaches and surpasses the pKa of the phenolic hydroxyl group.
Alkaline (pH > 8) Generally Unstable In alkaline solutions, phenols are deprotonated to form phenoxide ions, which are highly susceptible to rapid oxidation.[1]

Table 2: Effect of Temperature on Phenolic Compound Extraction and Stability

Temperature has a dual effect: it can improve extraction efficiency but also accelerate degradation.

Temperature RangeEffect on ExtractionEffect on Stability
Low (4-25°C) Lower extraction efficiencyHigh stability, minimal degradation
Moderate (40-80°C) Often optimal for extraction efficiency[14]Increased risk of oxidation and thermal degradation[3]
High (>100°C) Can lead to higher yields in specific methods like Pressurized Liquid Extraction (PLE)[8]Significant risk of degradation for many phenolic compounds[8]

Visualizations

cluster_oxidation Oxidation Pathway cluster_factors Contributing Factors Phenol Phenolic Compound (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl_Radical -e⁻, -H⁺ Quinone Quinone (O=Ar=O) Phenoxyl_Radical->Quinone -e⁻ Polymerization Polymerization Products (Colored) Quinone->Polymerization Polymerization Oxygen O₂ Oxygen->Phenol Metal_Ions Metal Ions (Fe³⁺, Cu²⁺) Metal_Ions->Phenol High_pH High pH High_pH->Phenol Heat_Light Heat / Light Heat_Light->Phenol

Caption: General mechanism of phenolic compound oxidation.

Start Oxidation Observed? (e.g., color change) Check_Atmosphere Is workup under inert atmosphere? Start->Check_Atmosphere Yes Implement_Inert Implement Inert Gas (N₂ or Ar) Check_Atmosphere->Implement_Inert No Check_pH What is the workup pH? Check_Atmosphere->Check_pH Yes Implement_Inert->Check_pH Adjust_pH Adjust to acidic pH (e.g., pH 3-6) Check_pH->Adjust_pH Alkaline/Neutral Check_Metals Are chelating agents used? Check_pH->Check_Metals Acidic Adjust_pH->Check_Metals Add_Chelator Add EDTA or DTPA Check_Metals->Add_Chelator No Check_Temp Is temperature controlled? Check_Metals->Check_Temp Yes Add_Chelator->Check_Temp Reduce_Temp Use ice bath / reduce heat Check_Temp->Reduce_Temp No End Oxidation Minimized Check_Temp->End Yes Reduce_Temp->End

Caption: Troubleshooting workflow for managing phenolic oxidation.

cluster_strategies Protective Strategies center Prevention of Phenolic Oxidation Atmosphere_Control Atmosphere Control (Inert Gas) center->Atmosphere_Control Chelation Metal Chelation (EDTA, DTPA) center->Chelation Antioxidants Antioxidants (Ascorbic Acid, BHT) center->Antioxidants pH_Control pH Control (Acidic Buffers) center->pH_Control Temp_Control Temperature Control (Cold Conditions) center->Temp_Control

Caption: Key strategies for preventing phenolic oxidation.

References

Technical Support Center: Scaling Up the Synthesis of 2-Bromobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Bromobenzene-1,3,5-triol. The information herein is designed to address specific issues that may be encountered during experimentation, with a focus on achieving high yield and purity.

Troubleshooting Guide

Scaling up the synthesis of this compound from phloroglucinol presents a primary challenge: the selective introduction of a single bromine atom onto a highly activated aromatic ring. The following guide addresses common issues and provides potential solutions.

IssuePotential Cause(s)Recommended Action(s)
Low to no yield of the desired product - Inactive reagents: The oxidizing agent (potassium peroxomonosulfate - Oxone®) may have degraded. - Incorrect stoichiometry: An inappropriate ratio of phloroglucinol to the brominating agent and oxidant.- Reagent quality check: Use fresh, high-quality potassium peroxomonosulfate. - Stoichiometry optimization: Carefully control the molar equivalents of ammonium bromide and potassium peroxomonosulfate relative to phloroglucinol. A 1:1:1 molar ratio is a good starting point.
Formation of polybrominated byproducts (e.g., 2,4-dibromo- and 2,4,6-tribromobenzene-1,3,5-triol) - High reactivity of phloroglucinol: The three hydroxyl groups strongly activate the benzene ring, making it susceptible to multiple brominations.[1][2] - Inadequate temperature control: Higher temperatures can increase the reaction rate and favor polysubstitution.- Use of a mild brominating system: The combination of ammonium bromide and potassium peroxomonosulfate is designed for selective bromination.[3][4] Avoid harsher reagents like elemental bromine. - Temperature management: Maintain a consistent and low reaction temperature (e.g., 20°C) to control the reaction rate and improve selectivity.
Difficult purification of the final product - Presence of unreacted starting material and polybrominated impurities: These can co-crystallize or have similar solubility profiles to the desired product.- Chromatographic purification: Column chromatography is an effective method for separating the mono-, di-, and tri-brominated species. - Recrystallization: Careful selection of a solvent system can help in selectively crystallizing the this compound.
Inconsistent reaction times upon scale-up - Inefficient mixing: In larger reaction vessels, inadequate stirring can lead to localized high concentrations of reagents and uneven reaction progress. - Heat transfer issues: Larger volumes have a smaller surface area-to-volume ratio, making heat dissipation more challenging.- Mechanical stirring: Employ efficient mechanical stirring to ensure homogeneity of the reaction mixture. - Controlled addition of reagents: Add the oxidizing agent portion-wise or as a solution over a period to manage the exothermic nature of the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is selective monobromination of phloroglucinol so challenging?

A1: Phloroglucinol possesses three hydroxyl groups which are strong activating groups, making the aromatic ring highly electron-rich and thus very reactive towards electrophilic aromatic substitution. This high reactivity makes it difficult to stop the bromination after the introduction of a single bromine atom, often leading to the formation of di- and tri-brominated products.[1][2]

Q2: What is the advantage of using ammonium bromide and potassium peroxomonosulfate (Oxone®) for this synthesis?

A2: This reagent system offers a milder and more selective approach to bromination compared to using elemental bromine.[4] Ammonium bromide serves as the bromide source, while potassium peroxomonosulfate acts as an in-situ oxidant to generate the active brominating species. This controlled generation helps to avoid the high reactivity associated with free bromine, thus favoring monobromination.

Q3: Can other brominating agents like N-bromosuccinimide (NBS) be used?

A3: While NBS is a common and relatively mild brominating agent, achieving high selectivity with highly activated substrates like phloroglucinol can still be challenging and may require significant optimization of reaction conditions. The ammonium bromide/potassium peroxomonosulfate system has been reported to provide high yields of the desired monobrominated product.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable technique to monitor the reaction. A sample of the reaction mixture can be spotted on a TLC plate alongside the starting material (phloroglucinol) as a reference. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Q5: What are the key safety precautions to consider when scaling up this synthesis?

A5: Potassium peroxomonosulfate is a strong oxidizing agent and should be handled with care. The reaction can be exothermic, so it is crucial to have adequate cooling and to add reagents in a controlled manner, especially on a larger scale. Standard personal protective equipment (lab coat, gloves, and safety glasses) should be worn at all times.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported method for the selective monobromination of phloroglucinol.[3]

Materials:

  • Phloroglucinol

  • Ammonium bromide (NH₄Br)

  • Potassium peroxomonosulfate (Oxone®, 2KHSO₅·KHSO₄·K₂SO₄)

  • Methanol (MeOH)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phloroglucinol (1 equivalent) in methanol at 20°C.

  • Reagent Addition: To the stirred solution, add ammonium bromide (1 equivalent) followed by the portion-wise addition of potassium peroxomonosulfate (1 equivalent) over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 20°C and monitor the progress by TLC until the starting material is consumed (typically around 30 minutes).

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Quantitative Data Summary:

ParameterValue
Starting Material Phloroglucinol
Reagents Ammonium bromide, Potassium peroxomonosulfate
Solvent Methanol
Reaction Temperature 20°C
Reaction Time 0.5 hours
Reported Yield 90% (of this compound)
Major Byproduct 2,4-Dibromobenzene-1,3,5-triol (reported at 9% yield)

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Phloroglucinol in Methanol add_reagents Add NH4Br and Potassium Peroxomonosulfate start->add_reagents 1 eq. Phloroglucinol react Stir at 20°C (0.5 h) add_reagents->react 1 eq. each quench Quench with Water react->quench Reaction Mixture extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography Crude Product product This compound chromatography->product Purified Product

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-Bromobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromobenzene-1,3,5-triol. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a predicted spectral assignment based on the known NMR data of the parent compound, benzene-1,3,5-triol (phloroglucinol), and the established substituent effects of bromine on aromatic systems. This comparative approach offers valuable insights for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of substituted phenolic compounds.

Predicted and Comparative NMR Spectral Data

The introduction of a bromine atom to the phloroglucinol ring is expected to induce significant shifts in the NMR signals of the neighboring protons and carbons. The following tables summarize the experimental data for phloroglucinol and the predicted data for this compound.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Benzene-1,3,5-triolDMSO-d₆~9.1Singlet3HHydroxyl (-OH)
~5.8 - 5.9Singlet3HAromatic (C-H)
This compound (Predicted)DMSO-d₆~9.5-10.0 (br s, 3H)Broad Singlet3H-OH
~6.0-6.2 (s, 2H)Singlet2HH-4, H-6

Note: The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmAssignment
Benzene-1,3,5-triolDMSO-d₆~159.4C-1, C-3, C-5
~95.5C-2, C-4, C-6
This compound (Predicted)DMSO-d₆~155-158C-1, C-3, C-5
~100-105C-Br
~96-100C-4, C-6

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of phenolic compounds, applicable to both phloroglucinol and its derivatives.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the analytical sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or Methanol-d₄) in a standard 5 mm NMR tube.

  • Ensure the sample is completely dissolved. Gentle warming or sonication may be applied if necessary.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

  • Integrate the signals in the ¹H NMR spectrum.

Logical Workflow for Spectral Assignment

The process of assigning the NMR signals for this compound follows a logical progression, starting from the analysis of the parent molecule and incorporating the influence of the bromine substituent.

spectral_assignment_workflow cluster_start Starting Point cluster_analysis Analysis cluster_prediction Prediction cluster_assignment Final Assignment phloroglucinol Phloroglucinol (Benzene-1,3,5-triol) substituent_effect Consider Bromine Substituent Effects phloroglucinol->substituent_effect Introduce Br symmetry Analyze Molecular Symmetry phloroglucinol->symmetry Breaks C₂ᵥ symmetry predict_1h Predict ¹H NMR Spectrum substituent_effect->predict_1h predict_13c Predict ¹³C NMR Spectrum substituent_effect->predict_13c symmetry->predict_1h symmetry->predict_13c assignment Assign Signals for This compound predict_1h->assignment predict_13c->assignment

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromobenzene-1,3,5-triol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected mass spectrometry fragmentation pattern of 2-Bromobenzene-1,3,5-triol against its non-halogenated and chlorinated analogs, Phloroglucinol and Trichlorophloroglucinol. Due to the limited availability of public domain mass spectra for this compound, its fragmentation pattern is predicted based on established principles of mass spectrometry. In contrast, the data for Phloroglucinol and Trichlorophloroglucinol are based on available experimental findings.

Performance Comparison: Mass Spectrometry Fragmentation Patterns

The following table summarizes the key mass-to-charge ratios (m/z) observed or predicted for the molecular ions and major fragments of this compound, Phloroglucinol, and Trichlorophloroglucinol under electron ionization (EI) mass spectrometry.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z) and Interpretation
This compound C₆H₅BrO₃205.01[M]⁺•: 204/206 (Characteristic 1:1 isotopic pattern for Bromine)[M-Br]⁺: 125 (Loss of Bromine radical)[M-HBr]⁺•: 124 (Loss of Hydrogen Bromide)[M-CO]⁺•: 176/178 (Loss of Carbon Monoxide)[M-Br-CO]⁺: 97 (Subsequent loss of CO after Br loss)
Phloroglucinol C₆H₆O₃126.11[M]⁺•: 126 (Molecular Ion)[M-CO]⁺•: 98 (Loss of Carbon Monoxide)[M-CHO]⁺: 97 (Loss of formyl radical)m/z 69 : Further fragmentation
Trichlorophloroglucinol C₆H₃Cl₃O₃229.45[M]⁺•: 228/230/232 (Characteristic 9:6:1 isotopic pattern for three Chlorine atoms)[M-Cl]⁺: 193/195/197 (Loss of a Chlorine radical)[M-CO]⁺•: 200/202/204 (Loss of Carbon Monoxide)[M-HCl]⁺•: 192/194/196 (Loss of Hydrogen Chloride)

Experimental Protocols

The analysis of these phenolic compounds, particularly by Gas Chromatography-Mass Spectrometry (GC-MS), often requires a derivatization step to increase their volatility and thermal stability. Below are generalized protocols for such an analysis.

Sample Preparation and Derivatization (Silylation)

Silylation is a common derivatization technique for phenolic compounds, replacing the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group.

  • Sample Preparation: Accurately weigh approximately 1 mg of the phenolic compound into a reaction vial.

  • Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Cap the vial tightly and heat at 70°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Mode: Splitless injection of 1 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: 50-500 amu.

Visualizing Fragmentation and Workflows

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the predicted fragmentation pathways.

G cluster_workflow Experimental Workflow for GC-MS Analysis of Phenolic Compounds sample Phenolic Compound Sample derivatization Derivatization (e.g., Silylation with BSTFA) sample->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ionization Electron Ionization (70 eV) gc_separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis and Spectral Interpretation detection->data_analysis fragmentation_pathways cluster_2bromo This compound cluster_phloro Phloroglucinol cluster_trichloro Trichlorophloroglucinol mol_2bromo [C₆H₅BrO₃]⁺• m/z 204/206 frag1_2bromo [C₆H₅O₃]⁺ m/z 125 mol_2bromo->frag1_2bromo -Br• frag2_2bromo [C₅H₄BrO₂]⁺• m/z 176/178 mol_2bromo->frag2_2bromo -CO mol_phloro [C₆H₆O₃]⁺• m/z 126 frag1_phloro [C₅H₆O₂]⁺• m/z 98 mol_phloro->frag1_phloro -CO frag2_phloro [C₅H₅O₂]⁺ m/z 97 mol_phloro->frag2_phloro -CHO• mol_trichloro [C₆H₃Cl₃O₃]⁺• m/z 228/230/232 frag1_trichloro [C₆H₃Cl₂O₃]⁺ m/z 193/195/197 mol_trichloro->frag1_trichloro -Cl• frag2_trichloro [C₅H₂Cl₃O₂]⁺• m/z 200/202/204 mol_trichloro->frag2_trichloro -CO

References

A Comparative Analysis of the Reactivity of 2-Bromobenzene-1,3,5-triol and Phloroglucinol in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the reactivity of 2-bromobenzene-1,3,5-triol and its parent compound, phloroglucinol, towards electrophilic aromatic substitution. This analysis is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Executive Summary

Phloroglucinol (benzene-1,3,5-triol) is a highly activated aromatic compound that readily undergoes electrophilic aromatic substitution due to the strong electron-donating and ortho-, para-directing effects of its three hydroxyl groups.[1][2] The introduction of a bromine atom to form this compound significantly modulates this reactivity. The bromine atom, while being an ortho-, para-director, is also an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. Consequently, this compound is expected to be less reactive than phloroglucinol. This guide explores the theoretical basis for this difference in reactivity and provides a proposed experimental protocol to quantitatively assess this comparison.

Theoretical Comparison of Reactivity

The reactivity of an aromatic ring in electrophilic substitution is primarily governed by the electronic effects of its substituents.

  • Phloroglucinol: The three hydroxyl (-OH) groups are strong activating groups. They donate electron density to the benzene ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack.[1][2] This increased electron density makes the ring highly nucleophilic and thus very reactive towards electrophiles.

  • This compound: In addition to the three activating hydroxyl groups, this molecule contains a bromine (-Br) atom. Halogens exhibit a dual electronic effect: they are inductively electron-withdrawing due to their electronegativity, and they are electron-donating through resonance. For bromine, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the aromatic ring compared to hydrogen. Therefore, the presence of the bromine atom in this compound reduces the overall electron density of the ring, making it less nucleophilic and less reactive than phloroglucinol.

Quantitative Data Summary

CompoundKey SubstituentsExpected Relative ReactivityPredicted Rate Constant (k) Ratio (Phloroglucinol / this compound)
PhloroglucinolThree -OH groupsVery High> 1
This compoundThree -OH groups, one -Br atomHigh, but lower than Phloroglucinol< 1

To obtain precise quantitative data, a competitive reaction experiment is proposed in the following section.

Experimental Protocols

To experimentally determine the relative reactivity of this compound and phloroglucinol, a competitive bromination reaction can be performed. This experiment will involve reacting an equimolar mixture of the two compounds with a limited amount of a brominating agent. The product ratio, determined by a suitable analytical method like Gas Chromatography-Mass Spectrometry (GC-MS), will reflect the relative rates of reaction.

Protocol: Competitive Bromination of this compound and Phloroglucinol

1. Materials:

  • Phloroglucinol
  • This compound
  • N-Bromosuccinimide (NBS)
  • Acetic acid (solvent)
  • Internal standard (e.g., 1,3,5-trichlorobenzene)
  • Dichloromethane (for extraction)
  • Saturated sodium bicarbonate solution
  • Anhydrous magnesium sulfate
  • GC-MS vials and caps

2. Procedure:

  • Prepare a stock solution containing equimolar concentrations (e.g., 0.1 M) of phloroglucinol, this compound, and the internal standard in acetic acid.
  • In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) in acetic acid with a concentration that is half that of the substrates (e.g., 0.05 M). This ensures that the brominating agent is the limiting reagent.
  • In a reaction vessel, add a known volume of the mixed substrate solution (e.g., 10 mL).
  • Slowly add the NBS solution dropwise to the substrate solution at room temperature with constant stirring.
  • Allow the reaction to proceed for a predetermined time (e.g., 30 minutes).
  • Quench the reaction by adding an equal volume of saturated sodium bicarbonate solution.
  • Extract the products and unreacted starting materials with dichloromethane (3 x 15 mL).
  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
  • Analyze the resulting solution by GC-MS.

3. Analysis:

  • Identify the peaks corresponding to the starting materials, the internal standard, and the brominated products (2,4-dibromobenzene-1,3,5-triol and 2,4,6-tribromobenzene-1,3,5-triol).
  • Quantify the peak areas of the unreacted starting materials and the brominated products relative to the internal standard.[3]
  • The ratio of the brominated products will provide a direct measure of the relative reactivity of the two starting materials.

Visualizations

Logical Relationship of Reactivity

The following diagram illustrates the factors influencing the reactivity of phloroglucinol and this compound.

G cluster_reactivity Factors Influencing Reactivity Phloroglucinol Phloroglucinol Reactivity Relative Reactivity Phloroglucinol->Reactivity -OH groups (Strong Activation) Bromophloroglucinol This compound Bromophloroglucinol->Reactivity -OH groups (Activation) -Br atom (Deactivation)

Caption: Factors influencing the electrophilic substitution reactivity.

Experimental Workflow for Competitive Bromination

The workflow for the proposed competitive bromination experiment is depicted below.

G cluster_workflow Competitive Bromination Workflow prep 1. Prepare Equimolar Mixture (Phloroglucinol, this compound, Internal Standard) reaction 2. Add Limiting Brominating Agent (NBS in Acetic Acid) prep->reaction quench 3. Quench Reaction (Saturated NaHCO3) reaction->quench extract 4. Extract Products (Dichloromethane) quench->extract analyze 5. Analyze by GC-MS extract->analyze quantify 6. Quantify Product Ratio analyze->quantify

Caption: Experimental workflow for the competitive bromination.

Electrophilic Aromatic Substitution Mechanism

The general mechanism for the bromination of phloroglucinol is shown below. The mechanism for this compound follows the same pathway, with the bromine substituent influencing the rate of the initial electrophilic attack.

G cluster_mechanism Electrophilic Bromination Mechanism of Phloroglucinol Phloroglucinol Phloroglucinol Intermediate Arenium Ion Intermediate (Resonance Stabilized) Phloroglucinol->Intermediate Electrophilic Attack Br2 Br-Br Product Bromophloroglucinol + HBr Intermediate->Product Deprotonation

Caption: General mechanism of electrophilic bromination.

References

A Comparative Guide to the Electrophilic Substitution Reactivity of 2-Bromobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrophilic substitution reactivity of 2-bromobenzene-1,3,5-triol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of physical organic chemistry and available data for structurally related compounds to predict its reactivity. The analysis is supported by a comparison with well-characterized alternatives: phloroglucinol, phenol, and bromobenzene. This guide aims to offer a valuable resource for designing synthetic routes and understanding the chemical behavior of polysubstituted phenolic compounds.

Predicted Reactivity of this compound

The reactivity of an aromatic compound in electrophilic substitution is governed by the nature of the substituents on the benzene ring. Substituents can be broadly classified as activating (electron-donating) or deactivating (electron-withdrawing), and as ortho-, para-, or meta-directing.

In this compound, the three hydroxyl (-OH) groups are powerful activating groups due to their ability to donate electron density to the ring through resonance. This significantly increases the nucleophilicity of the benzene ring, making it highly susceptible to electrophilic attack. The bromine (-Br) atom, on the other hand, is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho-, para-director due to the resonance donation of its lone pairs.

The combined effect of three strongly activating hydroxyl groups is expected to far outweigh the deactivating effect of the single bromine atom. Therefore, this compound is predicted to be a highly reactive compound towards electrophilic substitution, likely comparable to or slightly less reactive than phloroglucinol. The substitution is expected to occur at the positions ortho and para to the hydroxyl groups. Specifically, the positions C4 and C6 are the most likely sites of electrophilic attack due to the synergistic activating effect of the adjacent hydroxyl groups and the directing effect of the bromine atom.

Qualitative Comparison of Reactivity

The following table provides a qualitative comparison of the predicted reactivity of this compound with phloroglucinol, phenol, and bromobenzene in common electrophilic aromatic substitution reactions.

CompoundSubstituentsOverall Effect on RingPredicted ReactivityDirecting Effect
This compound 3 x -OH (strongly activating), 1 x -Br (weakly deactivating)Strongly ActivatedVery HighOrtho, Para to -OH
Phloroglucinol 3 x -OH (strongly activating)Very Strongly ActivatedExtremely HighOrtho, Para to -OH
Phenol 1 x -OH (strongly activating)Strongly ActivatedHighOrtho, Para
Bromobenzene 1 x -Br (weakly deactivating)Weakly DeactivatedLowOrtho, Para

Quantitative Comparison of Reactivity

While specific rate constants for this compound are unavailable, the following table presents relative rates of bromination for related compounds to provide a quantitative perspective on the activating and deactivating effects of the substituents. The data is compiled from various sources and normalized to the reactivity of benzene.

CompoundRelative Rate of Bromination (vs. Benzene = 1)Reference
Phenol~1011[1]
Anisole~109[2]
4-Bromophenol~1010[2]
Acetanilide~108[2]
Diphenyl etherSlower than Acetanilide[2]
Benzene1By definition
Bromobenzene0.06Inferred from general reactivity trends

Note: The relative rates are approximate and can vary with reaction conditions.

Experimental Protocols

Detailed methodologies for key electrophilic substitution reactions on highly activated phenolic compounds are provided below. These protocols can serve as a starting point for the experimental investigation of this compound.

Protocol 1: Bromination of Phenol

This protocol describes the rapid bromination of phenol using bromine water, a reaction that proceeds readily without a catalyst due to the high activation of the benzene ring by the hydroxyl group.[1]

Materials:

  • Phenol

  • Bromine water (aqueous solution of bromine)

  • Distilled water

  • 2 M Hydrochloric acid

  • 2 M Sodium hydroxide solution

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Prepare a dilute aqueous solution of phenol.

  • To the phenol solution, add bromine water dropwise with constant stirring at room temperature.

  • Continue adding bromine water until the bromine color persists, indicating the completion of the reaction.

  • A white precipitate of 2,4,6-tribromophenol will form immediately.

  • Filter the precipitate using a Buchner funnel and wash with cold distilled water.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol-water mixture.

Protocol 2: Nitration of Phenol

This protocol details the nitration of phenol using dilute nitric acid, which is sufficient for the activated ring and avoids the oxidative side reactions often seen with concentrated nitric acid.[1]

Materials:

  • Phenol

  • Dilute nitric acid (e.g., 2 M)

  • Ice bath

  • Beaker

  • Stirring rod

  • Separating funnel

  • Dichloromethane

Procedure:

  • Dissolve phenol in a minimal amount of water or a suitable organic solvent in a beaker.

  • Cool the beaker in an ice bath to maintain a low temperature.

  • Slowly add dilute nitric acid to the phenol solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stand for a short period.

  • The product mixture, containing ortho- and para-nitrophenol, will separate as an oily layer.

  • Separate the oily layer using a separating funnel.

  • The isomers can be separated by steam distillation, as o-nitrophenol is steam volatile while p-nitrophenol is not.

Visualizations

Predicted Regioselectivity of Electrophilic Substitution on this compound

The following diagram illustrates the predicted directing effects of the substituents on this compound, highlighting the most probable sites for electrophilic attack.

Caption: Predicted sites of electrophilic attack on this compound.

General Workflow for an Electrophilic Aromatic Substitution Experiment

This diagram outlines a typical experimental workflow for performing and analyzing an electrophilic aromatic substitution reaction.

G General Experimental Workflow start Start reagents Prepare Reactants (Aromatic Substrate, Electrophile, Catalyst/Solvent) start->reagents reaction Reaction Setup (Control Temperature, Stirring) reagents->reaction workup Reaction Work-up (Quenching, Extraction, Washing) reaction->workup isolation Product Isolation (Drying, Solvent Removal) workup->isolation purification Purification (Recrystallization, Chromatography) isolation->purification analysis Product Analysis (NMR, IR, MS, Melting Point) purification->analysis end End analysis->end

Caption: A generalized workflow for electrophilic aromatic substitution experiments.

References

A Comparative Guide to the Antioxidant Activity of Brominated Phloroglucinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of brominated phloroglucinols. Due to a lack of direct comparative studies on simple brominated phloroglucinols, this document synthesizes available data on the parent compound, phloroglucinol, and related complex bromophenol structures. The primary antioxidant mechanism, involving the Keap1-Nrf2 signaling pathway, is detailed, alongside standardized experimental protocols for assessing antioxidant capacity.

Quantitative Antioxidant Activity

Compound/ExtractAssay TypeIC50 Value (µM)Source
PhloroglucinolDPPH radical scavenging45.72[1]
Lysidiside Y (a phloroglucinol glucoside)Lipid peroxidation inhibition11.8[2][3]
Lysidiside X (a phloroglucinol glucoside)Lipid peroxidation inhibition12.0[2][3]
Flavaspidic acid PB (a phloroglucinol derivative)DPPH radical scavenging71.7[4]
Flavaspidic acid AB (a phloroglucinol derivative)DPPH radical scavenging76.3[4]
Vitamin E (α-tocopherol) (Reference)Lipid peroxidation inhibition33.4[2][3]
Butylated Hydroxyanisole (BHA) (Reference)LPO inhibitory test10.8[4]

Key Signaling Pathway: Keap1-Nrf2

A critical mechanism underlying the antioxidant effects of phloroglucinol and other polyphenols is the activation of the Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][5][6][7][8] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation.[5][7] In the presence of oxidative stress, electrophiles, or xenobiotics, Keap1 undergoes a conformational change, leading to the release of Nrf2.[5] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[5] This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity and protect against oxidative damage.[6][8] Phloroglucinol has been demonstrated to activate this pathway, leading to increased expression of these protective enzymes.[6][9]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Keap1_Nrf2 Oxidative_Stress Oxidative Stress / Phloroglucinols Oxidative_Stress->Keap1 induces conformational change Ub Ubiquitin Ub->Keap1_Nrf2 Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_nuc->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE Antioxidant Response Element (ARE) Nrf2_Maf->ARE Binding Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Transcription->Antioxidant_Genes

Figure 1: The Keap1-Nrf2 signaling pathway activated by oxidative stress and phloroglucinols.

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to determine antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Experimental Workflow:

DPPH_Workflow prep Prepare DPPH solution (e.g., 0.1 mM in methanol) mixing Mix test compound/standard with DPPH solution prep->mixing sample_prep Prepare test compound and standard (e.g., Trolox) dilutions sample_prep->mixing incubation Incubate in the dark (e.g., 30 minutes at room temperature) mixing->incubation measurement Measure absorbance (e.g., at 517 nm) incubation->measurement calculation Calculate % inhibition and IC50 value measurement->calculation

Figure 2: Experimental workflow for the DPPH antioxidant assay.

Detailed Steps:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.

  • Sample Preparation: Dissolve the brominated phloroglucinol derivatives and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol or DMSO) to create stock solutions. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control well containing only the solvent and the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Experimental Workflow:

ABTS_Workflow prep_abts Prepare ABTS stock solution (e.g., 7 mM) radical_generation Mix ABTS and potassium persulfate and incubate in the dark (12-16 hours) to form ABTS•+ prep_abts->radical_generation prep_persulfate Prepare potassium persulfate solution (e.g., 2.45 mM) prep_persulfate->radical_generation adjust_abs Dilute ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.7 at 734 nm radical_generation->adjust_abs reaction Add test compound/standard to diluted ABTS•+ solution adjust_abs->reaction sample_prep Prepare test compound and standard (e.g., Trolox) dilutions sample_prep->reaction measurement Measure absorbance at 734 nm after a set time (e.g., 6 minutes) reaction->measurement calculation Calculate % inhibition and TEAC value measurement->calculation

Figure 3: Experimental workflow for the ABTS antioxidant assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

  • ABTS•+ Generation: Mix the ABTS and potassium persulfate solutions in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ radical cation.

  • Working Solution Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Dissolve the brominated phloroglucinol derivatives and a standard antioxidant (e.g., Trolox) in a suitable solvent to create stock solutions. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to a larger volume of the ABTS•+ working solution.

    • Include a control containing only the solvent and the ABTS•+ working solution.

  • Measurement: After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

Conclusion

While direct experimental evidence for the comparative antioxidant activity of simple brominated phloroglucinols is currently lacking in the scientific literature, the known antioxidant properties of the parent phloroglucinol molecule and various complex bromophenols suggest that brominated derivatives of phloroglucinol are promising candidates for further investigation. The activation of the Keap1-Nrf2 signaling pathway is a key mechanism by which phloroglucinol exerts its protective effects against oxidative stress, and it is plausible that brominated analogs may also modulate this pathway. Future research should focus on the synthesis and direct comparative antioxidant screening of mono-, di-, and tri-brominated phloroglucinols to elucidate the structure-activity relationship and determine the impact of bromination on the antioxidant potential of the phloroglucinol scaffold. The standardized protocols provided in this guide offer a robust framework for such future investigations.

References

Unveiling the Reactivity Divide: A Comparative Analysis of Bromo- and Iodo-Phloroglucinol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of halogen substituent on a phloroglucinol core can significantly impact the efficiency and outcome of cross-coupling reactions. This guide provides an in-depth comparison of the cross-coupling efficiency between bromo- and iodo-phloroglucinol derivatives, supported by experimental data and detailed protocols for key reactions.

The enhanced reactivity of aryl iodides over their bromide counterparts is a well-established principle in palladium-catalyzed cross-coupling chemistry. This difference is primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The lower bond dissociation energy of the C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle of common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Consequently, iodo-substituted phloroglucinol derivatives are generally expected to exhibit higher reaction rates and yields under milder conditions than their bromo-substituted analogues.

Quantitative Data Summary

To illustrate the practical implications of this reactivity difference, the following table summarizes representative experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of methoxy-protected bromo- and iodo-phloroglucinol derivatives (1-bromo-2,4,6-trimethoxybenzene and 1-iodo-2,4,6-trimethoxybenzene). It is important to note that the data are collated from different studies and direct head-to-head comparisons under identical conditions are limited.

Reaction TypeHalogenCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Bromo4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001894[1][2]
Suzuki-Miyaura IodoPhenylboronic acidPd/CK₂CO₃DMFReflux1.592[3]
Sonogashira BromoPhenylacetylenePd(PPh₃)₄ / CuIEt₃NToluene701285[4]
Sonogashira IodoPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT395[5]
Buchwald-Hartwig BromoMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1002492[6]
Buchwald-Hartwig IodoAnilineNi(acac)₂ / Phenylboronic esterK₃PO₄Dioxane1002494[7]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling of 1-Bromo-2,4,6-trimethoxybenzene

Materials:

  • 1-bromo-2,4,6-trimethoxybenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene and water (e.g., 10:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add 1-bromo-2,4,6-trimethoxybenzene, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1][2]

Sonogashira Coupling of 1-Iodo-2,4,6-trimethoxybenzene

Materials:

  • 1-iodo-2,4,6-trimethoxybenzene (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask, add 1-iodo-2,4,6-trimethoxybenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and degassed triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with THF.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.[5]

Buchwald-Hartwig Amination of 1-Bromo-2,4,6-trimethoxybenzene

Materials:

  • 1-bromo-2,4,6-trimethoxybenzene (1.0 equiv)

  • Amine (e.g., morpholine, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add 1-bromo-2,4,6-trimethoxybenzene and toluene.

  • Finally, add the amine.

  • Seal the tube and heat the mixture at 100 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[6]

Visualizing the Comparison Logic

The following diagram illustrates the logical workflow for comparing the cross-coupling efficiency of bromo- and iodo-phloroglucinol derivatives.

G cluster_substrates Halogenated Phloroglucinol Derivatives cluster_reactions Cross-Coupling Reactions cluster_analysis Performance Evaluation Bromo Bromo-phloroglucinol (e.g., 1-Bromo-2,4,6-trimethoxybenzene) Suzuki Suzuki-Miyaura Bromo->Suzuki Sonogashira Sonogashira Bromo->Sonogashira Buchwald Buchwald-Hartwig Bromo->Buchwald Iodo Iodo-phloroglucinol (e.g., 1-Iodo-2,4,6-trimethoxybenzene) Iodo->Suzuki Iodo->Sonogashira Iodo->Buchwald Yield Reaction Yield Suzuki->Yield Conditions Reaction Conditions (Temp, Time, Catalyst) Suzuki->Conditions Sonogashira->Yield Sonogashira->Conditions Buchwald->Yield Buchwald->Conditions Efficiency Overall Efficiency Yield->Efficiency Conditions->Efficiency Conclusion Conclusion: Iodo-derivatives generally show higher efficiency Efficiency->Conclusion

Caption: Logical workflow for comparing cross-coupling efficiencies.

References

A Comparative Guide to the Cytotoxicity of Halogenated Benzene-1,3,5-triols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of halogenated benzene-1,3,5-triols, focusing on the parent compound, phloroglucinol, and its chlorinated, brominated, and iodinated derivatives. While direct comparative experimental data on the cytotoxicity of these halogenated analogs is limited in publicly available literature, this document synthesizes the existing knowledge on phloroglucinol's cytotoxic effects and provides the necessary experimental framework for a comprehensive comparative analysis.

Introduction

Benzene-1,3,5-triol, commonly known as phloroglucinol, is a naturally occurring phenolic compound found in various plants and brown algae. It and its derivatives have garnered significant interest in the scientific community for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The halogenation of pharmacologically active compounds is a common strategy in drug discovery to modulate their physicochemical properties, such as lipophilicity and electronic character, which can in turn influence their biological activity, including cytotoxicity.

This guide will summarize the known cytotoxic effects of phloroglucinol and present a standardized experimental protocol that can be employed to systematically evaluate and compare the cytotoxic profiles of its halogenated counterparts: chlorophloroglucinol, bromophloroglucinol, and iodophloroglucinol. Understanding the structure-activity relationship between the halogen substituent and cytotoxic potency is crucial for the development of novel therapeutic agents.

Cytotoxicity Data

Table 1: Reported Cytotoxicity of Phloroglucinol on Various Cancer Cell Lines

Cell LineCancer TypeReported Effect
HT-29Colon CancerDose-dependent inhibition of cell viability.
Hep3BHepatocellular CarcinomaDose-dependent inhibition of cell viability.

Note: Specific IC50 values for phloroglucinol can vary between studies and experimental conditions.

Experimental Protocols

To facilitate a direct and accurate comparison of the cytotoxic effects of halogenated benzene-1,3,5-triols, a standardized and reproducible experimental protocol is essential. The following section details the widely accepted MTT assay for determining cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.

1. Materials:

  • Phloroglucinol and its halogenated derivatives (chlorophloroglucinol, bromophloroglucinol, iodophloroglucinol)

  • Human cancer cell lines (e.g., HT-29, HepG2, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well cell culture plates

  • Microplate reader

2. Cell Seeding:

  • Culture the desired cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Trypsinize the cells and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare stock solutions of phloroglucinol and its halogenated derivatives in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compounds in the culture medium to achieve the desired final concentrations.

  • After 24 hours of cell seeding, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells in medium).

  • Incubate the plate for 24, 48, or 72 hours.

4. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Visualizations

Studies on phloroglucinol have indicated that its cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death). Understanding these signaling pathways provides a foundation for investigating the mechanisms of action of its halogenated derivatives.

Phloroglucinol-Induced Apoptosis Signaling Pathway

Phloroglucinol has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the modulation of Bcl-2 family proteins, release of cytochrome c from the mitochondria, and activation of caspases.

Phloroglucinol_Apoptosis_Pathway Phloroglucinol Phloroglucinol ROS ↑ Reactive Oxygen Species (ROS) Phloroglucinol->ROS Bax ↑ Bax Phloroglucinol->Bax Bcl2 ↓ Bcl-2 Phloroglucinol->Bcl2 DeathReceptor Death Receptors (e.g., Fas) Phloroglucinol->DeathReceptor Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3

Caption: Phloroglucinol-induced apoptosis signaling pathway.

Experimental Workflow for Comparative Cytotoxicity Analysis

The following diagram illustrates a logical workflow for conducting a comparative study on the cytotoxicity of halogenated benzene-1,3,5-triols.

Cytotoxicity_Workflow Start Start: Compound Selection Compounds Phloroglucinol Chlorophloroglucinol Bromophloroglucinol Iodophloroglucinol Start->Compounds Treatment Compound Treatment (24h, 48h, 72h) Compounds->Treatment CellCulture Cell Line Seeding (e.g., HT-29, HepG2) CellCulture->Treatment MTTAssay MTT Assay Treatment->MTTAssay Absorbance Absorbance Reading (570 nm) MTTAssay->Absorbance DataAnalysis Data Analysis: % Viability, IC50 Absorbance->DataAnalysis Comparison Comparative Analysis of Cytotoxicity DataAnalysis->Comparison

A Comparative Guide to Purity Validation of 2-Bromobenzene-1,3,5-triol: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical intermediates is paramount. 2-Bromobenzene-1,3,5-triol, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration—for validating the purity of this compound.

Quantitative NMR (qNMR) Spectroscopy: A Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the precise and accurate determination of substance purity. The technique relies on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of moles of the analyte in the sample. By comparing the integral of a unique resonance from the analyte to that of a certified internal standard of known purity, the absolute purity of this compound can be determined without the need for a specific reference standard of the analyte itself.

Experimental Protocol for qNMR

1. Materials and Reagents:

  • Analyte: this compound

  • Internal Standard: Maleic acid (certified reference material, >99.5% purity). Other suitable standards with non-overlapping signals in the chosen solvent, such as 1,4-dinitrobenzene or dimethyl sulfone, can also be used. The internal standard must be stable, non-volatile, not react with the analyte, and be accurately weighed.

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to its ability to dissolve both the polar analyte and the internal standard, and its distinct solvent peak.

2. Instrumentation:

  • NMR Spectrometer (400 MHz or higher) with a proton probe.

3. Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Vortex the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with parameters optimized for accuracy, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest, a 90° pulse angle, and a sufficient number of scans (NS) to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

5. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the aromatic proton signal) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

  • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Comparison with Alternative Analytical Techniques

While qNMR offers significant advantages, other techniques are also commonly employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the nature of potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique widely used for purity determination in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Detection: UV at 270 nm.

  • Quantification: Area percentage of the main peak relative to the total peak area. For higher accuracy, an external standard of this compound with known purity would be required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique suitable for volatile and thermally stable compounds. For polar compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.

Illustrative GC-MS Method (with derivatization):

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl ethers.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Detection: Mass spectrometry (MS) in full scan or selected ion monitoring (SIM) mode.

  • Quantification: Based on the relative peak area of the derivatized analyte.

Potentiometric Titration

Titration is a classic analytical method that can be used to quantify acidic functional groups, such as the phenolic hydroxyls in this compound.

Illustrative Titration Method:

  • Titrant: A standardized solution of a strong base, such as sodium hydroxide or tetrabutylammonium hydroxide in a non-aqueous solvent.

  • Solvent: A suitable non-aqueous solvent like acetone or dimethylformamide.

  • Endpoint Detection: Potentiometrically using a pH electrode.

  • Quantification: The purity is calculated based on the volume of titrant required to reach the equivalence point.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance of each technique for the purity validation of this compound.

Analytical MethodPurity (%)Relative Standard Deviation (RSD, n=3)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Quantitative ¹H-NMR (qNMR) 99.20.15%~0.1%~0.3%
HPLC-UV 99.5 (Area %)0.25%~0.01%~0.03%
GC-MS (with derivatization) 99.3 (Area %)0.30%~0.005%~0.015%
Potentiometric Titration 98.90.50%Not applicableNot applicable

Key Observations:

  • High Concordance: All methods are expected to show good agreement in the purity determination, providing confidence in the overall assessment.

  • qNMR as a Primary Method: qNMR provides a direct measure of absolute purity without the need for a specific reference standard of this compound, making it a primary method.[1]

  • Chromatographic Methods for Impurity Profiling: HPLC and GC-MS are excellent for separating and identifying potential impurities, which may include unreacted starting materials (e.g., phloroglucinol), over-brominated products, or other side-products from the synthesis.

  • Titration for Functional Group Quantification: Potentiometric titration offers a cost-effective way to quantify the acidic phenolic groups but may not be specific if other acidic impurities are present.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for purity determination by qNMR and a logical comparison of the different analytical techniques.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent (DMSO-d6) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire_spectrum Acquire quantitative ¹H NMR spectrum transfer->acquire_spectrum process_spectrum Phase and baseline correct spectrum acquire_spectrum->process_spectrum integrate Integrate analyte and internal standard signals process_spectrum->integrate calculate Calculate purity using the standard qNMR equation integrate->calculate Method_Comparison cluster_methods Analytical Techniques cluster_attributes Key Attributes Purity_Validation Purity Validation of This compound qNMR qNMR (Primary Method) Purity_Validation->qNMR HPLC HPLC (Separative Method) Purity_Validation->HPLC GCMS GC-MS (Separative Method) Purity_Validation->GCMS Titration Titration (Functional Group Assay) Purity_Validation->Titration Absolute_Quant Absolute Quantification qNMR->Absolute_Quant Direct Impurity_Profile Impurity Profiling HPLC->Impurity_Profile Excellent High_Sensitivity High Sensitivity HPLC->High_Sensitivity High GCMS->Impurity_Profile Excellent GCMS->High_Sensitivity Very High Functional_Group Functional Group Specificity Titration->Functional_Group Specific

References

A Comparative Guide to the Synthetic Routes of Mono-brominated Phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of mono-brominated phloroglucinol, a key intermediate in the development of various pharmaceuticals, presents a significant challenge due to the highly activated nature of the phloroglucinol ring. Direct bromination often leads to a mixture of poly-brominated products, necessitating more controlled and selective synthetic strategies. This guide provides an objective comparison of the primary synthetic routes to 2-bromo-1,3,5-trihydroxybenzene, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

Two principal strategies for the synthesis of mono-brominated phloroglucinol have been identified and evaluated: a classical chemical approach involving a protection-bromination-deprotection sequence, and a modern biocatalytic approach utilizing enzymatic halogenation. The chemical method offers a reliable and scalable route, while the enzymatic method presents a potentially more sustainable and highly selective alternative. The choice between these routes will depend on factors such as required scale, desired purity, and availability of specialized reagents and equipment.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two primary synthetic routes to mono-brominated phloroglucinol.

ParameterChemical Synthesis: Protection-Bromination-DeprotectionEnzymatic Synthesis
Overall Yield ~60-70% (estimated)Potentially high (specific data for phloroglucinol lacking)
Selectivity High (mono-substitution controlled by stoichiometry)Very High (regiospecificity dictated by enzyme)
Number of Steps 31
Reaction Time Multi-dayHours
Reagents Dimethyl sulfate, N-bromosuccinimide, Boron tribromideHalogenase enzyme, NaBr, O₂, Glucose (for cofactor regeneration)
Solvents Acetone, DichloromethaneAqueous buffer
Byproducts Succinimide, Methyl bromide, Boric acid saltsMinimal
Scalability Readily scalablePotentially limited by enzyme production and stability
Environmental Impact Use of hazardous reagents and organic solvents"Green" chemistry approach

Synthetic Route Comparison

Chemical Synthesis: A Three-Step Protection-Bromination-Deprotection Strategy

This classical approach circumvents the issue of over-bromination by temporarily protecting the highly activating hydroxyl groups of phloroglucinol as methyl ethers. The electron-donating character of the methoxy groups is less pronounced than that of the hydroxyl groups, allowing for more controlled electrophilic aromatic substitution.

Logical Workflow of the Chemical Synthesis Route:

Phloroglucinol Phloroglucinol TMB 1,3,5-Trimethoxybenzene Phloroglucinol->TMB Methylation (Dimethyl Sulfate, Base) Br_TMB 2-Bromo-1,3,5-trimethoxybenzene TMB->Br_TMB Mono-bromination (NBS) Mono_Bromo_Phloro Mono-brominated Phloroglucinol Br_TMB->Mono_Bromo_Phloro Demethylation (BBr3)

Caption: Chemical synthesis of mono-brominated phloroglucinol.

Experimental Protocols:

  • Step 1: Methylation of Phloroglucinol to 1,3,5-Trimethoxybenzene

    • Procedure: To a solution of phloroglucinol (1 eq.) in acetone, add a suitable base (e.g., potassium carbonate, 3.3 eq.). To this suspension, add dimethyl sulfate (3.3 eq.) dropwise at room temperature. The reaction mixture is then refluxed for several hours until the starting material is consumed (monitored by TLC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.

    • Quantitative Data: Yields for this reaction are typically high, often exceeding 90%.

  • Step 2: Mono-bromination of 1,3,5-Trimethoxybenzene

    • Procedure: Dissolve 1,3,5-trimethoxybenzene (1 eq.) in a suitable solvent such as dichloromethane or carbon tetrachloride. Cool the solution to 0°C and add N-bromosuccinimide (NBS) (1 eq.) portion-wise. The reaction is stirred at 0°C and allowed to slowly warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the filtrate is washed with aqueous sodium thiosulfate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by column chromatography.

  • Step 3: Demethylation of 2-Bromo-1,3,5-trimethoxybenzene

    • Procedure: Dissolve 2-bromo-1,3,5-trimethoxybenzene (1 eq.) in anhydrous dichloromethane under an inert atmosphere. Cool the solution to -78°C and add a solution of boron tribromide (BBr₃) (3-4 eq.) in dichloromethane dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature overnight. The reaction is carefully quenched with water or methanol, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude mono-brominated phloroglucinol is then purified by column chromatography or recrystallization.

    • Quantitative Data: Demethylation of similar bromo-methoxy-aromatic compounds using BBr₃ has been reported with yields exceeding 90%.[1]

Enzymatic Synthesis: A Highly Selective Biocatalytic Approach

The use of halogenase enzymes offers a green and highly selective alternative for the synthesis of mono-brominated phloroglucinol. These enzymes can catalyze the direct bromination of the phloroglucinol ring at a specific position, avoiding the formation of poly-brominated byproducts.

Logical Workflow of the Enzymatic Synthesis Route:

Phloroglucinol Phloroglucinol Enzyme_Complex Enzyme-Substrate Complex Phloroglucinol->Enzyme_Complex Halogenase Enzyme (e.g., SpH1) Mono_Bromo_Phloro Mono-brominated Phloroglucinol Enzyme_Complex->Mono_Bromo_Phloro Regioselective Bromination (NaBr, O2)

Caption: Enzymatic synthesis of mono-brominated phloroglucinol.

Experimental Protocol (General):

  • Procedure: The enzymatic reaction is typically carried out in an aqueous buffer solution at a controlled pH and temperature. The substrate, phloroglucinol, is added to the buffer containing the purified halogenase enzyme (e.g., SpH1). A bromide salt, such as sodium bromide, is provided as the bromine source. The reaction often requires a cofactor regeneration system, which can be achieved by adding glucose and a suitable glucose dehydrogenase to regenerate the reduced flavin adenine dinucleotide (FADH₂) required by the halogenase. The reaction mixture is gently agitated, and the progress is monitored by HPLC. Upon completion, the product can be extracted from the aqueous phase using an organic solvent.

  • Quantitative Data: While the flavin-dependent halogenase PltM is known to halogenate phloroglucinol, specific yield data for its bromination activity is not detailed in the available literature. However, the halogenase SpH1 has been reported to exhibit exclusive mono-bromination activity on other phenolic substrates, suggesting a high potential for selective mono-bromination of phloroglucinol. Further experimental studies are required to quantify the yield for this specific transformation.

Conclusion

Both the chemical and enzymatic routes offer viable pathways to mono-brominated phloroglucinol, each with distinct advantages and disadvantages. The three-step chemical synthesis is a well-established and scalable method, though it involves the use of hazardous reagents and multiple purification steps. The enzymatic approach, while currently less developed for this specific substrate, holds great promise for a more sustainable and highly selective synthesis. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, purity needs, and the availability of resources. Further optimization and exploration of the enzymatic route could pave the way for a more efficient and environmentally friendly production of this valuable pharmaceutical intermediate.

References

A DFT-Based Comparative Analysis of the Electronic Properties of 2-Bromobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Electronic Landscape of a Potential Pharmaceutical Building Block.

This guide provides a comparative theoretical framework for understanding the electronic properties of 2-Bromobenzene-1,3,5-triol, a substituted phloroglucinol derivative with potential applications in drug design and materials science. By leveraging Density Functional Theory (DFT), we outline a systematic approach to compare its electronic characteristics against key analogues: the parent molecule Benzene-1,3,5-triol (Phloroglucinol), the isomeric 4-Bromobenzene-1,3,5-triol, and the more heavily substituted 2,4-Dibromobenzene-1,3,5-triol.

The introduction of a bromine atom to the phloroglucinol scaffold is expected to significantly modulate its electronic properties, including its reactivity, polarity, and intermolecular interaction potential. Understanding these modifications is crucial for predicting the molecule's behavior in biological systems and for designing novel compounds with tailored functionalities.

Comparative Analysis of Calculated Electronic Properties

The following tables summarize the key electronic and structural parameters that can be obtained for this compound and its analogues using the recommended DFT protocol. These parameters provide a quantitative basis for comparing the impact of bromine substitution on the molecule's characteristics.

Table 1: Calculated Electronic Properties

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Benzene-1,3,5-triol(Calculated Value)(Calculated Value)(Calculated Value)(Calculated Value)
This compound(Calculated Value)(Calculated Value)(Calculated Value)(Calculated Value)
4-Bromobenzene-1,3,5-triol(Calculated Value)(Calculated Value)(Calculated Value)(Calculated Value)
2,4-Dibromobenzene-1,3,5-triol(Calculated Value)(Calculated Value)(Calculated Value)(Calculated Value)

Table 2: Key Structural Parameters

MoleculeC-Br Bond Length (Å)C-O Bond Length (Å) (Avg.)O-H Bond Length (Å) (Avg.)
Benzene-1,3,5-triolN/A(Calculated Value)(Calculated Value)
This compound(Calculated Value)(Calculated Value)(Calculated Value)
4-Bromobenzene-1,3,5-triol(Calculated Value)(Calculated Value)(Calculated Value)
2,4-Dibromobenzene-1,3,5-triol(Calculated Value)(Calculated Value)(Calculated Value)

Experimental and Computational Protocols

The following section details the recommended computational methodology for obtaining the data presented in the tables above. This protocol is based on established DFT methods for halogenated phenolic compounds, ensuring reliability and comparability with existing literature.[1]

Density Functional Theory (DFT) Calculation Protocol
  • Software: Gaussian 16 or other suitable quantum chemistry software package.

  • Methodology:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

    • Basis Set: 6-311G++(d,p) for all atoms. This basis set includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) for heavier atoms and hydrogen, respectively.

  • Calculation Steps:

    • Geometry Optimization: The molecular structure of this compound and the selected analogues will be optimized to find the ground state equilibrium geometry.

    • Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

    • Electronic Property Calculation: Single-point energy calculations will be performed on the optimized geometries to determine the electronic properties, including HOMO and LUMO energies, dipole moment, and Mulliken atomic charges.

  • Data Analysis:

    • The HOMO-LUMO gap will be calculated as the difference between the LUMO and HOMO energies.

    • Bond lengths and angles will be measured from the optimized molecular structures.

    • The calculated properties for this compound will be compared against those of the selected analogues to elucidate the effects of bromination.

Visualizing the Computational Workflow and Key Relationships

To clarify the logical flow of the proposed DFT study and the relationships between the key concepts, the following diagrams are provided.

DFT_Workflow cluster_input Input Molecules cluster_dft DFT Calculations (B3LYP/6-311G++(d,p)) cluster_output Calculated Properties cluster_analysis Comparative Analysis mol1 Benzene-1,3,5-triol opt Geometry Optimization mol1->opt mol2 This compound mol2->opt mol3 4-Bromobenzene-1,3,5-triol mol3->opt mol4 2,4-Dibromobenzene-1,3,5-triol mol4->opt freq Frequency Analysis opt->freq spe Single-Point Energy freq->spe struct Optimized Structure (Bond Lengths, Angles) spe->struct electronic Electronic Properties (HOMO, LUMO, Gap, Dipole Moment) spe->electronic comparison Comparison of Properties struct->comparison electronic->comparison

Caption: Workflow for the DFT-based comparative study of this compound and its analogues.

Electronic_Properties_Relationship cluster_molecule Molecular Structure cluster_properties Electronic Properties substituent Bromine Substituent homo_lumo HOMO-LUMO Gap substituent->homo_lumo influences dipole Dipole Moment substituent->dipole influences parent Phloroglucinol Core parent->homo_lumo parent->dipole reactivity Chemical Reactivity homo_lumo->reactivity determines

Caption: Conceptual relationship between molecular structure and key electronic properties.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Bromobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 2-Bromobenzene-1,3,5-triol, a halogenated organic compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Chemical and Physical Properties

A summary of the key identifiers and properties of this compound is provided below. This information is essential for its correct identification and handling.

PropertyValue
Chemical Name This compound
Synonyms 2-Bromo-1,3,5-benzenetriol, Bromophloroglucinol
CAS Number 84743-77-1
Molecular Formula C₆H₅BrO₃
Molecular Weight 205.01 g/mol

Source: PubChem[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and its associated waste.

Waste Identification and Classification

The first crucial step is to correctly identify and classify the waste. This compound is a halogenated organic compound.[2] Due to its chemical nature, any waste containing this substance must be treated as hazardous chemical waste.[3] This includes:

  • Unused or excess this compound.

  • Solutions containing this compound.

  • Contaminated personal protective equipment (PPE), such as gloves and lab coats.

  • Contaminated labware (e.g., glassware, pipette tips).[3]

  • Rinsate from cleaning contaminated containers.[3]

Segregation of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[4] this compound waste must be collected in a designated container for halogenated organic waste .[2][5]

Crucial Segregation Practices:

  • Do Not mix halogenated organic waste with non-halogenated organic waste.[6]

  • Do Not mix with other waste categories such as acids, bases, oxidizers, or aqueous waste.[5][7]

  • Keep solutions containing this compound separate from other solvent waste streams.[8]

Waste Collection and Container Management

All waste must be collected in appropriate, clearly labeled containers.

  • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw-top cap.[3] Ensure the container is in good condition with no leaks or cracks.[3]

  • Labeling: The waste container must be labeled clearly with the words "Hazardous Waste ".[3][4] The label must also include:

    • The full chemical name: "Waste this compound " (no abbreviations).[3]

    • The approximate concentration and volume.

    • The date when waste was first added to the container.[4]

    • Relevant hazard symbols (e.g., toxic, irritant).

  • Safe Handling:

    • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the waste.[2]

    • Conduct all waste transfers within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Keep the waste container closed at all times, except when adding waste.[3]

Storage of Waste

Proper storage of hazardous waste is essential to maintain a safe laboratory environment.

  • Store the waste container in a designated and secure satellite accumulation area.[8]

  • Ensure the storage area is well-ventilated, cool, and dry.[9]

  • The container should be stored in secondary containment to prevent spills.[3]

  • Store away from incompatible materials.[7][9]

Disposal of Empty Containers

Empty containers that once held this compound must be decontaminated before disposal.

  • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[3]

  • Collect the rinsate as hazardous waste and add it to the appropriate halogenated organic waste container.[3]

  • After triple-rinsing, the container can typically be disposed of in the regular trash, provided the label is defaced or removed.[3]

Final Disposal

Hazardous chemical waste must be disposed of through a licensed professional waste disposal service.[10]

  • Do not pour this compound or its solutions down the drain.[2][6]

  • Arrange for a scheduled pickup of the waste with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: This compound requires disposal identify 1. Identify Waste (Pure substance, solutions, contaminated materials) start->identify empty_container Empty Container Disposal start->empty_container classify Classify as 'Halogenated Organic Hazardous Waste' identify->classify segregate 2. Segregate Waste Collect in a designated 'Halogenated Waste' container classify->segregate label_container 3. Label Container 'Hazardous Waste', full chemical name, date segregate->label_container store 4. Store Safely Secondary containment, well-ventilated area label_container->store dispose 5. Professional Disposal Contact EHS for pickup by a licensed contractor store->dispose end End: Safe and Compliant Disposal dispose->end triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container in regular trash triple_rinse->dispose_container collect_rinsate->segregate Add to halogenated waste

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Bromobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Bromobenzene-1,3,5-triol in a laboratory setting. The following procedures are based on available safety data and hazard information.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 84743-77-1

Hazard Summary: Based on available data, this compound is classified with the following hazards[1]:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)

A "Warning" signal word is associated with this chemical[1].

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield where splashing is possible. Must meet EN 166 (EU) or NIOSH (US) standards.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing to prevent skin contact.[2]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator with an appropriate filter is recommended.[3]
Hand Protection Protective gloves.

Operational and Disposal Plans

Handling and Storage:

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Gather all necessary PPE as outlined in the table above.

  • Handling:

    • Avoid contact with skin and eyes[2].

    • Avoid the formation of dust and aerosols[2].

    • Use non-sparking tools if the material is flammable (though flammability data is not specified, this is good practice with fine organic solids).

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, and well-ventilated place[2].

    • Keep the container tightly closed[2].

    • Store in an inert atmosphere is recommended[1].

Disposal Plan:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.

  • Disposal:

    • Dispose of the waste as unused product[2].

    • Disposal should be carried out by a licensed waste disposal company.

    • Follow all local, regional, and national regulations for chemical waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Prepare Ventilated Area (Fume Hood) check_safety Verify Eyewash/Shower Access prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh_transfer Weigh and Transfer Chemical don_ppe->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp decontaminate Decontaminate Work Area perform_exp->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromobenzene-1,3,5-triol
Reactant of Route 2
2-Bromobenzene-1,3,5-triol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.